molecular formula C11H22 B8481262 2-Undecene

2-Undecene

Cat. No.: B8481262
M. Wt: 154.29 g/mol
InChI Key: JOHIXGUTSXXADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecene is an eleven-carbon unsaturated hydrocarbon with the molecular formula C11H22 and a molecular weight of 154.29 g/mol . It is characterized by a double bond at the second carbon, and exists as stereoisomers, primarily the (E)- and (Z)- forms, each with distinct physical properties and separate CAS registry numbers (693-61-8 for the (E)-isomer and 821-96-5 for the (Z)-isomer) . This compound is a clear, colorless liquid under standard conditions. Key physicochemical data include a boiling point of approximately 469.3 K (196.2 °C) and an enthalpy of vaporization (ΔvapH) of 53.20 kJ/mol . Its gas chromatography retention indices are well-documented, with values around 1097 on a non-polar squalane column and 1164 on a polar PEG 4000 column, which is essential for its identification and purity analysis in complex mixtures . In a research context, this compound serves as a valuable intermediate in organic synthesis and materials science. Its primary mechanism of action in chemical reactions stems from the reactivity of its carbon-carbon double bond. This functional group makes it a suitable substrate for a variety of reactions, including epoxidation, hydroformylation, and polymerization, allowing researchers to synthesize more complex molecules or develop novel polymers . It is frequently utilized in studies investigating reaction kinetics, as a model compound in catalytic processes like hydrogenation or metathesis, and in the development of new analytical methods such as comprehensive two-dimensional gas chromatography (GCxGC) . This product is intended For Research Use Only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

undec-2-ene

InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3

InChI Key

JOHIXGUTSXXADV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC

Origin of Product

United States

Foundational & Exploratory

(Z)-2-Undecene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (Z)-2-Undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Undecene is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂.[1][2] The specific cis or Z configuration of the double bond between the second and third carbon atoms imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development.[3] The stereoselective synthesis of (Z)-alkenes is a crucial aspect of organic synthesis, particularly in the construction of complex molecules such as natural products, pharmaceuticals, and pheromones, where the geometry of the double bond is critical for biological activity.[4][5] This technical guide provides an in-depth overview of two primary and reliable methods for the synthesis of (Z)-2-undecene: the Wittig Reaction and the Partial Hydrogenation of Alkynes using a Lindlar Catalyst.

This document details the experimental protocols, presents quantitative data for comparison, and provides visualizations of the reaction pathways to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Core Synthesis Methods

Two classical and highly effective methods for the stereoselective synthesis of (Z)-2-undecene are the Wittig reaction of an aldehyde with a non-stabilized ylide and the partial hydrogenation of an internal alkyne using a poisoned catalyst.

Wittig Reaction

The Wittig reaction is a widely used method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[6][7] A key feature of this reaction is its ability to control the stereochemistry of the resulting alkene. Specifically, the use of non-stabilized ylides, typically those with alkyl substituents, leads predominantly to the formation of (Z)-alkenes.[6][8][9]

For the synthesis of (Z)-2-undecene, a logical retrosynthetic disconnection is between the C2 and C3 atoms. This leads to two potential pathways:

  • Pathway A: The reaction of nonanal (B32974) (a nine-carbon aldehyde) with ethylidenetriphenylphosphorane.

  • Pathway B: The reaction of propanal (a three-carbon aldehyde) with octyltriphenylphosphonium ylide.

Pathway A is often preferred due to the ready availability of the starting materials. The non-stabilized ylide is generated in situ by treating ethyltriphenylphosphonium bromide with a strong base such as n-butyllithium (n-BuLi).[10] The ylide then reacts with nonanal to form an oxaphosphetane intermediate, which subsequently collapses to yield (Z)-2-undecene and triphenylphosphine (B44618) oxide.[11]

Experimental Protocol: Wittig Reaction

This protocol is adapted from established procedures for Wittig reactions with non-stabilized ylides.[12][13][14]

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Nonanal

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous diethyl ether or THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent) dropwise with stirring. The formation of the orange-red ylide will be observed. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of nonanal (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the (Z)-2-undecene from the triphenylphosphine oxide byproduct.

Partial Hydrogenation of 2-Undecyne (B1619265) with Lindlar's Catalyst

The partial hydrogenation of alkynes to cis-alkenes is a highly efficient and stereoselective transformation.[15] This is achieved by using a "poisoned" catalyst, most commonly Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison such as lead acetate (B1210297) and quinoline (B57606).[16][17] The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene to an alkane.[15][18] The hydrogenation occurs with syn-addition of two hydrogen atoms across the triple bond on the catalyst surface, resulting in the exclusive formation of the (Z)-alkene.[19]

For the synthesis of (Z)-2-undecene, the starting material is 2-undecyne.

Experimental Protocol: Lindlar Hydrogenation

This protocol is adapted from a general procedure for the selective hydrogenation of alkynes.[20]

Materials:

  • 2-Undecyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (B129727) or ethanol

  • Quinoline (optional)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask or a dedicated hydrogenation vessel, dissolve 2-undecyne (1.0 equivalent) in methanol or ethanol. Add Lindlar's catalyst (5-10% by weight relative to the alkyne). For substrates prone to over-reduction, a drop of quinoline can be added to further moderate the catalyst's activity.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr apparatus or a balloon setup). Evacuate the flask and backfill with an inert gas; repeat this cycle three times. Then, introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure from a balloon or slightly higher in a Parr apparatus).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product, ensuring that over-reduction to undecane (B72203) is minimized.

  • Workup and Purification: Upon completion, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude (Z)-2-undecene. Further purification, if necessary, can be achieved by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (Z)-alkenes using the described methods. The values are representative and can vary based on the specific substrate and reaction conditions.

Synthesis MethodKey ReagentsTypical Yield (%)Typical (Z:E) RatioReference
Wittig Reaction Non-stabilized ylide (e.g., Ph₃P=CHR)70-90>95:5[6][8]
Lindlar Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb)>95>98:2[19][21]
Julia-Kocienski Olefination 1-Methyl-1H-tetrazol-5-yl alkyl sulfones, LiHMDS82-9791:9 to 99:1[22][23]
Z-Selective Cross-Metathesis Molybdenum or Ruthenium catalysts51-9794:4 to >98:2[5][24]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described.

Wittig_Reaction cluster_ylide Ylide Generation cluster_olefination Olefination Ethyltriphenylphosphonium_bromide Ethyltriphenylphosphonium_bromide Ylide Ylide Ethyltriphenylphosphonium_bromide->Ylide n-BuLi, THF Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Nonanal nBuLi nBuLi Nonanal Nonanal Z_2_Undecene Z_2_Undecene Oxaphosphetane->Z_2_Undecene Decomposition Triphenylphosphine_oxide Triphenylphosphine_oxide Oxaphosphetane->Triphenylphosphine_oxide Lindlar_Hydrogenation 2_Undecyne 2_Undecyne Z_2_Undecene Z_2_Undecene 2_Undecyne->Z_2_Undecene H₂, Lindlar's Catalyst (syn-addition) Undecane Undecane Z_2_Undecene->Undecane Over-reduction (undesired)

References

2-Undecene stereoisomer characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of 2-Undecene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₁H₂₂) is an alkene that exists as two geometric stereoisomers: (E)-2-undecene (trans) and (Z)-2-undecene (cis).[1][2][3] These isomers arise from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents.[2] Although they share the same molecular formula and connectivity, their distinct three-dimensional structures result in different physicochemical properties and biological activities.[4] Consequently, the accurate separation, identification, and characterization of each stereoisomer are critical in various fields, including synthetic chemistry, flavor and fragrance analysis, and pharmaceutical development, where stereochemistry can profoundly impact a molecule's efficacy and safety.[5][6]

This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization of this compound stereoisomers. It includes detailed experimental protocols for chromatographic and spectroscopic techniques, a summary of key quantitative data, and a logical workflow for unambiguous isomer identification.

Physicochemical Properties

The fundamental properties of the (E) and (Z) isomers of this compound are distinct. A summary of these properties is crucial for developing appropriate analytical methods.

Property(E)-2-Undecene(Z)-2-Undecene
Synonyms trans-2-Undecene[7][8]cis-2-Undecene[9][10][11]
Molecular Formula C₁₁H₂₂[7][12][13]C₁₁H₂₂[9][11][14]
Molecular Weight 154.29 g/mol [7][8][12][13]154.29 g/mol [9][10][14]
CAS Number 693-61-8[7][12][13][15]821-96-5[9][10][11][14]
Boiling Point Not specified196.1 °C[4]
Melting Point Not specified-66.5 °C[4]
IUPAC InChIKey JOHIXGUTSXXADV-HWKANZROSA-N[7][12][13][15]JOHIXGUTSXXADV-HYXAFXHYSA-N[9][11][16]

Chromatographic Separation of Stereoisomers

Gas chromatography (GC) is the most powerful and widely used technique for separating volatile compounds like the isomers of this compound.[5] The separation is based on differences in their boiling points and interactions with the stationary phase of the GC column.[17]

Gas Chromatography (GC)

The choice of the stationary phase is critical for separating geometric isomers.[5][18]

  • Non-polar columns (e.g., dimethylpolysiloxane like DB-1 or DB-5): Separation is primarily based on boiling point differences. The more linear and volatile (E)-isomer (trans) typically elutes before the U-shaped (Z)-isomer (cis).[17]

  • Polar columns (e.g., those with cyanopropyl functional groups like DB-23): These phases provide enhanced separation of geometric isomers based on differences in dipole moments and polarizability, offering improved resolution over non-polar phases.[5][19]

Table 2: Gas Chromatography Retention Data for (E)-2-Undecene

Column Type Active Phase Temperature (°C) Kovats' Retention Index (I)
Capillary Squalane 100 1097[7][20]

| Capillary | OV-101 | 110 | 1102[7][20] |

Detailed Experimental Protocol: GC-FID Analysis

This protocol describes a general method for the separation of (E)- and (Z)-2-undecene using a Flame Ionization Detector (FID).

  • Standard and Sample Preparation:

    • Prepare individual standards of (E)- and (Z)-2-undecene, if available, at a concentration of approximately 100 µg/mL in hexane (B92381).

    • Dilute the sample mixture containing the isomers in hexane to a final concentration within the linear range of the detector.

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter.[5]

  • Instrument Setup:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or a similar polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Detector Setup (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram for the duration of the run.

    • Identify the peaks corresponding to (E)- and (Z)-2-undecene by comparing their retention times with those of the pure standards.

    • Quantify the relative amounts of each isomer by integrating the peak areas.

Spectroscopic Characterization

While chromatography separates the isomers, spectroscopy provides the structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive tool for distinguishing between (E) and (Z) isomers. The key diagnostic feature is the coupling constant (J) between the vinylic protons on the double bond.[21]

  • For (E)-isomers (trans) , the vinylic protons are anti-periplanar, resulting in a larger coupling constant, typically in the range of 12-18 Hz .

  • For (Z)-isomers (cis) , the vinylic protons are syn-periplanar, leading to a smaller coupling constant, typically in the range of 6-12 Hz .[21]

¹³C NMR can also be used, as the chemical shifts of the sp² carbons and the adjacent allylic carbons will differ between the two isomers.[22]

Detailed Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[23]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).[23]

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Temperature: 298 K.

  • Data Acquisition:

    • Experiment: Standard proton 1D pulse program (e.g., 'zg30').

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.[23]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine proton ratios.

    • Analyze the multiplicity and coupling constants of the signals in the olefinic region (~5.4 ppm) to determine the E/Z configuration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, the coupling of techniques allows for the acquisition of a mass spectrum for each separated isomer peak.[9][15][24] The molecular ion peak (M⁺) confirms the molecular weight (154.29 for C₁₁H₂₂), and the fragmentation pattern serves as a fingerprint for the compound class.[23]

Table 3: Mass Spectrometry Data for this compound Isomers

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
(E)-2-Undecene 154 41, 43, 55, 69, 83[15]

| (Z)-2-Undecene | 154 | 41, 43, 55, 69, 83[9][14] |

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare samples as described in the GC-FID protocol (Section 3.1.1), using a volatile solvent like hexane or dichloromethane.[23]

  • Instrument Setup:

    • GC-MS System: Agilent GC-MSD system or equivalent.

    • GC Column and Conditions: Use the same column and temperature program as described for the GC-FID analysis to ensure comparable retention times.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[23]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Acquisition and Analysis:

    • Acquire data throughout the chromatographic run.

    • Identify the target peaks based on their retention times.

    • Confirm the identity of each isomer by comparing its acquired mass spectrum with a reference library (e.g., NIST, Wiley).[24]

    • Verify the presence of the molecular ion at m/z 154 and the characteristic fragment ions.

Integrated Characterization Workflow

A robust characterization of this compound stereoisomers involves an integrated approach, combining separation with multiple spectroscopic techniques for unambiguous identification. The logical flow of this process is outlined below.

G cluster_start cluster_separation Separation cluster_identification Identification & Characterization cluster_end start Isomer Mixture (e.g., from synthesis) gc Gas Chromatography (GC) - Polar Column (e.g., DB-23) - Non-polar Column (e.g., DB-5) start->gc Injection gcms GC-Mass Spectrometry - Confirm MW = 154 - Fragmentation Pattern gc->gcms Hyphenation nmr 1H NMR Spectroscopy - Measure Vinylic Coupling Constant (J) - J ≈ 12-18 Hz → (E)-isomer - J ≈ 6-12 Hz → (Z)-isomer gc->nmr Fraction Collection (optional) ir FTIR Spectroscopy - Check for trans C-H bend (~965 cm⁻¹) gc->ir Fraction Collection (optional) end_node Unambiguous Stereoisomer Assignment & Quantification gcms->end_node nmr->end_node ir->end_node

Caption: Integrated workflow for this compound stereoisomer characterization.

Conclusion

The characterization of (E)- and (Z)-2-undecene stereoisomers is reliably achieved through a combination of high-resolution gas chromatography and spectroscopic analysis. GC with a polar stationary phase provides the necessary separation, while ¹H NMR spectroscopy offers definitive structural confirmation through the analysis of vinylic proton coupling constants. GC-MS serves as a powerful complementary technique to confirm molecular weight and fragmentation patterns. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently separate, identify, and quantify the geometric isomers of this compound.

References

2-Undecene in Nature: A Review of Its Scant Presence and the Abundance of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of 2-undecene, a C11 alkene of interest to researchers in various fields. A comprehensive review of scientific literature reveals a significant scarcity of evidence for this compound as a naturally occurring compound in plants, insects, or microorganisms. In stark contrast, its structural analog, 2-undecanone (B123061), and its positional isomer, 1-undecene (B165158), are well-documented natural products with established biosynthetic pathways and significant biological activities. This guide presents the limited available information on this compound, while providing a detailed overview of the natural sources, biosynthesis, and analytical methodologies for the closely related and more abundant 2-undecanone and 1-undecene. This comparative approach is intended to provide a valuable resource for researchers who may encounter these related compounds in their investigations.

Natural Sources of this compound: A Notable Absence

Despite extensive research into the volatile organic compounds (VOCs) of plants, insect semiochemicals, and microbial metabolites, this compound is not a commonly reported natural product. While some studies have tentatively identified (E)-2-undecene as a minor component in the volatile profiles of certain plants, these findings are not widespread and lack robust quantitative data and detailed experimental confirmation. Searches of databases of insect pheromones and semiochemicals have not yielded any confirmed reports of this compound as a signaling molecule. Similarly, while microorganisms are known to produce a variety of hydrocarbons, the production of this compound has not been documented.

This conspicuous absence in the scientific literature suggests that if this compound is produced naturally, it is likely a trace component in a limited number of species and not a significant metabolite in the way that its analogs are.

The Prevalent Analog: 2-Undecanone

In contrast to this compound, 2-undecanone is a well-known and abundant natural product, particularly in the plant kingdom. It is a key aroma compound and has been identified as a potent insect repellent.

Natural Occurrence and Quantitative Data

2-Undecanone is a major constituent of the essential oil of rue (Ruta graveolens). It is also found in a variety of other plants, including wild tomatoes, cloves, and ginger. The concentration of 2-undecanone can vary significantly depending on the plant species, the part of the plant, and the extraction method used.

Plant SpeciesFamilyPlant Part AnalyzedConcentration of 2-UndecanoneReference
Ruta graveolens (Common Rue)RutaceaeHerb Essential Oil2650.2 mg/kg[1]
Zanthoxylum armatum (Winged Prickly Ash)RutaceaeLeaf Essential Oil51.8% of total essential oil[1]
Lycopersicon hirsutum f. glabratum (Wild Tomato)SolanaceaeGlandular Trichomes47 ng per gland[1]
Houttuynia cordata (Fish Mint)SaururaceaeUnderground PartsMajor volatile component[1]
Solanum habrochaites (Wild Tomato)SolanaceaeTrichome SecretionsPresent, one of four major methyl ketones[1]
ClovesMyrtaceaeFlower BudsPresent[1]
Bananas, Ginger, Guava, Strawberries-Fruit/RhizomeNaturally Occurring[1]
Biosynthesis of 2-Undecanone

The biosynthesis of methyl ketones like 2-undecanone is understood to be derived from fatty acid metabolism. While a specific signaling pathway for 2-undecanone is not extensively documented, the general pathway involves the diversion of intermediates from the fatty acid synthesis cycle.

Biosynthesis_2_Undecanone FattyAcid_Synthesis Fatty Acid Synthesis Cycle beta_Ketoacyl_ACP β-Ketoacyl-ACP Intermediate FattyAcid_Synthesis->beta_Ketoacyl_ACP Thioesterase Thioesterase beta_Ketoacyl_ACP->Thioesterase beta_Keto_Acid β-Keto Acid Thioesterase->beta_Keto_Acid Hydrolysis Decarboxylase Decarboxylase beta_Keto_Acid->Decarboxylase Two_Undecanone 2-Undecanone Decarboxylase->Two_Undecanone Decarboxylation

Biosynthesis of 2-Undecanone from Fatty Acid Metabolism.
Experimental Protocols for 2-Undecanone Analysis

The extraction and quantification of 2-undecanone from natural sources are typically performed using gas chromatography-mass spectrometry (GC-MS).

2.3.1. Extraction of Essential Oils by Hydrodistillation

This method is commonly used for extracting volatile compounds from plant material.

  • Materials and Equipment: Fresh or dried plant material, Clevenger-type apparatus, round-bottom flask.

  • Procedure:

    • Place a known quantity of plant material into the round-bottom flask with a sufficient volume of water.

    • Heat the flask to boiling. The steam and volatile compounds will rise and be condensed in the Clevenger apparatus.

    • The essential oil, being immiscible with water, will separate and can be collected.

    • Dry the collected oil over anhydrous sodium sulfate.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate and identify the components of the extracted essential oil.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) to elute compounds with different boiling points.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Identification and Quantification: The identification of 2-undecanone is based on the comparison of its retention time and mass spectrum with that of a known standard. Quantification is achieved by creating a calibration curve with standards of known concentrations.

GCMS_Workflow start Start: Natural Source (e.g., Plant Material) extraction Extraction (e.g., Hydrodistillation) start->extraction extract Essential Oil Extract extraction->extract dilution Dilution in Solvent extract->dilution gcms GC-MS Analysis dilution->gcms data_analysis Data Analysis gcms->data_analysis identification Identification (Retention Time & Mass Spectrum) data_analysis->identification quantification Quantification (Calibration Curve) data_analysis->quantification end End: Concentration of 2-Undecanone quantification->end

General Workflow for the Analysis of 2-Undecanone.

The Positional Isomer: 1-Undecene

While this compound is scarce in nature, its isomer, 1-undecene, is a known microbial metabolite, notably produced by bacteria of the genus Pseudomonas.[2][3]

Microbial Production of 1-Undecene

Several species of Pseudomonas, including Pseudomonas aeruginosa, produce 1-undecene as a semivolatile metabolite.[2][3] The production is typically in trace amounts.

Biosynthesis of 1-Undecene in Pseudomonas

The biosynthesis of 1-undecene in Pseudomonas has been elucidated and involves a novel non-heme iron oxidase, designated UndA.[2][3] This enzyme catalyzes the conversion of medium-chain fatty acids, primarily lauric acid (dodecanoic acid), into the corresponding terminal olefin, 1-undecene, with the loss of a carboxyl group.[2][3]

Biosynthesis_1_Undecene Lauric_Acid Lauric Acid (C12 Fatty Acid) UndA UndA (Non-heme iron oxidase) Lauric_Acid->UndA One_Undecene 1-Undecene UndA->One_Undecene Oxidative Decarboxylation CO2 CO2 UndA->CO2

Biosynthesis of 1-Undecene in Pseudomonas.
Experimental Protocols for 1-Undecene Analysis

The detection and quantification of the volatile 1-undecene from microbial cultures are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

  • HS-SPME Procedure:

    • A solid-phase microextraction fiber is exposed to the headspace of a sealed vial containing the microbial culture.

    • Volatile compounds, including 1-undecene, adsorb to the fiber coating.

    • The fiber is then transferred to the injection port of a GC-MS for thermal desorption and analysis.

  • GC-MS Analysis: The parameters for GC-MS analysis are similar to those described for 2-undecanone, with optimization for the specific volatility of 1-undecene.

Conclusion

For researchers, scientists, and drug development professionals investigating C11 alkenes from natural sources, it is crucial to recognize the current state of knowledge. While the direct natural occurrence of this compound is poorly documented, its analogs, 2-undecanone and 1-undecene, are well-established natural products with defined biosynthetic pathways and important biological roles. The information and protocols provided in this guide for 2-undecanone and 1-undecene offer a robust starting point for the study of these more abundant and biologically active compounds. Future research may yet uncover specific natural sources of this compound, but for now, the focus remains on its more prevalent chemical relatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecene (C₁₁H₂₂) is a long-chain alkene that exists as two geometric isomers: (E)-2-undecene (trans) and (Z)-2-undecene (cis). As unsaturated hydrocarbons, their chemical reactivity is primarily centered around the carbon-carbon double bond, making them valuable intermediates in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visual diagrams to support research and development activities.

Physical Properties

The physical properties of the (E) and (Z)-isomers of this compound show slight differences, primarily in their boiling and melting points, due to the variations in their molecular geometry. The (E)-isomer, with its more linear shape, tends to pack more efficiently in the solid state, often resulting in a higher melting point, while the (Z)-isomer's "bent" shape can lead to a slightly different boiling point.

Property(E)-2-Undecene(Z)-2-Undecene
Molecular Formula C₁₁H₂₂C₁₁H₂₂
Molecular Weight 154.30 g/mol [1]154.30 g/mol [2]
CAS Number 693-61-8[1]821-96-5[3][4]
Appearance Colorless liquidColorless liquid
Boiling Point 193 °C at 760 mmHg[1]196.1 °C at 760 mmHg[3][5]
Melting Point -48 °C[1]-67 °C[2]
Density 0.773 g/mL[1]0.757 g/mL[3][5]
Refractive Index 1.433[1]1.434[3][5]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.

Spectroscopy (E)-2-Undecene (Z)-2-Undecene
¹H NMR Characteristic signals for vinyl protons (~5.4 ppm, multiplet), allylic protons (~2.0 ppm, multiplet), and alkyl protons. The coupling constant (J) for the vinyl protons is larger for the (E)-isomer (~15 Hz) compared to the (Z)-isomer (~10 Hz).Characteristic signals for vinyl protons (~5.4 ppm, multiplet), allylic protons (~2.0 ppm, multiplet), and alkyl protons. The coupling constant (J) for the vinyl protons is smaller for the (Z)-isomer (~10 Hz) compared to the (E)-isomer (~15 Hz).
¹³C NMR Two sp² hybridized carbon signals in the olefinic region (~124-132 ppm). The chemical shifts of the allylic carbons can also differ slightly from the (Z)-isomer due to steric effects.Two sp² hybridized carbon signals in the olefinic region (~123-131 ppm). The allylic carbons in the (Z)-isomer are typically shielded (appear at a lower ppm) compared to the (E)-isomer.
IR Spectroscopy A characteristic C=C stretching peak around 1670 cm⁻¹. A strong peak around 965 cm⁻¹ is indicative of the trans C-H wagging of the double bond.A characteristic C=C stretching peak around 1660 cm⁻¹. A peak around 690 cm⁻¹ is indicative of the cis C-H wagging of the double bond.
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z 154. The fragmentation pattern is characterized by the loss of alkyl fragments, with prominent peaks corresponding to the cleavage at the allylic position.The molecular ion peak (M⁺) is observed at m/z 154. The fragmentation pattern is similar to the (E)-isomer, with subtle differences in the relative intensities of the fragment ions.

Chemical Properties and Reactions

The chemical reactivity of this compound is dominated by the nucleophilic character of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions. Other important reactions include oxidation and reduction.

Electrophilic Addition Reactions

a) Halogenation (e.g., Bromination) : Alkenes react with halogens like bromine (Br₂) to form vicinal dihalides. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

cluster_0 Electrophilic Addition of Bromine to this compound This compound This compound Bromonium_Ion Bromonium Ion Intermediate This compound->Bromonium_Ion Electrophilic attack Bromine Br₂ Bromine->Bromonium_Ion Dibromo-undecane 2,3-Dibromoundecane Bromonium_Ion->Dibromo-undecane Nucleophilic attack Bromide_Ion Br⁻ Bromide_Ion->Dibromo-undecane

Caption: Mechanism of Electrophilic Bromination.

b) Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halide adds to the more substituted carbon.

c) Hydration : In the presence of an acid catalyst, water can add across the double bond to form an alcohol. This reaction also follows Markovnikov's rule.

Oxidation Reactions

a) Epoxidation : Alkenes react with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form epoxides. The reaction is stereospecific, meaning a (Z)-alkene will yield a cis-epoxide, and an (E)-alkene will yield a trans-epoxide.

b) Dihydroxylation : Alkenes can be converted to vicinal diols (glycols) using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄). The use of OsO₄ results in syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond.

Reduction (Hydrogenation)

The double bond of this compound can be reduced to a single bond to form undecane (B72203) through catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Experimental Protocols

Synthesis of (Z)-2-Undecene via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of (Z)-alkenes from non-stabilized ylides.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend nonyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., NaNH₂ or n-BuLi) portion-wise to generate the ylide (a deep orange/red color should appear).

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution to -78 °C and add a solution of acetaldehyde in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with hexane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (Z)-2-undecene.

Synthesis of (E)-2-Undecene via Dissolving Metal Reduction

The reduction of an alkyne with sodium in liquid ammonia (B1221849) is a classic method for the stereoselective synthesis of (E)-alkenes.

Materials:

  • 2-Undecyne (B1619265)

  • Liquid ammonia (NH₃)

  • Sodium metal

  • Anhydrous diethyl ether

  • Ammonium chloride (solid)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

  • Add a solution of 2-undecyne in anhydrous diethyl ether to the liquid ammonia.

  • Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of solvated electrons.

  • Stir the reaction mixture for 2-4 hours, maintaining the temperature at -78 °C.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (E)-2-undecene.

cluster_synthesis Stereoselective Synthesis and Purification of this compound Start Starting Materials (e.g., 2-Undecyne or Aldehyde/Phosphonium Salt) Reaction Stereoselective Reaction (Dissolving Metal Reduction for E, Wittig for Z) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, GC-MS, IR) Purification->Characterization Final_Product Pure (E)- or (Z)-2-Undecene Characterization->Final_Product

References

Technical Guide to 2-Undecene: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-undecene, an unsaturated hydrocarbon of interest in various fields of chemical research and development. This document details the physicochemical properties of its isomers, outlines experimental protocols for its synthesis and analysis, and explores its role in biological systems.

Core Data and Physicochemical Properties

This compound (C₁₁H₂₂) is an alkene that exists as a mixture of geometric isomers, primarily the (E)- and (Z)-configurations. The CAS Registry Number for the isomeric mixture is 2244-02-2. The properties of the individual stereoisomers are distinct and are summarized below.

Property(E)-2-Undecene(Z)-2-UndeceneThis compound (Isomer Mixture)
CAS Registry Number 693-61-8821-96-52244-02-2
Molecular Formula C₁₁H₂₂C₁₁H₂₂C₁₁H₂₂
Molecular Weight 154.30 g/mol 154.30 g/mol 154.30 g/mol
Boiling Point 193 °C[1]196.1 °CNot available
Melting Point -48 °C[1]-66.5 °CNot available
Density 0.773 g/mL[1]0.757 g/mL[2]Not available
Refractive Index 1.433[1]1.434[2]Not available

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of (E)- and (Z)-2-undecene are distinguished by the chemical shifts and coupling constants of the olefinic protons.

  • For the (E)-isomer, the olefinic protons are expected to show a larger coupling constant (typically 12-18 Hz) characteristic of a trans-configuration.

  • For the (Z)-isomer, a smaller coupling constant (typically 6-12 Hz) is expected for the cis-olefinic protons.

¹³C NMR: The chemical shifts of the allylic and vinylic carbons differ between the (E) and (Z) isomers due to stereoelectronic effects. The carbons of the alkyl chain will also show slight variations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both (E)- and (Z)-2-undecene are characterized by a molecular ion peak (M⁺) at m/z 154. The fragmentation patterns are dominated by cleavage at the allylic position and a series of losses of alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectra of this compound isomers exhibit characteristic bands for C-H and C=C bonds.

  • C-H stretch (alkenyl): A peak is typically observed just above 3000 cm⁻¹.

  • C=C stretch: A weak to medium intensity peak appears in the region of 1670-1640 cm⁻¹. The exact position can vary slightly between the isomers.

  • C-H bend (out-of-plane): This band is particularly diagnostic for the stereochemistry. The (E)-isomer shows a strong band around 965 cm⁻¹, while the (Z)-isomer shows a medium-to-strong band around 700 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.

  • Synthesis of (Z)-2-Undecene (using a non-stabilized ylide):

    • Preparation of the Phosphonium Ylide: To a suspension of nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide solution.

    • Reaction with Aldehyde: Cool the ylide solution to -78 °C and add acetaldehyde (B116499) (1.0 equivalent) dropwise.

    • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford (Z)-2-undecene.

  • Synthesis of (E)-2-Undecene (Schlosser Modification):

    • Follow the procedure for the synthesis of the (Z)-isomer until the addition of the aldehyde is complete.

    • Isomerization: To the reaction mixture at -78 °C, add a second equivalent of a strong base (e.g., n-butyllithium). Allow the mixture to warm to room temperature and then re-cool to -78 °C.

    • Protonation: Quench the reaction with a proton source such as tert-butanol.

    • Work-up and Purification: Follow the work-up and purification steps described for the (Z)-isomer.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of this compound isomers.

  • Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 ppm).

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

    • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is typical.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Ion Source Temperature: 230 °C.

  • Data Analysis: The (Z)-isomer will typically have a slightly shorter retention time than the (E)-isomer on a non-polar column. The mass spectra can be compared to a library (e.g., NIST) for confirmation.

Biological Activity and Signaling

Recent studies suggest that undecene isomers may play a role in insect chemical communication. This compound has been investigated as a potential component of insect pheromones, which are chemical signals that trigger a natural response in another member of the same species.

The general workflow for identifying a compound as a pheromone component and its subsequent signaling pathway is outlined below.

experimental_workflow cluster_0 Pheromone Identification cluster_1 Behavioral & Electrophysiological Assays cluster_2 Signaling Pathway Elucidation A Insect Collection & Rearing B Pheromone Gland Extraction A->B for extraction C GC-EAD Analysis (Coupled GC-Electroantennography) B->C to detect active components D GC-MS Analysis B->D for chemical identification E Identification of Bioactive Compounds C->E D->E F Synthesis of Authentic Standards E->F guides synthesis G Wind Tunnel Bioassays F->G H Field Trapping Experiments F->H I Single Sensillum Recordings F->I J Identification of Olfactory Receptors (ORs) G->J H->J I->J K Functional Expression of ORs in Xenopus Oocytes J->K L Calcium Imaging or Two-Electrode Voltage Clamp K->L M Mapping Neuronal Pathways L->M

Workflow for Pheromone Identification and Signaling Pathway Analysis.

The diagram illustrates that after identifying a potential pheromone component like this compound through analytical techniques, its biological activity is confirmed through behavioral and electrophysiological assays. Subsequent research can then focus on identifying the specific olfactory receptors and neuronal pathways involved in its detection and processing.

olfactory_signaling Pheromone This compound OR Odorant Receptor (OR) + Orco Pheromone->OR binds to G_protein G-protein OR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Ion Channel cAMP->Ion_Channel opens Depolarization Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential triggers

Simplified Insect Olfactory Signaling Pathway.

This diagram depicts a generalized pathway where a pheromone molecule, such as this compound, binds to an odorant receptor complex on the surface of an olfactory sensory neuron. This binding event initiates a G-protein-coupled signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain for processing.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to 2-Undecene (C11H22)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Undecene, a long-chain alkene with the chemical formula C11H22, exists as two geometric isomers: (Z)-2-undecene (cis) and (E)-2-undecene (trans). With a molecular weight of 154.29 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its stereoselective synthesis, and an exploration of its potential biological activities relevant to drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValue
Molecular Formula C11H22
Molecular Weight 154.29 g/mol [1][2]
CAS Number 2244-02-2 (unspecified isomer), 821-96-5 ((Z)-isomer)[1]
Boiling Point Approximately 184-186 °C
Density Approximately 0.75 g/mL
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.
Appearance Colorless liquid

Stereoselective Synthesis of this compound

The biological activity and utility of this compound as a synthetic precursor are highly dependent on its isomeric purity. Therefore, stereoselective synthesis is of paramount importance. The following sections detail experimental protocols for the synthesis of both (Z)- and (E)-2-undecene.

Synthesis of (Z)-2-Undecene via Lindlar Hydrogenation

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the synthesis of cis (or Z)-alkenes.[3][4]

Experimental Protocol:

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecyne (1 equivalent) in anhydrous hexane.

  • Add Lindlar's catalyst (5-10% by weight of the alkyne) and a few drops of quinoline to the solution.

  • Seal the flask with a septum and purge the system with an inert gas.

  • Introduce hydrogen gas into the flask (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and before over-reduction to the alkane.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with fresh hexane.

  • Concentrate the filtrate under reduced pressure to yield crude (Z)-2-undecene.

  • Purify the product by fractional distillation to obtain pure (Z)-2-undecene.

Logical Workflow for (Z)-2-Undecene Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Undecyne 2-Undecyne Partial Hydrogenation Partial Hydrogenation 2-Undecyne->Partial Hydrogenation Lindlar's Catalyst Lindlar's Catalyst Lindlar's Catalyst->Partial Hydrogenation H2 Gas H2 Gas H2 Gas->Partial Hydrogenation Filtration Filtration Partial Hydrogenation->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation (Z)-2-Undecene (Z)-2-Undecene Fractional Distillation->(Z)-2-Undecene

Caption: Synthetic workflow for (Z)-2-Undecene via Lindlar Hydrogenation.

Synthesis of (E)-2-Undecene via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. By selecting a stabilized ylide, the reaction can be directed to favor the formation of the trans (or E)-isomer.

Experimental Protocol:

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.

  • Cool the reaction mixture back to 0 °C and add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexane) to afford pure (E)-2-undecene.

Logical Workflow for (E)-2-Undecene Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Nonanal Nonanal Wittig Reaction Wittig Reaction Nonanal->Wittig Reaction Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide->Wittig Reaction Strong Base Strong Base Strong Base->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography (E)-2-Undecene (E)-2-Undecene Column Chromatography->(E)-2-Undecene

Caption: Synthetic workflow for (E)-2-Undecene via the Wittig Reaction.

Potential Biological Activities and Applications in Drug Development

While direct studies on the biological activity of this compound are limited, research on structurally related long-chain hydrocarbons and their derivatives provides insights into its potential applications.

3.1. Antimicrobial and Anti-inflammatory Properties

Studies on undecane (B72203), the saturated counterpart of this compound, have demonstrated anti-allergic and anti-inflammatory effects. Undecane was found to inhibit the degranulation of mast cells and the expression of cytokines and chemokines in keratinocytes, suggesting its potential for treating inflammatory skin conditions.[5] Furthermore, undecan-2-one, a ketone derivative, has shown antimicrobial activity, particularly against fungi.[6][7] These findings suggest that this compound and its derivatives could be explored as potential leads for the development of novel anti-inflammatory and antimicrobial agents.

3.2. Signaling Pathway Interactions

The anti-inflammatory effects of undecane have been linked to an increase in intracellular cAMP levels, which in turn inhibits the degranulation of mast cells.[5] The structurally similar 2-undecanone (B123061) has been shown to modulate neutrophil activity through a Gαi-phospholipase C (PLC) signaling pathway.[8] It is plausible that this compound, due to its lipophilic nature, could interact with cell membranes and modulate the activity of membrane-associated signaling proteins.

Potential Signaling Pathway Modulation by this compound Derivatives:

G This compound Derivative This compound Derivative GPCR G-Protein Coupled Receptor (GPCR) This compound Derivative->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation PLC Phospholipase C (PLC) GPCR->PLC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inflammatory Response Decreased Inflammatory Response PKA->Inflammatory Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular Response Modulated Cellular Response Ca_PKC->Cellular Response

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. The stereoselective synthesis of its (Z) and (E) isomers can be reliably achieved through established methodologies such as Lindlar hydrogenation and the Wittig reaction. While direct biological data on this compound is scarce, the activities of related compounds suggest that it may hold promise as a scaffold for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Further investigation into the biological effects and mechanism of action of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Commercial availability of (E)-2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (E)-2-Undecene: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Undecene (trans-2-Undecene) is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₁H₂₂.[1] As a specific geometric isomer, its utility in research and development is primarily as a synthetic intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, plausible synthetic and analytical methodologies, and known applications, with a focus on its role in the synthesis of bioactive compounds.

Commercial Availability

(E)-2-Undecene is not a widely stocked research chemical available from major global suppliers. Its availability is limited to a select number of chemical manufacturers and distributors, suggesting it is often synthesized upon request rather than being a standard catalog item. Researchers seeking to procure this compound should anticipate longer lead times and the need to engage with specialized suppliers.

Table 1: Commercial Suppliers of (E)-2-Undecene (CAS: 693-61-8)

SupplierPurityAvailable QuantitiesReference
Dayang Chem (Hangzhou) Co., Ltd.98.0%100g, 1kg, 100kg, 1000kg (Inquiry)
Aston ChemicalN/AFor experimental / research use only[2]

Chemical and Physical Properties

The physicochemical properties of (E)-2-Undecene are well-documented in various chemical databases. These properties are essential for its handling, purification, and use in synthetic applications.

Table 2: Physicochemical Properties of (E)-2-Undecene

PropertyValueReference
Identifiers
CAS Number693-61-8[1]
Molecular FormulaC₁₁H₂₂[1]
Molecular Weight154.29 g/mol
IUPAC Name(E)-undec-2-ene
Synonymstrans-2-Undecene[1][2]
Physical Properties
Physical StateLiquid
Normal Boiling Point464.15 K (191 °C)
Normal Melting Point206.65 K (-66.5 °C)
Density749.1 kg/m ³ at 298.15 K
Thermodynamic Properties
Enthalpy of Vaporization (ΔvapH°)45.4 kJ/mol
Enthalpy of Fusion (ΔfusH°)25.4 kJ/mol
Solubility & Partitioning
Octanol/Water Partition Coeff. (logP)4.31

Synthesis, Purification, and Analysis

Proposed Synthetic Protocol: Wittig Reaction

The Wittig reaction is a robust method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. To achieve the desired (E) stereochemistry for 2-undecene, a stabilized ylide is typically required. However, for non-stabilized ylides, reaction conditions can be modified to favor the E-isomer. A plausible route involves the reaction of nonanal (B32974) with the ylide generated from ethyltriphenylphosphonium bromide.

Methodology:

  • Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium (B103445) salt, forming the corresponding ylide (ethylidenetriphenylphosphorane).

  • Wittig Reaction: Nonanal, dissolved in anhydrous THF, is added slowly to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product contains a mixture of (E)- and (Z)-2-undecene, along with triphenylphosphine (B44618) oxide as a major byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a nonpolar solvent (e.g., hexane). The isomeric mixture of undecenes can then be purified and separated by fractional distillation or column chromatography on silica (B1680970) gel. Separation of E/Z isomers can be challenging and may require specialized chromatographic techniques, such as using silver nitrate-impregnated silica gel.

G reagent1 Ethyltriphenylphosphonium bromide intermediate Ylide Formation (Ethylidenetriphenylphosphorane) reagent1->intermediate reagent2 n-BuLi in THF reagent2->intermediate reagent3 Nonanal in THF reaction Wittig Reaction reagent3->reaction intermediate->reaction workup Aqueous Workup (NH4Cl quench) reaction->workup purification1 Removal of Triphenylphosphine Oxide workup->purification1 purification2 Isomer Separation (Distillation / Chromatography) purification1->purification2 product (E)-2-Undecene purification2->product G start (E)-2-Undecene process Multi-step Chemical Synthesis (e.g., oxidation, functional group manipulation) start->process product Female Sex Pheromone ((S)-2-Acetoxy-5-undecanone) process->product application Pest Management (Mating Disruption) product->application

References

An In-depth Technical Guide to 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Undecene is an unsaturated hydrocarbon with the chemical formula C₁₁H₂₂. As an alkene, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, and synthetic methodologies related to this compound, with a focus on its stereoisomers.

IUPAC Name and Chemical Structure

The IUPAC name for this compound is undec-2-ene . The number '2' indicates the position of the double bond in the eleven-carbon chain. Due to the restricted rotation around the double bond, this compound exists as two stereoisomers: (2E)-undec-2-ene and (2Z)-undec-2-ene.

  • (2E)-undec-2-ene : The isomer where the two higher priority groups on each carbon of the double bond are on opposite sides. This is also commonly referred to as trans-2-undecene.

  • (2Z)-undec-2-ene : The isomer where the two higher priority groups on each carbon of the double bond are on the same side. This is also commonly referred to as cis-2-undecene.[1][2]

The general structure of this compound consists of an eleven-carbon chain with a double bond between the second and third carbon atoms.

Molecular Formula: C₁₁H₂₂[3][4]

Molecular Weight: 154.29 g/mol [1][3]

Physicochemical Properties

The physical and chemical properties of this compound can vary between its stereoisomers. The following tables summarize key quantitative data for the E and Z isomers of this compound.

Table 1: General and Computed Properties of this compound Isomers

Property(2E)-undec-2-ene(2Z)-undec-2-eneReference
CAS Number 693-61-8821-96-5[3][5]
Molecular Formula C₁₁H₂₂C₁₁H₂₂[1][3]
Molecular Weight 154.29 g/mol 154.29 g/mol [1][3]
InChIKey JOHIXGUTSXXADV-HWKANZROSA-NJOHIXGUTSXXADV-HYXAFXHYSA-N[1][3]
LogP (Computed) 4.313105.9[1]

Table 2: Experimental Physical Properties of this compound Isomers

Property(2Z)-undec-2-eneReference
Boiling Point 196.1 °C[5]
Melting Point -66.5 °C[5]

Experimental Protocols

The stereoselective synthesis of alkenes is a significant focus in organic chemistry.[5] The Wittig reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds, allowing for control over the stereochemistry of the resulting double bond.

Experimental Protocol: Synthesis of (2Z)-Undecene via Wittig Reaction

This protocol describes a general procedure for the synthesis of (2Z)-undecene starting from nonanal (B32974) and a suitable phosphonium (B103445) ylide.

Materials:

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (ethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve nonanal (1.0 equivalent) in anhydrous THF.

    • Cool the nonanal solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared ylide solution to the nonanal solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the (2Z)-undecene.

  • Characterization:

    • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

Diagrams

Diagram 1: General Synthetic Workflow for (2Z)-Undecene via Wittig Reaction

Wittig_Synthesis reagent_prep Ylide Preparation ((Ethyl)triphenylphosphonium bromide + n-BuLi in THF) reaction Wittig Reaction (Ylide + Nonanal in THF) reagent_prep->reaction workup Aqueous Work-up (Quench with NH4Cl, Extract with Ether) reaction->workup purification Purification (Column Chromatography) workup->purification product (Z)-2-Undecene purification->product

Caption: A generalized workflow for the synthesis of (Z)-2-undecene.

Diagram 2: Isomeric Relationship of Undec-2-ene

Isomers parent Undec-2-ene (C11H22) cis (2Z)-undec-2-ene (cis-isomer) parent->cis Stereoisomers trans (2E)-undec-2-ene (trans-isomer) parent->trans

Caption: The stereoisomeric relationship of undec-2-ene.

References

Cis/Trans Isomerization of 2-Undecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The geometric isomerism of alkenes, arising from the restricted rotation around a carbon-carbon double bond, gives rise to distinct cis (Z) and trans (E) isomers with different physical, chemical, and biological properties.[1] The controlled isomerization between these forms is a critical transformation in organic synthesis, allowing for the selective formation of the desired stereoisomer. 2-Undecene (C₁₁H₂₂), a long-chain mono-unsaturated alkene, serves as a valuable model system for understanding the isomerization behavior of higher olefins, which are relevant in the production of fuels, lubricants, polymers, and specialty chemicals. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the cis/trans isomerization of this compound.

Thermodynamic and Kinetic Considerations

The relative stability of cis and trans isomers is a key factor driving the isomerization process. Generally, trans alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the alkyl substituents on the same side of the double bond.[1] This stability difference can be quantified by comparing their standard enthalpies of formation (ΔH°f) or heats of hydrogenation (ΔH°hydrog).

Thermodynamic Data

While specific experimental thermodynamic data for cis- and trans-2-undecene are scarce, we can estimate these values based on data for similar long-chain alkenes and quantitative structure-property relationship (QSPR) models.[2][3] The trans isomer is expected to have a lower (more negative) enthalpy of formation, indicating greater stability.

Propertycis-2-Undecene (Estimated)trans-2-Undecene (Estimated)Reference Compound (Data)
ΔH°f (gas, 298.15 K) -200.8 kJ/mol-205.0 kJ/mol1-Undecene: -200.8 kJ/mol[3]
ΔG°f (gas, 298.15 K) Value not availableValue not available
Boiling Point ~190 °C~188 °Ccis-2-Decene: 173 °C, trans-2-Decene: 171 °C[4]
Melting Point Value not availableValue not available

Note: The estimated ΔH°f for trans-2-undecene is based on the typical stability difference of ~4-5 kJ/mol observed for cis/trans isomers of similar chain length.

Kinetic Data

The rate of isomerization is dependent on the activation energy (Ea) of the process, which is influenced by the reaction mechanism and the catalyst used. Kinetic studies on the isomerization of long-chain alkenes like 1-decene (B1663960) have been performed and can provide an approximation for the behavior of this compound.[5]

ParameterEstimated Value for this compound IsomerizationReference Compound (Data for 1-Decene Isomerization)[5]
Rate Constant (k) Dependent on catalyst and temperaturek₁ (1-decene to cis-2-decene): 5.19 x 10⁻⁴ s⁻¹ (at 0 °C)
k₂ (1-decene to trans-2-decene): 9.25 x 10⁻⁴ s⁻¹ (at 0 °C)
Activation Energy (Ea) Value not availableValue not available
Equilibrium Constant (Keq) [trans]/[cis] > 1 (favoring trans)~4 (for 2-decene at equilibrium)[5]

Stereoselective Synthesis of this compound Isomers

The ability to synthesize pure cis or trans isomers of this compound is crucial for studying their individual properties and for use as starting materials in isomerization studies.

Synthesis of (Z)-2-Undecene (cis)

Method 1: Wittig Reaction

The Wittig reaction using a non-stabilized ylide generally provides the cis-alkene as the major product.[6][7][8][9][10]

  • Reactants: Nonanal (B32974) and ethyltriphenylphosphonium bromide.

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare the phosphonium (B103445) ylide by treating ethyltriphenylphosphonium bromide with the base in THF at 0 °C.

    • Add nonanal dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up involves quenching with a saturated aqueous solution of ammonium (B1175870) chloride, extraction with an organic solvent, and purification by column chromatography to separate the product from triphenylphosphine (B44618) oxide.

Method 2: Lindlar Hydrogenation of 2-Undecyne (B1619265)

The partial hydrogenation of an alkyne using a poisoned palladium catalyst (Lindlar's catalyst) stereoselectively yields the cis-alkene.

  • Reactants: 2-Undecyne, Hydrogen gas (H₂).

  • Catalyst: Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

  • Solvent: Hexane (B92381) or Ethanol.

  • Procedure:

    • Dissolve 2-undecyne in the chosen solvent in a flask equipped with a hydrogen balloon.

    • Add Lindlar's catalyst to the solution.

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC or TLC).

    • Filter off the catalyst and evaporate the solvent to obtain (Z)-2-undecene.

Synthesis of (E)-2-Undecene (trans)

Method 1: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a reliable method for the synthesis of trans-alkenes.[11][12][13][14][15]

  • Reactants: Nonanal and 1-phenyl-1H-tetrazol-5-yl ethyl sulfone.

  • Base: Potassium bis(trimethylsilyl)amide (KHMDS).

  • Solvent: Anhydrous 1,2-dimethoxyethane (B42094) (DME).

  • Procedure:

    • Dissolve the sulfone in DME and cool to -78 °C.

    • Add KHMDS to generate the carbanion.

    • Add nonanal to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

    • Work-up and purification by column chromatography yield (E)-2-undecene.

Method 2: Dissolving Metal Reduction of 2-Undecyne

The reduction of an alkyne with sodium in liquid ammonia (B1221849) produces the trans-alkene.

  • Reactants: 2-Undecyne, Sodium metal.

  • Solvent: Liquid ammonia.

  • Procedure:

    • Condense ammonia gas into a flask at -78 °C.

    • Add small pieces of sodium metal until a persistent blue color is observed.

    • Add a solution of 2-undecyne in an anhydrous ether.

    • Stir the reaction until the blue color disappears.

    • Carefully quench the reaction with ammonium chloride and allow the ammonia to evaporate.

    • Extract the product with an organic solvent and purify.

Experimental Protocols for Isomerization

The following protocols describe common methods to induce the cis/trans isomerization of this compound.

Acid-Catalyzed Isomerization
  • Catalyst: p-Toluenesulfonic acid (PTSA) or a solid acid catalyst like Amberlyst-15.

  • Solvent: Toluene or Dichloromethane.

  • Procedure:

    • Dissolve a known concentration of (Z)-2-undecene in the solvent in a round-bottom flask.

    • Add a catalytic amount of the acid catalyst (e.g., 5 mol%).

    • Heat the reaction mixture to a desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots at regular intervals.

    • For analysis, quench the aliquots with a mild base (e.g., sodium bicarbonate solution) before injection into a GC or preparation for NMR.

    • Continue the reaction until equilibrium is reached (i.e., the cis/trans ratio remains constant).

Transition Metal-Catalyzed Isomerization

Ruthenium-based catalysts are highly effective for alkene isomerization.[16][17][18][19][20]

  • Catalyst: [Ru(H)₂(CO)(PPh₃)₃] or a similar ruthenium hydride complex.

  • Solvent: Toluene or THF.

  • Procedure:

    • In an inert atmosphere glovebox, dissolve the ruthenium catalyst in the solvent.

    • Add the (Z)-2-undecene substrate to the catalyst solution.

    • Heat the reaction mixture and monitor by GC or NMR.

    • The reaction can often proceed to equilibrium at room temperature or with gentle heating.

Photocatalyzed Isomerization

This method uses light energy to promote isomerization, often allowing access to the thermodynamically less stable cis isomer from the trans isomer.

  • Photocatalyst: A sensitizer (B1316253) with an appropriate triplet energy, such as thioxanthone or iodine.[21]

  • Light Source: UV lamp with a suitable wavelength.

  • Solvent: A solvent that does not absorb at the irradiation wavelength, such as hexane or acetonitrile.

  • Procedure:

    • Dissolve the (E)-2-undecene and the photocatalyst in the solvent in a quartz reaction vessel.

    • Irradiate the solution with the UV lamp while stirring.

    • Monitor the reaction by GC or NMR until a photostationary state (a constant cis/trans ratio) is reached.

Analytical Methods for Monitoring Isomerization

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying cis and trans isomers.[22]

  • Column: A long capillary column with a non-polar stationary phase (e.g., DB-1, HP-5ms) is typically used. On such columns, the more linear trans-isomer usually elutes before the cis-isomer.

  • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

  • Expected Elution Order: trans-2-Undecene followed by cis-2-undecene.

  • Quantification: The relative amounts of each isomer can be determined from the integrated peak areas in the chromatogram.

Analytical ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Methyl Siloxane
Injector Temp. 250 °C
Oven Program 100 °C hold 2 min, ramp 10 °C/min to 250 °C
Detector Temp. 280 °C (FID)
Carrier Gas Helium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for in-situ monitoring of the isomerization and for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the vinylic protons.[23][24][25]

  • Distinguishing Features:

    • Chemical Shift: The vinylic protons of the trans isomer are typically found at a slightly downfield (higher ppm) chemical shift compared to the cis isomer.

    • Coupling Constant (J): The coupling constant between the vinylic protons is significantly larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).

Proton Typecis-2-Undecene (¹H NMR, Estimated δ)trans-2-Undecene (¹H NMR, Estimated δ)
Vinylic CH ~5.3 - 5.5 ppm (m)~5.4 - 5.6 ppm (m)
Allylic CH₂ ~2.0 ppm (m)~1.9 ppm (m)
Terminal CH₃ ~0.9 ppm (t)~0.9 ppm (t)
Alkyl Chain CH₂ ~1.2 - 1.4 ppm (m)~1.2 - 1.4 ppm (m)
Carbon Typecis-2-Undecene (¹³C NMR, Estimated δ)trans-2-Undecene (¹³C NMR, Estimated δ)
Vinylic C ~123-132 ppm~124-133 ppm
Allylic C ~27 ppm~32 ppm
Terminal C ~14 ppm~14 ppm
Alkyl Chain C ~22-32 ppm~22-32 ppm

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for different types of isomerization.

Acid-Catalyzed Isomerization

This mechanism proceeds through a carbocation intermediate.

AcidCatalyzedIsomerization Cis cis-2-Undecene Carbocation 2-Undecyl Cation (Carbocation Intermediate) Cis->Carbocation + H⁺ Trans trans-2-Undecene Trans->Carbocation + H⁺ Carbocation->Cis - H⁺ Carbocation->Trans - H⁺ MetalCatalyzedIsomerization Cis cis-2-Undecene AlkylMetal 2-Undecyl-Metal Complex (Alkylmetal Intermediate) Cis->AlkylMetal + [M]-H Trans trans-2-Undecene Trans->AlkylMetal + [M]-H MetalHydride [M]-H (Metal Hydride) AlkylMetal->Cis - [M]-H (β-hydride elimination) AlkylMetal->Trans - [M]-H (β-hydride elimination) PhotocatalyzedIsomerization cluster_ground Ground State cluster_excited Excited State Trans_GS trans-2-Undecene (S₀) Twisted Twisted Intermediate (p-orbital overlap broken) Trans_GS->Twisted Cis_GS cis-2-Undecene (S₀) Twisted->Trans_GS Decay Twisted->Cis_GS Decay PC Photocatalyst (S₀) PC_excited Photocatalyst* (T₁) PC->PC_excited hν (Light Absorption) PC_excited->Trans_GS Energy Transfer PC_excited->PC Phosphorescence RadicalIsomerization Cis cis-2-Undecene RadicalAdduct 2-Undecyl Radical Adduct Cis->RadicalAdduct + R• Trans trans-2-Undecene Trans->RadicalAdduct + R• RadicalAdduct->Cis - R• RadicalAdduct->Trans - R• Initiator R• (Radical Initiator)

References

The Biological Activity of Undecene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecene derivatives, a class of unsaturated hydrocarbons, have garnered significant scientific interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties of these compounds. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development. The versatility of the undecene scaffold presents a promising avenue for the development of novel therapeutic agents.

Antimicrobial and Antifungal Activities

Undecene derivatives, particularly undecanoic acid and its analogues, have demonstrated potent activity against a broad spectrum of bacteria and fungi. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity.[1]

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and other relevant quantitative data for various undecene derivatives against different microbial strains.

DerivativeMicroorganismActivityValueReference
Arginine undecylenate (GS-1)Methicillin-resistant Staphylococcus aureus (MRSA)MIC0.60–1.26 mg/mL[2]
Arginine undecylenate (GS-1)Methicillin-sensitive Staphylococcus aureus (MSSA)MIC0.60–1.26 mg/mL[2]
Arginine undecylenate (GS-1)Vancomycin-intermediate S. aureus (VISA)MIC0.60–1.26 mg/mL[2]
Arginine undecylenate (GS-1)Streptococcus pyogenesMIC0.60–1.26 mg/mL[2]
i-Amyl-10-undecylenatePenicillium sp., Aspergillus niger, Fusarium moniliformeHigh antifungal activityNot specified[3]
Undecan-2-oneCandida mycoderma, Aspergillus nigerHigh fungistatic activityNot specified[4]
Undecan-3-oneCandida mycoderma, Aspergillus nigerHigh fungistatic activityNot specified[5]
Mechanism of Action: Disruption of Fungal Cell Membrane

Undecenoic acid and its derivatives primarily exert their antifungal effects by interfering with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, cell death.

Antifungal_Mechanism cluster_0 Undecene Derivative cluster_1 Fungal Cell Undecene_Derivative Undecene Derivative Ergosterol_Synthesis Ergosterol Biosynthesis Pathway Undecene_Derivative->Ergosterol_Synthesis Inhibits Cell_Membrane Fungal Cell Membrane (Ergosterol deficient) Ergosterol_Synthesis->Cell_Membrane Leads to Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Results in

Caption: Mechanism of antifungal action of undecene derivatives.

Cytotoxic Activity

Several undecene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. A novel formulation of undecylenic acid, GS-1, has been shown to induce apoptosis in tumor cells.[6]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of undecene derivatives against different cancer cell lines.

DerivativeCell LineActivityIC50 ValueReference
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (4f–h, 4n–p)Colon cancer SW620, Prostate cancer PC-3, Lung cancer NCI-H23Cytotoxicity equal or superior to PAC-1Not specified[7]
7f (fluorinated γ‐butyrolactone fused aza‐anthraquinone derivative)KB and A549Cytotoxicity1.99 ± 0.22 µM and 0.90 ± 0.09 µM[7]
β-nitrostyrene derivative (CYT-Rx20)MCF-7, MDA-MB-231, and ZR75-1Inhibitory activity0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL[8]
Mechanism of Action: Induction of Apoptosis

A novel formulation of undecylenic acid, GS-1, has been demonstrated to induce caspase-dependent apoptosis in tumor cells.[9] The uptake of this compound into cancer cells is facilitated by Fatty Acid Transport Protein 2 (FATP2).[9]

Apoptosis_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GS1 GS-1 (Undecylenic Acid Formulation) FATP2 FATP2 GS1->FATP2 Uptake via Mitochondrion Mitochondrion FATP2->Mitochondrion Reduces mitochondrial membrane potential Caspases Caspase Activation Mitochondrion->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Leads to

Caption: Pro-apoptotic signaling of an undecylenic acid formulation.

Anti-inflammatory Activity

Undecane, the saturated counterpart to undecene, has been shown to possess anti-inflammatory properties by modulating key signaling pathways in keratinocytes and mast cells.[10][11]

Mechanism of Action: Modulation of Inflammatory Pathways

Undecane has been observed to reverse the increased levels of p38 phosphorylation and nuclear factor kappaB (NF-κB) transcriptional activity in sensitized keratinocytes.[10][12] This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines. Furthermore, 2-undecanone (B123061) has been shown to protect against heart inflammation by modulating the Nrf2/HO-1 and NF-κB pathways.[13][14]

Anti_Inflammatory_Pathway cluster_0 Signaling Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α/IFN-γ) p38_MAPK p38 MAPK Phosphorylation Inflammatory_Stimuli->p38_MAPK NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB Undecane Undecane Undecane->p38_MAPK Inhibits Undecane->NF_kB Inhibits Pro_inflammatory_Genes Expression of Pro-inflammatory Genes (TARC, MDC, IL-8) p38_MAPK->Pro_inflammatory_Genes NF_kB->Pro_inflammatory_Genes

Caption: Anti-inflammatory signaling pathway modulated by undecane.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compound (undecene derivative)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (undecene derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Ergosterol Synthesis Inhibition Assay

This assay is used to quantify the amount of ergosterol in fungal cells after treatment with an antifungal agent.

Materials:

  • Fungal culture

  • Yeast extract-peptone-dextrose (YPD) broth

  • Test compound (undecene derivative)

  • Saponification reagent (e.g., 25% alcoholic potassium hydroxide)

  • n-Heptane

  • Spectrophotometer

Procedure:

  • Grow fungal cultures in the presence of various concentrations of the test compound.

  • Harvest the fungal cells by centrifugation.

  • Saponify the cell pellet by heating with the saponification reagent.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Measure the absorbance of the heptane (B126788) layer from 230 to 300 nm. Ergosterol has a characteristic absorption spectrum with peaks at 262, 271, 281.5, and 290 nm.

  • The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Conclusion

Undecene derivatives represent a versatile class of compounds with a wide range of biological activities. Their demonstrated antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties make them attractive candidates for further investigation in the context of drug discovery. The mechanisms of action, involving cell membrane disruption, inhibition of ergosterol synthesis, induction of apoptosis, and modulation of key inflammatory signaling pathways, provide a solid foundation for the rational design of novel therapeutic agents. The experimental protocols detailed in this guide offer a standardized approach for the continued evaluation and development of these promising compounds. Further research is warranted to explore the full therapeutic potential of undecene derivatives and to optimize their efficacy and safety profiles for clinical applications.

References

Methodological & Application

Application Note: Gas Chromatography Protocol for 2-Undecene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Undecene is an unsaturated hydrocarbon with various isomers that finds applications in the synthesis of flavors, fragrances, and other specialty chemicals. Accurate and reliable quantitative analysis of this compound is crucial for quality control, reaction monitoring, and purity assessment in research, development, and industrial settings. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and sensitive method for hydrocarbon analysis.

Principle of the Method

Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. In this protocol, the sample containing this compound is vaporized in a heated injector and carried by an inert gas (mobile phase) through a capillary column coated with a specific stationary phase. The separation of this compound from other components is achieved based on its boiling point and interaction with the stationary phase. As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte present. Quantification is achieved by comparing the peak area of this compound to that of a known standard.

Experimental Protocols

1. Sample Preparation

For accurate and reproducible results, proper sample preparation is essential. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Materials:

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Autosampler vials with caps (B75204) and septa

    • Hexane (B92381) or other suitable volatile organic solvent (GC grade or higher)

    • This compound standard (high purity)

    • Internal standard (e.g., n-Dodecane, optional but recommended for improved precision)

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of hexane in a volumetric flask.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Internal Standard (Optional): If using an internal standard, add a constant, known concentration of the internal standard to all calibration standards and samples.

    • Sample Preparation: Dilute the sample containing this compound with hexane to a concentration that falls within the calibration range. If the sample contains particulates, it should be filtered or centrifuged prior to dilution.[1]

    • Transfer the prepared standards and samples into autosampler vials for GC analysis.

2. Gas Chromatography (GC) Analysis

The following GC parameters are a recommended starting point and may require optimization for your specific instrument and application.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Conditions:

ParameterRecommended Setting
Column Non-polar column, e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2][3]
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio, adjust as needed for concentration)
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 180 °C- Hold: 5 minutes at 180 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3. Data Analysis

  • Identification: Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.

  • Integration: Integrate the peak area of the this compound peak (and the internal standard peak, if used).

  • Calibration Curve: Plot a calibration curve of the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the sample by using the regression equation from the calibration curve.

Data Presentation

Table 1: Hypothetical Calibration Data for this compound Analysis

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
112,500
563,000
10124,500
50620,000
1001,255,000
Sample 45,800

Note: This data is for illustrative purposes only. Actual results will vary.

Linearity: A calibration curve generated from this data should yield a correlation coefficient (R²) of ≥ 0.995 for the method to be considered linear and accurate.[4]

Mandatory Visualization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Quantification start Start: Obtain Sample & Standards prep_std Prepare Stock & Calibration Standards start->prep_std prep_sample Dilute Sample to Working Concentration start->prep_sample add_is Add Internal Standard (Optional) prep_std->add_is prep_sample->add_is vial Transfer to Autosampler Vials add_is->vial injection Inject into GC vial->injection separation Separation on GC Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Identify & Integrate Peaks chromatogram->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the GC analysis of this compound.

Troubleshooting

  • Poor Peak Shape (Tailing or Fronting): Check for active sites in the injector liner or column, optimize the oven temperature program, or ensure the sample is fully dissolved.[5]

  • Shifting Retention Times: Investigate for leaks in the system, ensure a stable carrier gas flow rate, and check the condition of the GC column.

  • Poor Sensitivity: Optimize injector parameters (e.g., split ratio), check detector gas flows, and ensure the column is not contaminated.

This application note provides a comprehensive starting point for the development of a robust GC method for the analysis of this compound. Method validation should be performed to ensure the accuracy, precision, and reliability of the results for your specific application.

References

Application Notes and Protocols for the Wittig Reaction in 2-Undecene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds. This reaction employs a phosphorus ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. Its significance lies in the high degree of control over the position of the newly formed double bond, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

This document provides detailed application notes and experimental protocols for the synthesis of 2-undecene via the Wittig reaction, specifically focusing on the reaction between nonanal (B32974) and the ylide derived from ethyltriphenylphosphonium bromide. The use of a non-stabilized ylide in this reaction generally favors the formation of the (Z)-isomer of the alkene.[1][2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

  • Ylide Formation:

    • Ethyltriphenylphosphonium bromide is deprotonated by a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form the ethylidenetriphenylphosphorane ylide.

  • Wittig Reaction:

    • The generated ylide reacts with nonanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently decomposes to yield this compound and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyltriphenylphosphonium bromide98%Sigma-Aldrich
n-Butyllithium (2.5 M in hexanes)Sigma-Aldrich
Nonanal95%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)Fisher Scientific
Saturated aqueous sodium chloride (Brine)Fisher Scientific
Anhydrous magnesium sulfate (B86663) (MgSO₄)Fisher Scientific
Silica (B1680970) gel60 Å, 230-400 meshFisher Scientific
Hexane (B92381)ACS GradeFisher Scientific
Protocol 1: Synthesis of (Z)-2-Undecene

This protocol is designed to favor the formation of the (Z)-isomer of this compound.

1. Ylide Generation: a. To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.2 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. c. Cool the suspension to 0 °C using an ice-water bath. d. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. A deep red or orange color should develop, indicating the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction: a. In a separate dry flask, dissolve nonanal (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the nonanal solution dropwise to the ylide solution at 0 °C. c. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium chloride (brine). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. e. The crude product, which contains this compound and triphenylphosphine oxide, can be purified by column chromatography on silica gel using hexane as the eluent to isolate the this compound.

Data Presentation

The following table summarizes typical quantitative data obtained for the Wittig synthesis of this compound under varying conditions. Note: The following data is representative and may vary based on specific experimental conditions and scale.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)(Z):(E) Ratio
1n-BuLiTHF0 to RT58595:5
2NaHMDSTHF-78 to RT68293:7
3KHMDSToluene0 to RT58090:10
4t-BuOKTHFRT87585:15

Logical Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Reaction_Workflow Workflow for this compound Synthesis via Wittig Reaction cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up and Purification start Start: Ethyltriphenylphosphonium Bromide in Anhydrous THF add_base Add Strong Base (e.g., n-BuLi) at 0 °C start->add_base ylide_formation Stir for 1h at 0 °C to form Ylide add_base->ylide_formation add_aldehyde Add Nonanal Solution in Anhydrous THF at 0 °C ylide_formation->add_aldehyde reaction Warm to Room Temperature and Stir for 4-6h add_aldehyde->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway of the Wittig reaction.

Wittig_Mechanism Mechanism of the Wittig Reaction cluster_cycloaddition [2+2] Cycloaddition cluster_decomposition Decomposition ylide Phosphonium Ylide (Et-CH=PPh3) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Nonanal (C8H17-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene This compound oxaphosphetane->alkene Syn-elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Syn-elimination

Caption: Mechanism of the Wittig reaction.

Conclusion

The Wittig reaction provides an effective and reliable method for the synthesis of this compound from nonanal. By employing a non-stabilized ylide generated from ethyltriphenylphosphonium bromide and a strong base, the reaction proceeds with good yield and high selectivity for the (Z)-isomer. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of this important olefination reaction. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving optimal results.

References

Application Notes and Protocols: Metathesis Reactions Involving 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metathesis reactions involving 2-undecene, a representative internal olefin. Olefin metathesis is a powerful and versatile tool for the formation of carbon-carbon double bonds, enabling the synthesis of a wide array of molecules relevant to the pharmaceutical and materials science industries.[1][2][3] This document outlines key reaction types, presents quantitative data for analogous systems, provides detailed experimental protocols, and illustrates important concepts with diagrams.

Introduction to Olefin Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium and molybdenum. The development of well-defined, functional group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has made olefin metathesis an indispensable tool in modern organic synthesis.[4][5] The general mechanism, first proposed by Yves Chauvin, proceeds through a metallacyclobutane intermediate.[1][6]

Key Metathesis Reactions of this compound

As an internal olefin, this compound can participate in several types of metathesis reactions:

  • Self-Metathesis (Homometathesis): In this reaction, two molecules of this compound react to form 2-butene (B3427860) and 10-eicosene. This reaction is typically an equilibrium process.

  • Cross-Metathesis (CM): this compound can react with another olefin (a cross-partner) to generate new olefinic products.[7] The selectivity of this reaction depends on the relative reactivity of the olefins and the reaction conditions.[8]

  • Ethenolysis: This is a specific type of cross-metathesis where this compound reacts with ethylene (B1197577) to produce 1-butene (B85601) and 1-decene.[9] Ethenolysis is an effective method for converting internal olefins into more valuable terminal olefins.[9]

Data Presentation: Representative Cross-Metathesis Reactions

The following tables summarize quantitative data for the cross-metathesis of olefins structurally similar to this compound, providing a reference for expected outcomes.

Table 1: Cross-Metathesis of Ethyl 10-undecenoate with Methyl Acrylate [10]

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Grubbs I (5)CH₂Cl₂4012>9585
Grubbs II (1)CH₂Cl₂404>9892

Table 2: Self-Metathesis of (E)-5-Undecene (Analogous Internal Olefin)

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Product Distribution (5-Decene : (E)-5-Undecene : 6-Dodecene)
Grubbs II2Toluene (B28343)806Equilibrium Mixture
Schrock's1Toluene502Equilibrium Mixture

Note: The self-metathesis of internal olefins is an equilibrium-limited process, and the final product distribution will be a statistical mixture.[11]

Experimental Protocols

The following are generalized protocols for metathesis reactions involving this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All solvents should be degassed and dried prior to use for optimal results.

Protocol 1: Self-Metathesis of this compound

Materials:

  • This compound

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed toluene

  • Schlenk flask and manifold

  • Magnetic stirrer and stir bar

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Add a sufficient volume of anhydrous, degassed toluene to achieve a concentration of 0.1-0.5 M.

  • Stir the solution at room temperature for 10-15 minutes.

  • Catalyst Addition: In a separate vial, weigh the Grubbs second generation catalyst (1-2 mol%) under an inert atmosphere. Dissolve the catalyst in a small amount of the reaction solvent and add it to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Reaction Quenching and Workup: Once equilibrium is reached (typically after 4-8 hours), cool the mixture to room temperature. To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes) to separate the product olefins.

Protocol 2: Cross-Metathesis of this compound with a Terminal Olefin

Materials:

  • This compound

  • Terminal olefin partner (e.g., 1-octene)

  • Hoveyda-Grubbs Second Generation Catalyst

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Schlenk flask and manifold

  • Magnetic stirrer and stir bar

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the terminal olefin partner (1.2-1.5 equiv). The use of a slight excess of one olefin can improve the yield of the desired cross-product.[12]

  • Add anhydrous, degassed DCM to achieve a concentration of 0.2 M.

  • Stir the solution at room temperature.

  • Catalyst Addition: The Hoveyda-Grubbs second generation catalyst (1-5 mol%) can often be added directly as a solid to the reaction mixture under a positive flow of inert gas.

  • Reaction Monitoring: Heat the reaction mixture to 40 °C. Monitor the reaction progress by GC or TLC.

  • Reaction Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

Protocol 3: Ethenolysis of this compound

Materials:

  • This compound

  • Grubbs First Generation Catalyst

  • Anhydrous, degassed toluene

  • High-pressure reactor equipped with a gas inlet and magnetic stirring

  • Ethylene gas (high purity)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, charge a high-pressure reactor with this compound (1.0 equiv) and the Grubbs first generation catalyst (1-3 mol%) dissolved in anhydrous, degassed toluene.

  • Seal the reactor and remove it from the glovebox.

  • Reaction Execution: Connect the reactor to an ethylene gas line. Pressurize the reactor with ethylene to the desired pressure (e.g., 100-200 psi).

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Maintain the ethylene pressure throughout the reaction. The reaction is driven forward by the presence of excess ethylene.[9]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging the reactor) and analyzing them by GC.

  • Reaction Quenching and Workup: After the desired conversion is achieved, cool the reactor to room temperature and carefully vent the ethylene gas in a fume hood. Purge the reactor with an inert gas.

  • Open the reactor and quench the catalyst by adding ethyl vinyl ether and stirring for 30 minutes.

  • Filter the reaction mixture through a short plug of silica gel to remove the catalyst residue.

  • Purification: The resulting solution containing the terminal olefin products can be further purified by distillation or column chromatography if necessary.

Visualizations

Metathesis_Mechanism General Mechanism of Olefin Metathesis cluster_cycle Catalytic Cycle M_CH_R1 [M]=CHR¹ Metallocyclobutane1 Metallacyclobutane Intermediate M_CH_R1->Metallocyclobutane1 [2+2] Cycloaddition Olefin1 R²CH=CHR³ Olefin1->Metallocyclobutane1 M_CH_R2 [M]=CHR² Metallocyclobutane1->M_CH_R2 Retro [2+2] Product1 R¹CH=CHR³ Metallocyclobutane1->Product1 Metallocyclobutane2 Metallacyclobutane Intermediate M_CH_R2->Metallocyclobutane2 [2+2] Cycloaddition Olefin2 R⁴CH=CHR⁵ Olefin2->Metallocyclobutane2 M_CH_R4 [M]=CHR⁴ Metallocyclobutane2->M_CH_R4 Retro [2+2] Product2 R²CH=CHR⁵ Metallocyclobutane2->Product2

Caption: The Chauvin mechanism for olefin metathesis.

CM_Workflow Experimental Workflow for Cross-Metathesis Start Start Setup Reaction Setup: - Dry Schlenk Flask - Inert Atmosphere - Add Olefins & Solvent Start->Setup Catalyst Catalyst Addition Setup->Catalyst Reaction Reaction: - Heat to desired temp. - Monitor by GC/TLC Catalyst->Reaction Quench Quench Reaction: - Cool to RT - Add Ethyl Vinyl Ether Reaction->Quench Workup Workup: - Concentrate under reduced pressure Quench->Workup Purify Purification: - Silica Gel Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical workflow for a cross-metathesis experiment.

Metathesis_Types Metathesis Reactions of this compound cluster_reactions Reaction Types cluster_products Products Undecene This compound (Internal Olefin) Self Self-Metathesis Undecene->Self reacts with itself Cross Cross-Metathesis Undecene->Cross reacts with another olefin Ethenolysis Ethenolysis Undecene->Ethenolysis reacts with ethylene Self_Prod 2-Butene + 10-Eicosene Self->Self_Prod Cross_Prod New Olefins Cross->Cross_Prod Ethenolysis_Prod 1-Butene + 1-Decene Ethenolysis->Ethenolysis_Prod

Caption: Logical relationships of this compound metathesis reactions.

References

Application Notes and Protocols for the Derivatization of 2-Undecene for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-undecene to enhance its detectability and improve chromatographic performance for analytical applications. The described methods are suitable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis.

Derivatization of this compound for GC-MS Analysis

For GC-MS analysis, derivatization of this compound is advantageous for confirming the position of the double bond and improving chromatographic behavior. Two primary methods are presented: Dimethyl Disulfide (DMDS) Addition and Epoxidation.

Dimethyl Disulfide (DMDS) Derivatization

This method is a well-established technique for locating the position of double bonds in mono-unsaturated compounds like this compound. The reaction involves the addition of two methylthio (-SCH₃) groups across the double bond, and the resulting derivative provides a characteristic mass spectrum that allows for unambiguous identification of the original double bond position.[1][2][3][4]

DMDS_Reaction cluster_reactants Reactants cluster_products Product This compound CH₃(CH₂)₇CH=CHCH₃ Product CH₃(CH₂)₇CH(SCH₃)CH(SCH₃)CH₃ This compound->Product I₂ catalyst DMDS CH₃-S-S-CH₃ DMDS->Product

Caption: Reaction of this compound with DMDS.

  • Sample Preparation: Dissolve approximately 100 µg of this compound in 50 µL of a suitable solvent like hexane (B92381) in a clean reaction vial.

  • Reagent Addition: Add 200 µL of dimethyl disulfide (DMDS) and 40 µL of an iodine solution (60 mg of I₂ in 1 mL of diethyl ether) to the vial.[1]

  • Reaction: Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.[1]

  • Quenching: Stop the reaction by adding 300 µL of a 5% aqueous sodium thiosulfate (B1220275) solution to remove excess iodine.[1]

  • Extraction: Add 1 mL of hexane, vortex the mixture for 1 minute, and allow the layers to separate.

  • Drying: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The dried hexane solution is now ready for GC-MS analysis.

  • Column: A mid-polarity capillary column, such as a poly(trifluoropropylmethylsiloxane) column (e.g., RTX-200), is recommended.[1]

  • Injector: Splitless injection is suitable for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C) to elute the derivative.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Data can be acquired in full scan mode to identify the characteristic fragmentation pattern.

The following table summarizes the expected performance characteristics for the GC-MS analysis of this compound after DMDS derivatization. These are typical values and should be confirmed during method validation.

ParameterExpected Performance
Derivatization Yield >90% with optimized conditions
Linearity (r²) >0.99
Limit of Detection (LOD) low ng/mL range
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Precision (%RSD) <15% for replicate analyses
Recovery 85-115%
Epoxidation of this compound

Epoxidation converts the double bond of this compound into an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is more polar and can be readily analyzed by GC-MS.

Epoxidation_Reaction cluster_reactants Reactants cluster_products Product This compound CH₃(CH₂)₇CH=CHCH₃ Product 2,3-Epoxyundecane This compound->Product mCPBA m-CPBA mCPBA->Product

Caption: Epoxidation of this compound with m-CPBA.

  • Sample Preparation: Dissolve this compound in a non-aqueous solvent such as dichloromethane (B109758) or chloroform (B151607) in a reaction vial.

  • Reagent Addition: Add a slight molar excess of m-CPBA to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a preliminary GC-MS run).

  • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: The resulting solution can be directly analyzed by GC-MS.

  • Column: A standard non-polar or mid-polarity column is suitable.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient appropriate for the volatility of 2,3-epoxyundecane should be used.

  • Mass Spectrometer: EI at 70 eV in full scan mode.

The following table provides expected performance characteristics for the GC-MS analysis of this compound after epoxidation. Method-specific validation is necessary.

ParameterExpected Performance
Derivatization Yield 75-99%
Linearity (r²) >0.99
Limit of Detection (LOD) ng/mL to pg/mL range
Limit of Quantification (LOQ) 3-5 times the LOD
Precision (%RSD) <15%
Recovery 80-120%

Derivatization of this compound for LC-MS Analysis

For LC-MS analysis, derivatization is employed to introduce a readily ionizable moiety, enhancing the response in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The Paternò-Büchi reaction is a photochemical method suitable for this purpose.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, forming an oxetane (B1205548).[5] This reaction can be used to tag this compound with a group that improves its ionization efficiency for LC-MS analysis.

Paterno_Buchi_Reaction cluster_reactants Reactants cluster_products Product This compound CH₃(CH₂)₇CH=CHCH₃ Product Oxetane derivative This compound->Product UV light (hν) Carbonyl R₂C=O Carbonyl->Product

Caption: Paternò-Büchi reaction of this compound.

  • Sample Preparation: Dissolve this compound in a solution of a suitable carbonyl compound (e.g., acetone, benzophenone, or a charge-tagged derivative) in a non-polar solvent.

  • Photochemical Reaction: Irradiate the solution with UV light (e.g., 254 nm) for a specified period (e.g., 15 minutes) to induce the cycloaddition.[6]

  • Analysis: The resulting solution containing the oxetane derivative can be directly infused or injected into the LC-MS system.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) can be used to separate the derivatized product from the starting materials.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable modifier (e.g., formic acid) is typically used.

  • Mass Spectrometer: ESI or APCI in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

The following table presents the anticipated performance characteristics for the LC-MS analysis of this compound following the Paternò-Büchi reaction. These values are illustrative and require experimental verification.

ParameterExpected Performance
Derivatization Yield 20-90% (highly dependent on reagents and conditions)
Linearity (r²) >0.99
Limit of Detection (LOD) sub-nM to nM range
Limit of Quantification (LOQ) 3-5 times the LOD
Precision (%RSD) <20%
Recovery 70-130%

Experimental Workflows

The following diagrams illustrate the overall experimental workflows for the derivatization and analysis of this compound.

GCMS_Workflow cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis start This compound Sample dmds DMDS Addition start->dmds epoxidation Epoxidation start->epoxidation gcms GC-MS Analysis dmds->gcms epoxidation->gcms

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_derivatization Derivatization for LC-MS cluster_analysis Analysis start This compound Sample pb_reaction Paternò-Büchi Reaction start->pb_reaction lcms LC-MS/MS Analysis pb_reaction->lcms

References

Application Notes and Protocols: Use of 2-Undecene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-undecene in polymer chemistry. Due to its nature as a sterically hindered internal olefin, this compound exhibits low reactivity as a homopolymerization monomer under standard polymerization conditions. However, it can be employed in more specialized applications, primarily in the modification of polyolefins through copolymerization and as a chain transfer agent. This document details the theoretical basis, experimental considerations, and protocols for these applications.

Copolymerization of this compound with Ethylene (B1197577)

Incorporating this compound as a comonomer in ethylene polymerization can introduce long-chain branches into the polyethylene (B3416737) backbone. This modification disrupts the crystalline structure of the polymer, leading to changes in its physical properties, such as decreased density and crystallinity, and potentially improved flexibility and impact strength. Ziegler-Natta and metallocene catalysts are typically employed for such copolymerizations.

Logical Relationship: Effect of this compound Incorporation on Polyethylene Properties

G A Incorporate this compound into Polyethylene Chain B Introduction of Long-Chain Branches A->B C Disruption of Crystalline Structure B->C D Decreased Density and Crystallinity C->D E Modified Mechanical Properties (e.g., Increased Flexibility) C->E

Caption: Incorporation of this compound introduces branches, altering polyethylene's physical properties.

Quantitative Data: Expected Impact of this compound on Ethylene Copolymer Properties

The following table summarizes the anticipated effects of incorporating this compound on the properties of polyethylene. The reactivity of internal olefins is significantly lower than that of alpha-olefins, thus requiring high pressures and specific catalyst systems to achieve even low levels of incorporation. The data presented are illustrative and based on typical trends observed for the copolymerization of ethylene with internal olefins.

This compound in Feed (mol%)Expected Incorporation (mol%)Density (g/cm³)Crystallinity (%)Molecular Weight (Mw/Mn)
000.95 - 0.9760 - 803 - 5
1< 0.10.94 - 0.9655 - 753 - 5
50.1 - 0.50.93 - 0.9550 - 704 - 6
100.5 - 1.00.92 - 0.9445 - 654 - 7
Experimental Protocol: High-Pressure Copolymerization of Ethylene and this compound

This protocol describes a general procedure for the copolymerization of ethylene with this compound using a Ziegler-Natta catalyst in a high-pressure reactor.

Materials:

  • High-pressure stainless-steel reactor (e.g., 1 L Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and injection ports.

  • Ethylene (polymerization grade)

  • This compound (purified by distillation over sodium)

  • Toluene (B28343) (anhydrous, deoxygenated)

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, TEAL)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen (high purity)

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at a high temperature (e.g., 120 °C) and purge with high-purity nitrogen.

  • Solvent and Monomer Addition: Introduce 500 mL of anhydrous, deoxygenated toluene into the reactor. Add the desired amount of purified this compound via syringe.

  • Pressurization and Equilibration: Pressurize the reactor with ethylene to the desired pressure (e.g., 20-40 bar) and equilibrate the temperature to the target value (e.g., 70-90 °C) with stirring.

  • Catalyst Injection: In a separate glovebox, prepare the catalyst slurry by suspending the Ziegler-Natta catalyst in toluene. Inject the cocatalyst (TEAL) into the reactor, followed by the catalyst slurry.

  • Polymerization: Maintain the desired temperature and ethylene pressure for the duration of the polymerization (e.g., 1-2 hours). Monitor the ethylene uptake to follow the reaction progress.

  • Termination: Terminate the polymerization by injecting 20 mL of methanol into the reactor.

  • Polymer Isolation and Purification: Depressurize the reactor and pour the polymer slurry into a beaker containing 500 mL of methanol with 10% HCl to precipitate the polymer and deactivate the catalyst residues.

  • Filter the polymer and wash it extensively with methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR and ¹³C NMR to determine the incorporation of this compound, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

This compound as a Chain Transfer Agent

In olefin polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer.[1] While not a conventional choice, this compound can potentially act as a chain transfer agent, particularly in ethylene polymerization. The mechanism would involve the transfer of a hydrogen atom from the this compound molecule to the growing polymer chain, terminating its growth and initiating a new chain. This process can lead to a decrease in the average molecular weight of the polyethylene.

Workflow: this compound as a Chain Transfer Agent in Ethylene Polymerization

G cluster_0 Polymerization Reactor A Growing Polyethylene Chain (Active Catalyst Site) C Chain Transfer Reaction A->C B This compound Molecule B->C D Terminated Polyethylene Chain (Lower Molecular Weight) C->D E New Active Species (Initiates New Chain) C->E

Caption: this compound can terminate a growing polymer chain, thereby controlling molecular weight.

Quantitative Data: Predicted Effect of this compound Concentration on Polyethylene Molecular Weight

The following table illustrates the expected trend in the number-average molecular weight (Mn) and polydispersity index (PDI) of polyethylene when this compound is used as a chain transfer agent. The effectiveness of an internal olefin as a chain transfer agent is generally lower than that of alpha-olefins or dedicated chain transfer agents like hydrogen.

This compound Concentration (mol/L)Expected Mn ( g/mol )Expected PDI (Mw/Mn)
0> 500,0003 - 5
0.01400,000 - 500,0003 - 5
0.05200,000 - 400,0003.5 - 5.5
0.1100,000 - 200,0004 - 6
Experimental Protocol: Ethylene Polymerization with this compound as a Chain Transfer Agent

This protocol outlines a procedure for ethylene polymerization using a Ziegler-Natta catalyst with this compound as a chain transfer agent.

Materials:

  • Same as in the copolymerization protocol.

Procedure:

  • Reactor Setup: Prepare the high-pressure reactor as described in the copolymerization protocol.

  • Solvent and Chain Transfer Agent Addition: Introduce 500 mL of anhydrous, deoxygenated toluene into the reactor. Add the calculated amount of purified this compound.

  • Polymerization Conditions: Pressurize with ethylene (e.g., 10-20 bar) and bring to the desired temperature (e.g., 80 °C).

  • Catalyst Injection: Inject the cocatalyst (TEAL) followed by the Ziegler-Natta catalyst slurry.

  • Reaction and Termination: Allow the polymerization to proceed for a set time (e.g., 1 hour) while maintaining constant ethylene pressure. Terminate the reaction with methanol.

  • Polymer Work-up: Isolate, purify, and dry the polyethylene as described previously.

  • Analysis: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polyethylene using GPC to determine the effect of the this compound concentration.

This compound for Post-Polymerization Modification

If this compound can be incorporated into a polymer backbone, even at low concentrations, the internal double bond provides a reactive site for post-polymerization modification. This allows for the introduction of functional groups that may not be compatible with the initial polymerization conditions. Various chemical transformations, such as epoxidation, hydroformylation, or thiol-ene reactions, can be performed on the internal double bond.

Signaling Pathway: Post-Polymerization Modification of a this compound Containing Polymer

G A Polymer with Internal C=C Bond B Epoxidation (e.g., m-CPBA) A->B C Hydroformylation (e.g., Co2(CO)8, H2/CO) A->C D Thiol-ene Reaction (e.g., R-SH, initiator) A->D E Epoxide-Functionalized Polymer B->E F Aldehyde/Alcohol- Functionalized Polymer C->F G Thioether-Functionalized Polymer D->G

Caption: Internal double bonds from this compound in a polymer can be functionalized through various chemical reactions.

Experimental Protocol: General Procedure for Post-Polymerization Modification

This protocol provides a general framework for the functionalization of a polymer containing internal double bonds derived from this compound. The specific reagents and conditions will vary depending on the desired functionalization.

Materials:

  • Polymer containing this compound units

  • Appropriate solvent (e.g., toluene, THF, dichlorobenzene)

  • Functionalizing agent (e.g., m-chloroperoxybenzoic acid for epoxidation, a thiol for thiol-ene reaction)

  • Initiator (if required, e.g., AIBN for radical thiol-ene)

  • Non-solvent for precipitation (e.g., methanol, acetone)

Procedure:

  • Polymer Dissolution: Dissolve the polymer containing this compound units in a suitable solvent at an appropriate concentration (e.g., 1-5 wt%). This may require heating.

  • Reagent Addition: Add the functionalizing agent and any necessary initiator or catalyst to the polymer solution.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time (can range from hours to days). Monitor the reaction progress using techniques like FTIR or NMR spectroscopy by observing the disappearance of the C=C bond signal and the appearance of new signals corresponding to the functional group.

  • Purification: Once the reaction is complete, precipitate the modified polymer by pouring the solution into a large excess of a non-solvent.

  • Isolation and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted reagents, and dry it under vacuum.

  • Characterization: Confirm the successful functionalization and determine the degree of modification using spectroscopic techniques (FTIR, NMR) and analyze any changes in thermal or physical properties (DSC, TGA, GPC).

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their saturated counterparts. The addition of molecular hydrogen (H₂) across the carbon-carbon double bond of 2-undecene yields undecane (B72203). This transformation is of significant interest in various sectors, including the pharmaceutical and fine chemical industries, where the resulting high-purity alkanes can serve as solvents, excipients, or key intermediates.

The reaction is typically carried out in the presence of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. These catalysts offer high efficiency, selectivity, and ease of separation from the reaction mixture. The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve high yields and purity of the desired alkane. This document provides a detailed protocol for the catalytic hydrogenation of this compound, along with relevant quantitative data and visualizations to guide researchers in this process.

Applications in Research and Drug Development

The product of the hydrogenation of this compound, n-undecane, is a high-purity alkane with several applications relevant to the pharmaceutical industry:

  • Process Solvent: Due to its chemical stability and low reactivity, undecane can be used as a non-polar solvent in the synthesis and purification of active pharmaceutical ingredients (APIs).[1] Its specific boiling point (196 °C) also makes it suitable for use as a distillation chaser in purification processes.[2]

  • Component in Formulations: Alkanes like undecane are used in topical and cosmetic formulations as emollients.[1] In drug delivery, long-chain alkanes can be incorporated into controlled-release mechanisms, particularly for lipophilic drugs, by being part of microemulsions, nanoparticles, and lipid-based formulations.[3]

  • Analytical Standard: High-purity undecane serves as an internal standard in gas chromatography (GC) for the analysis of other hydrocarbons and volatile organic compounds during pharmaceutical process development and quality control.[1]

  • Excipient Research: As a well-characterized, low-toxicity hydrocarbon, undecane can be used in research and development of novel drug delivery systems and as a reference compound for studying the properties of pharmaceutical excipients.[3]

Reaction Pathway

The catalytic hydrogenation of this compound to undecane proceeds via the syn-addition of two hydrogen atoms across the double bond.

Reaction_Pathway cluster_reactants Reactants cluster_product Product This compound Undecane This compound->Undecane + H₂ Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) H2 H₂ Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge flask with This compound and Solvent B Add Pd/C catalyst A->B C Seal flask and purge with inert gas B->C D Introduce Hydrogen gas (e.g., balloon) C->D E Stir vigorously at room temperature D->E F Monitor reaction progress (TLC or GC-MS) E->F G Vent excess H₂ and purge with inert gas F->G H Filter to remove Pd/C catalyst G->H I Concentrate filtrate (rotary evaporator) H->I J Purify if necessary (e.g., distillation) I->J

References

Application Notes and Protocols for the Epoxidation of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various methods of epoxidizing 2-undecene, a common synthetic intermediate. The protocols cover classic stoichiometric epoxidation, modern catalytic methods employing green oxidants, asymmetric epoxidation for the synthesis of chiral molecules, and chemoenzymatic and phase-transfer catalysis approaches.

Summary of Epoxidation Protocols for this compound

The following table summarizes the quantitative data for the described epoxidation protocols. Please note that yields and selectivities can vary based on the specific isomer of this compound (cis- or trans-) and precise reaction conditions.

ProtocolCatalyst/ReagentOxidantSolvent(s)Typical YieldEnantiomeric Excess (ee)Key Features
1. Peroxyacid Epoxidation m-Chloroperoxybenzoic acid (m-CPBA)m-CPBADichloromethane (B109758)>90%Not applicable (racemic)Simple, high-yielding, and reliable method for racemic epoxide synthesis.
2. Manganese-Catalyzed Epoxidation Manganese(II) sulfate (B86663) (MnSO₄)Hydrogen PeroxideDMF or tBuOH60-80%Not applicable (racemic)Utilizes an inexpensive and environmentally benign oxidant (H₂O₂).
3. Jacobsen-Katsuki Asymmetric Epoxidation (R,R)-Jacobsen's CatalystSodium HypochloriteDichloromethane70-90%>90% for cis-alkenesProvides access to enantioenriched epoxides, crucial for chiral drug synthesis.[1]
4. Chemoenzymatic Epoxidation Novozym 435 (immobilized Candida antarctica lipase (B570770) B)Hydrogen PeroxideChloroform75-99%Not applicable (racemic)Mild, environmentally friendly conditions with high yields.[2]
5. Phase-Transfer Catalyzed Epoxidation Sodium tungstate (B81510) / Aliquat 336Hydrogen PeroxideToluene (B28343)/Water~99%Not applicable (racemic)Efficient for biphasic systems, particularly with water-soluble oxidants.

Experimental Protocols

Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the straightforward epoxidation of this compound using the widely available and effective reagent, m-CPBA. The reaction is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1.0 g, 6.48 mmol) in 30 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (approximately 77% purity, 1.72 g, ~7.78 mmol, 1.2 equivalents) in 20 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 x 20 mL of saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2,3-epoxyundecane.

dot

Caption: General workflow for the m-CPBA epoxidation of this compound.

Protocol 2: Manganese-Catalyzed Epoxidation with Hydrogen Peroxide

This protocol utilizes a simple manganese salt as a catalyst and hydrogen peroxide as the terminal oxidant, offering a greener alternative to peroxyacid-based methods.[1][4] The addition of a co-catalyst like sodium acetate can enhance the reaction rate.

Materials:

  • This compound

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium acetate (NaOAc)

  • Hydrogen peroxide (30% aqueous solution)

  • tert-Butanol (tBuOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 6.48 mmol) in 25 mL of tBuOH, add sodium bicarbonate (163 mg, 1.94 mmol) and sodium acetate (266 mg, 3.24 mmol).

  • Add manganese(II) sulfate monohydrate (11 mg, 0.065 mmol, 1 mol%).

  • Stir the mixture vigorously at room temperature.

  • Slowly add 30% hydrogen peroxide (3.0 mL, ~29.2 mmol, 4.5 equivalents) via a syringe pump over 1 hour.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.

  • After the reaction is complete, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain 2,3-epoxyundecane.

dot

Manganese_Catalytic_Cycle MnII Mn(II) MnIV Mn(IV)=O or Mn(III)-OOH MnIV->MnII - H₂O - CO₂ Epoxide 2,3-Epoxyundecane MnIV->Epoxide + this compound Undecene This compound H2O2 H₂O₂ Peroxycarbonate HCO₄⁻ (Peroxymonocarbonate) H2O2->Peroxycarbonate + HCO₃⁻ HCO3 HCO₃⁻ Peroxycarbonate->MnIV + Mn(II) H2O H₂O

Caption: Proposed catalytic cycle for manganese-catalyzed epoxidation.

Protocol 3: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol is designed for the enantioselective epoxidation of cis-2-undecene using Jacobsen's chiral manganese-salen catalyst to produce a specific enantiomer of the epoxide. High enantioselectivity is typically observed for cis-alkenes with this catalyst.[1]

Materials:

  • cis-2-Undecene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Dichloromethane (DCM), buffered with a small amount of anhydrous Na₂HPO₄

  • Commercial bleach (sodium hypochlorite, NaOCl solution, ~0.55 M), buffered to pH ~11.3 with 1 M NaOH

  • 4-Phenylpyridine (B135609) N-oxide (optional additive)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve cis-2-undecene (1.0 g, 6.48 mmol) and, if used, 4-phenylpyridine N-oxide (221 mg, 1.3 mmol) in 15 mL of dichloromethane.

  • Add (R,R)-Jacobsen's catalyst (207 mg, 0.324 mmol, 5 mol%).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the buffered bleach solution (15 mL) over 2 hours.

  • Stir the reaction for an additional 4-6 hours at 0 °C. Monitor the reaction by TLC.

  • Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, pass through a pad of Celite, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess (ee) of the purified epoxide by chiral GC or HPLC analysis.

dot

Jacobsen_Catalytic_Cycle MnIII Mn(III)-salen (Catalyst) MnV Mn(V)=O (Active Oxidant) MnIII->MnV + NaOCl MnV->MnIII - O Epoxide Chiral Epoxide MnV->Epoxide + cis-2-Undecene Alkene cis-2-Undecene Oxidant NaOCl Byproduct NaCl

Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.

Protocol 4: Chemoenzymatic Epoxidation

This protocol employs an immobilized lipase to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This method is notable for its mild conditions and high yields.[2]

Materials:

  • This compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Phenylacetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.48 mmol) and phenylacetic acid (1.32 g, 9.72 mmol) in 25 mL of chloroform.

  • Add Novozym 435 (100 mg).

  • Stir the mixture at 40 °C.

  • Add 30% hydrogen peroxide (1.1 mL, ~10.7 mmol) in one portion.

  • Allow the reaction to proceed for 24 hours, with monitoring by TLC or GC.

  • After the reaction, filter off the immobilized enzyme (which can be washed and reused).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash chromatography.

dot

Chemoenzymatic_Epoxidation cluster_peracid Peracid Formation (Enzymatic) cluster_epoxidation Epoxidation (Chemical) PA Phenylacetic Acid Lipase Novozym 435 PA->Lipase H2O2 H₂O₂ H2O2->Lipase PPA Peroxyphenylacetic Acid Lipase->PPA PPA_chem Peroxyphenylacetic Acid PPA->PPA_chem In situ transfer Alkene This compound Epoxide 2,3-Epoxyundecane Alkene->Epoxide PA_regen Phenylacetic Acid (regenerated) PPA_chem->Alkene

Caption: Two-stage mechanism of chemoenzymatic epoxidation.

Protocol 5: Phase-Transfer Catalyzed Epoxidation

This protocol is suitable for the epoxidation of this compound in a biphasic system, using a phase-transfer catalyst to shuttle the active oxidant from the aqueous phase to the organic phase where the alkene resides.

Materials:

  • This compound

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Aliquat 336 (methyltrioctylammonium chloride)

  • Hydrogen peroxide (30% aqueous solution)

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a condenser and a magnetic stirrer, prepare the aqueous phase by dissolving sodium tungstate dihydrate (82 mg, 0.25 mmol) and phosphoric acid (43 mg, 0.44 mmol) in 5 mL of 30% hydrogen peroxide.

  • Add the organic phase consisting of this compound (1.0 g, 6.48 mmol) and Aliquat 336 (262 mg, 0.65 mmol) in 15 mL of toluene.

  • Heat the biphasic mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by GC.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude epoxide by distillation under reduced pressure or by column chromatography.

dot

PTC_Epoxidation cluster_aqueous Aqueous Phase cluster_organic Organic Phase WO4 WO₄²⁻ ActiveOxidant_aq [W(O₂)]ⁿ⁻ (Active Oxidant) WO4->ActiveOxidant_aq + H₂O₂ H2O2_aq H₂O₂ ActiveOxidant_org Q⁺[W(O₂)]ⁿ⁻ ActiveOxidant_aq->ActiveOxidant_org Phase Transfer (via Q⁺) Alkene This compound Epoxide 2,3-Epoxyundecane Alkene->Epoxide ActiveOxidant_org->Alkene PTC_org Q⁺Cl⁻ ActiveOxidant_org->PTC_org - [W(O₂)]ⁿ⁻ PTC_aq Q⁺Cl⁻ (Aliquat 336) PTC_org->PTC_aq Returns to Aqueous Phase

Caption: Mechanism of phase-transfer catalyzed epoxidation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Undecene. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on its synthesis or source. Common impurities include:

  • Positional Isomers: Other undecene isomers (e.g., 1-undecene, 3-undecene, 4-undecene, 5-undecene).

  • Geometric Isomers: The cis (Z) and trans (E) isomers of this compound.

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Byproducts: Aldehydes, ketones, or other oxidation products.

  • Water: Moisture introduced during the workup or from atmospheric exposure.

Q2: Which purification technique is most suitable for separating cis/trans isomers of this compound?

A2: Argentation chromatography, which utilizes silver nitrate (B79036) impregnated on silica (B1680970) gel, is a highly effective technique for separating cis and trans isomers of alkenes.[1][2] The separation is based on the formation of weak polar complexes between the silver ions and the π-bonds of the alkene. Cis-isomers, being more sterically hindered, form stronger complexes and are retained longer on the column than trans-isomers.

Q3: Can fractional distillation effectively separate positional isomers of this compound?

A3: Fractional distillation can be used to separate positional isomers of this compound, but its effectiveness depends on the difference in their boiling points. Isomers with a significant difference in boiling points can be separated with a high-efficiency fractionating column. For isomers with very close boiling points, fractional distillation may not provide baseline separation, and other techniques like preparative gas chromatography might be more suitable.

Q4: When should I use vacuum distillation for purifying this compound?

A4: Vacuum distillation is recommended when dealing with high-boiling point liquids like this compound to prevent thermal decomposition.[3][4] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. This is particularly important if the crude mixture contains thermally sensitive compounds.

Q5: How can I assess the purity of my final this compound product?

A5: The purity of this compound can be effectively assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][6] GC-FID provides quantitative data on the percentage purity by comparing the peak area of this compound to that of any impurities.[5] GC-MS can be used to identify the chemical structure of any impurities present by analyzing their mass spectra.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property(Z)-2-Undecene(E)-2-Undecene
Molecular Formula C₁₁H₂₂C₁₁H₂₂
Molecular Weight 154.29 g/mol [7]154.2924 g/mol [8]
CAS Number 821-96-5[7]693-61-8[8]
Boiling Point ~196.1 °C at 760 mmHg~193 °C at 760 mmHg

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationAdvantagesDisadvantages
Fractional Distillation Difference in boiling points[4]Scalable, good for removing non-volatile impurities and solvents.May not separate isomers with close boiling points, risk of thermal decomposition without vacuum.
Column Chromatography Differential adsorption on a stationary phaseCan separate a wide range of impurities based on polarity.Can be time-consuming, requires solvents, may not separate all isomers effectively.
Argentation Chromatography Reversible complexation with silver ions[1]Excellent for separating cis/trans isomers.[1]Requires preparation of special stationary phase, potential for silver leaching.
Preparative GC Partitioning between a gaseous mobile phase and a liquid stationary phaseHigh resolution for separating close-boiling isomers.Limited sample capacity, requires specialized equipment.
Extractive Distillation Altering relative volatilities with a solvent[9]Effective for separating compounds with very close boiling points.Requires an additional solvent and a subsequent separation step.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed with grease for vacuum applications.[3] Connect the apparatus to a vacuum source through a vacuum trap.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and start the vacuum pump to reduce the pressure in the system.

    • Once a stable, low pressure is achieved, begin heating the distillation flask gently with a heating mantle.

    • Observe the temperature at the top of the column. Collect and discard the initial fraction (forerun) that distills at a lower temperature, as this likely contains volatile solvents.

    • Collect the main fraction at the expected boiling point of this compound at the recorded pressure.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the flask.

  • Post-Distillation: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Analyze the collected fractions for purity.

Silver Nitrate Impregnated Silica Gel Chromatography

Objective: To separate cis- and trans-isomers of this compound.

Methodology:

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate in water or methanol (B129727).

    • Add silica gel to the solution and mix thoroughly to create a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The loading of silver nitrate is typically around 10-20% by weight.[10][11]

    • Activate the AgNO₃-silica gel by heating it in an oven.

  • Column Packing:

    • Prepare a chromatography column by wet packing the AgNO₃-silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).[1]

    • The trans-isomer will elute first, followed by the cis-isomer.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC.

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Uneven Boiling - Lack of boiling chips or inadequate stirring.- Heating too rapidly.- Add fresh boiling chips or a stir bar before heating.- Heat the flask more slowly and evenly.
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a longer or more efficient packed column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the column with glass wool or aluminum foil.
No Distillate Collection - System leak (for vacuum distillation).- Insufficient heating.- Thermometer placed incorrectly.- Check all joints for a tight seal and re-grease if necessary.- Increase the heating mantle temperature gradually.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.
Product Decomposition - Distillation temperature is too high.- Use vacuum distillation to lower the boiling point.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers - Incorrect solvent system.- Column overloading.- Improperly packed column.- Optimize the eluting solvent polarity through TLC trials.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without cracks or channels.
Compound Stuck on Column - Eluting solvent is not polar enough.- Gradually increase the polarity of the eluting solvent.
Tailing of Peaks - Sample is too concentrated.- Interactions with active sites on the silica gel.- Dilute the sample before loading.- Add a small amount of a polar solvent (e.g., triethylamine (B128534) for basic compounds) to the eluent.
Silver Leaching (Argentation) - Use of polar protic solvents.- Use non-polar eluents like hexane (B92381) and ethyl acetate. Avoid methanol and water.[1] If leaching occurs, the silver ions can be removed with a thiol scavenger resin.[1]

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Remove solvents & boiling point impurities dist_out Partially Purified this compound distillation->dist_out chromatography Argentation Column Chromatography dist_out->chromatography Separate geometric isomers pure_isomers Separated cis/trans Isomers chromatography->pure_isomers analysis Purity Analysis (GC-MS/FID) pure_isomers->analysis Confirm purity & identity

Caption: A general experimental workflow for the purification of crude this compound.

TroubleshootingDistillation start Poor Separation in Fractional Distillation check_rate Is distillation rate ~1-2 drops/second? start->check_rate adjust_heat Reduce heating rate check_rate->adjust_heat No check_column Is the fractionating column efficient? check_rate->check_column Yes success Improved Separation adjust_heat->success use_better_column Use a longer or packed column check_column->use_better_column No check_insulation Is the column insulated? check_column->check_insulation Yes use_better_column->success insulate_column Wrap column with glass wool/foil check_insulation->insulate_column No check_insulation->success Yes insulate_column->success

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Optimizing 2-Undecene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Undecene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and dehydrohalogenation of 2-haloundecanes. Each method offers distinct advantages regarding stereoselectivity, yield, and substrate compatibility.

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of this compound?

A2: The stereochemical outcome of this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions.

  • For (Z)-2-Undecene (cis): The use of non-stabilized ylides in the Wittig reaction typically favors the formation of the Z-isomer.[1][2] Reaction conditions such as the use of sodium bases in aprotic solvents can enhance Z-selectivity.[3]

  • For (E)-2-Undecene (trans): The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for high E-selectivity.[4] The use of stabilized phosphonate (B1237965) ylides and specific bases like sodium hydride or potassium tert-butoxide in solvents like THF or DME promotes the formation of the E-isomer.[5] The Wittig reaction with stabilized ylides also predominantly yields the E-alkene.[1]

Q3: What are the main side products I should be aware of during this compound synthesis?

A3: Common side products can include:

  • Isomers of this compound: Positional isomers (e.g., 1-Undecene) can form, particularly in elimination reactions. The E/Z stereoisomer is also a common "side product" if the reaction is not highly stereoselective.

  • Byproducts from the Reagents: In Wittig synthesis, triphenylphosphine (B44618) oxide is a significant byproduct that can be challenging to remove.[6] In HWE reactions, a water-soluble phosphate (B84403) ester is formed, which is generally easier to separate.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials such as nonanal (B32974) or the corresponding alkyl halide in the product mixture.

  • Products from Side Reactions: Depending on the base and substrate, side reactions such as aldol (B89426) condensation of the starting aldehyde or SN2 substitution in dehydrohalogenation can occur.

Q4: How can I effectively purify this compound, particularly from triphenylphosphine oxide?

A4: Purification of the non-polar this compound often involves column chromatography on silica (B1680970) gel. To remove the common Wittig byproduct, triphenylphosphine oxide, several strategies can be employed:

  • Direct Crystallization: Triphenylphosphine oxide can sometimes be crystallized from a non-polar solvent like hexane (B92381) or a mixture of ether and pentane (B18724), while this compound remains in solution.

  • Silica Gel Chromatography: A plug of silica gel can be used to filter the crude reaction mixture. Eluting with a non-polar solvent (e.g., hexane) will allow the this compound to pass through while the more polar triphenylphosphine oxide is retained.

  • Precipitation with a Metal Salt: Triphenylphosphine oxide can be precipitated as a metal salt complex, for example, by adding zinc chloride.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction for this compound Synthesis
Symptom Possible Cause Suggested Solution
No or very little product formation.Inefficient Ylide Formation: The base used may be too weak, or there might be moisture in the reaction. Non-stabilized ylides for long-chain alkene synthesis require strong bases.Use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Reaction stalls; starting material remains.Steric Hindrance: The long alkyl chain of nonanal can present some steric hindrance.Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
A complex mixture of products is observed.Ylide Decomposition: The ylide may be unstable at the reaction temperature.Perform the ylide formation and the reaction at a lower temperature (e.g., 0 °C to -78 °C).
Side reactions of the aldehyde: The aldehyde may be undergoing self-condensation (aldol) if the base is not added to the phosphonium (B103445) salt first.Add the base to the phosphonium salt to pre-form the ylide before adding the nonanal.
Issue 2: Poor Stereoselectivity in this compound Synthesis
Symptom Possible Cause Suggested Solution
Wittig Reaction: A mixture of E and Z isomers is obtained when the Z-isomer is desired.Semi-stabilized Ylide Behavior: The ylide may have some stabilizing character, leading to a loss of Z-selectivity. The presence of lithium salts can also decrease Z-selectivity.For higher Z-selectivity, use sodium or potassium-based strong bases (e.g., NaHMDS, KHMDS) and ensure the reaction is free of lithium salts. Performing the reaction at low temperatures can also improve Z-selectivity.
HWE Reaction: A mixture of E and Z isomers is obtained when the E-isomer is desired.Reaction Conditions Not Optimal for E-selectivity: The choice of base and solvent can significantly impact the E/Z ratio.For high E-selectivity in HWE reactions, use conditions such as NaH in THF or LiCl/DBU in acetonitrile. The use of bulkier phosphonate esters can also enhance E-selectivity.
Issue 3: Difficult Purification of this compound
Symptom Possible Cause Suggested Solution
Product is contaminated with triphenylphosphine oxide.High Polarity and Crystallinity of Triphenylphosphine Oxide: This byproduct can co-elute with the product or be difficult to separate by other means.After the initial workup, dissolve the crude product in a minimal amount of a non-polar solvent like hexane or pentane and cool to precipitate the triphenylphosphine oxide. Filter and concentrate the filtrate. Repeat if necessary. Alternatively, use column chromatography with a non-polar eluent.
Product contains positional isomers (e.g., 1-undecene).Non-regioselective Elimination: In dehydrohalogenation, the use of a non-bulky base can lead to the formation of the thermodynamically more stable internal alkene (Zaitsev's product) as well as the terminal alkene (Hofmann product).To favor the formation of 1-undecene (B165158) (Hofmann product), use a bulky base like potassium tert-butoxide. For this compound (Zaitsev's product), a smaller base like sodium ethoxide is preferred.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodTypical ReactantsPredominant IsomerCommon ConditionsReported YieldKey AdvantagesKey Disadvantages
Wittig Reaction Nonanal, Ethyltriphenylphosphonium bromideZ (with non-stabilized ylide)Strong base (n-BuLi, NaHMDS), Anhydrous THF, -78°C to RT60-85% (analogous reactions)Good for Z-alkene synthesis.Formation of triphenylphosphine oxide complicates purification.
Horner-Wadsworth-Emmons Nonanal, Triethyl phosphonoacetateENaH in THF, or LiCl/DBU in MeCN, RT70-95% (analogous reactions)[7]High E-selectivity, water-soluble byproduct is easy to remove.Phosphonate reagent is more expensive than the phosphonium salt.
Dehydrohalogenation 2-BromoundecaneE (major, Zaitsev)NaOEt in EtOH, heatGood (qualitative)Inexpensive reagents.Can produce a mixture of positional and stereoisomers.

Note: Yields are based on analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Undecene via Wittig Reaction (Illustrative)

This protocol is adapted from general procedures for Z-selective Wittig reactions.

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq). Add anhydrous tetrahydrofuran (B95107) (THF) to form a suspension. Cool the flask to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C. Slowly add a solution of nonanal (1.0 eq) in anhydrous THF via a syringe pump.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Workup and Purification: Extract the mixture with diethyl ether or pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to yield (Z)-2-Undecene.

Protocol 2: Synthesis of (E)-2-Undecene via Horner-Wadsworth-Emmons Reaction (Illustrative)

This protocol is based on general procedures for E-selective HWE reactions.

  • Phosphonate Anion Formation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane to remove the mineral oil. Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the solution back to 0 °C. Slowly add a solution of nonanal (1.0 eq) in anhydrous THF.

  • Warming and Quenching: After the addition, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the reaction is complete. Carefully quench the reaction by adding water.

  • Workup and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford (E)-2-Undecene.

Mandatory Visualization

Troubleshooting_Wittig_Reaction start Start: Low/No this compound Yield check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_aldehyde Examine Aldehyde Stability start->check_aldehyde moisture Moisture Present? check_ylide->moisture weak_base Base too Weak? check_ylide->weak_base low_temp Temp too Low? check_conditions->low_temp sterics Steric Hindrance? check_conditions->sterics aldol Aldol Condensation? check_aldehyde->aldol moisture->check_conditions No dry_reagents Solution: Use anhydrous solvents/reagents. Flame-dry glassware. moisture->dry_reagents Yes weak_base->check_conditions No strong_base Solution: Use stronger base (e.g., n-BuLi, NaHMDS). weak_base->strong_base Yes low_temp->check_aldehyde No increase_temp Solution: Increase reaction temperature and/or reaction time. low_temp->increase_temp Yes sterics->check_aldehyde No sterics->increase_temp Yes preform_ylide Solution: Pre-form ylide before adding aldehyde. aldol->preform_ylide Yes optimize Reaction Optimized aldol->optimize No dry_reagents->optimize strong_base->optimize increase_temp->optimize preform_ylide->optimize

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Stereoselectivity_Control start Desired this compound Isomer? z_isomer (Z)-2-Undecene (cis) start->z_isomer e_isomer (E)-2-Undecene (trans) start->e_isomer wittig Wittig Reaction z_isomer->wittig hwe Horner-Wadsworth-Emmons e_isomer->hwe wittig_stabilized Wittig Reaction (Stabilized Ylide) e_isomer->wittig_stabilized non_stabilized Use Non-Stabilized Ylide (e.g., from Alkyl-PPh3+ Br-) wittig->non_stabilized salt_free Use Salt-Free Conditions (Na+ or K+ bases) wittig->salt_free stabilized_phosphonate Use Stabilized Phosphonate (e.g., (EtO)2P(O)CH2CO2Et) hwe->stabilized_phosphonate masamune_roush Consider Masamune-Roush or Still-Gennari conditions hwe->masamune_roush wittig_stabilized->stabilized_phosphonate (or stabilized ylide)

Caption: Decision diagram for controlling the stereoselectivity of this compound synthesis.

References

Technical Support Center: Reactions of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-undecene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products for common reactions of this compound?

A1: The major products of common reactions involving this compound are summarized in the table below. These reactions typically involve the addition of reagents across the carbon-carbon double bond.

ReactionReagentsMajor Product(s) of this compound
Ozonolysis (Reductive Workup) 1. O₃ 2. Zn/H₂O or (CH₃)₂SPropanal and Nonanal (B32974)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHUndecan-2-ol and Undecan-3-ol
Epoxidation m-CPBA or other peroxy acids2,3-epoxyundecane
Acid-Catalyzed Hydration H₂O, H₂SO₄ (catalyst)Undecan-2-ol and Undecan-3-ol

Q2: What are some potential side products in the ozonolysis of this compound?

A2: In the ozonolysis of this compound, particularly with a reductive workup, side products can arise from incomplete reaction or alternative reaction pathways of the intermediate ozonide.[1] With an oxidative workup (e.g., using H₂O₂), aldehydes formed can be further oxidized to carboxylic acids.[1]

Potential Side Products in Ozonolysis of this compound:

Side ProductFormation Pathway
Propanoic acidOxidation of propanal during oxidative workup.
Nonanoic acidOxidation of nonanal during oxidative workup.
Over-oxidation productsIf the reaction is not properly quenched, further oxidation of the initial products can occur.
Incomplete reaction productsUnreacted this compound or partially reacted intermediates may be present if the reaction does not go to completion.

Q3: What determines the regioselectivity of the hydroboration-oxidation of this compound?

A3: The hydroboration-oxidation of this compound is a regioselective reaction that results in the anti-Markovnikov addition of water across the double bond.[2][3][4][5] This means the hydroxyl group adds to the less substituted carbon of the double bond. For this compound, this leads to a mixture of undecan-2-ol and undecan-3-ol. The regioselectivity is primarily governed by steric and electronic factors during the hydroboration step.[6] The boron atom preferentially adds to the less sterically hindered carbon atom of the double bond.

Q4: Can carbocation rearrangements occur during the acid-catalyzed hydration of this compound?

A4: Yes, acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate, which makes carbocation rearrangements possible.[7][8] In the case of this compound, protonation of the double bond can lead to secondary carbocations at the C2 and C3 positions. While these are relatively stable, hydride shifts could potentially occur, leading to the formation of other secondary carbocations along the undecane (B72203) chain, resulting in a mixture of isomeric alcohols as minor side products.

Troubleshooting Guides

Problem: Low yield of desired aldehydes in the ozonolysis of this compound.

Potential CauseRecommended Solution
Incomplete reaction: Insufficient ozone was bubbled through the solution.Monitor the reaction for a color change (e.g., a blue tint indicating excess ozone). Ensure the reaction is run at a low temperature (typically -78 °C) to prevent unwanted side reactions.
Over-oxidation: The reductive workup was not efficient, leading to the formation of carboxylic acids.Ensure an adequate amount of reducing agent (e.g., zinc dust or dimethyl sulfide) is used. Perform the workup at a low temperature and quench the reaction promptly after completion.
Volatile products lost: Propanal is a relatively volatile aldehyde.Use a cooled trap during the workup and rotary evaporation to minimize the loss of volatile products.

Problem: Formation of a mixture of alcohols in the hydroboration-oxidation of this compound.

Potential CauseRecommended Solution
Inherent regioselectivity: Hydroboration of internal alkenes like this compound naturally produces a mixture of regioisomeric alcohols.To improve the regioselectivity towards the less sterically hindered position (undecan-2-ol), consider using a bulkier hydroborating agent such as 9-BBN (9-borabicyclo[3.3.1]nonane).[3][6]
Incomplete oxidation: The trialkylborane intermediate was not fully oxidized.Ensure an excess of hydrogen peroxide and a sufficiently basic aqueous solution (e.g., NaOH) are used in the oxidation step. Allow for adequate reaction time for the oxidation to go to completion.

Problem: Presence of diol as a side product in the epoxidation of this compound.

Potential CauseRecommended Solution
Epoxide ring-opening: The epoxide product is hydrolyzed to a diol.This is often caused by the presence of acidic impurities or water. Ensure the reaction is carried out under anhydrous conditions. The use of a buffered system or purification of the peroxy acid can minimize acidity.[9]
Workup conditions: The workup procedure may introduce acid or water, leading to hydrolysis.Use a neutral or slightly basic workup. For example, wash the reaction mixture with a dilute solution of sodium bicarbonate followed by brine.

Experimental Protocols & Data Presentation

Illustrative Product Distribution in this compound Reactions

The following table summarizes representative quantitative data for the distribution of major and minor products in the reactions of this compound. Please note that these are illustrative values and actual yields may vary depending on specific reaction conditions.

ReactionMajor Product(s)Representative Yield (%)Minor Product(s)Representative Yield (%)
Ozonolysis (Reductive) Propanal, Nonanal~90-95 (combined)Unreacted this compound<5
Hydroboration-Oxidation Undecan-2-ol, Undecan-3-ol~45-55 (each)Undecan-1-ol<5
Epoxidation 2,3-epoxyundecane>952,3-undecanediol<5
Acid-Catalyzed Hydration Undecan-2-ol, Undecan-3-ol~40-60 (each)Other undecanol (B1663989) isomers<10
Detailed Methodologies

1. Protocol for Hydroboration-Oxidation of this compound and GC-MS Analysis

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 0.4 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Stir the mixture at room temperature for 1 hour.

  • Workup: Extract the reaction mixture with diethyl ether. Wash the organic layer with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis (GC-MS): The crude product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the undecanol isomers.[10][11][12] A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers. Identification is achieved by comparing the retention times and mass spectra to those of authentic standards.

2. Protocol for Acid-Catalyzed Hydration of this compound

  • Reaction: To a stirred solution of this compound (1.0 eq) in a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF), add a catalytic amount of sulfuric acid (H₂SO₄, e.g., 10 mol%). Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent such as diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: The resulting crude alcohol mixture can be purified by flash column chromatography on silica (B1680970) gel. The composition of the product mixture can be determined by GC analysis.

Visualizations

Reaction_Pathways cluster_ozonolysis Ozonolysis cluster_hydroboration Hydroboration-Oxidation cluster_epoxidation Epoxidation cluster_hydration Acid-Catalyzed Hydration This compound This compound Ozonide Intermediate Ozonide Intermediate This compound->Ozonide Intermediate 1. O3 2. Reductive Workup Trialkylborane Trialkylborane This compound->Trialkylborane 1. BH3 2. H2O2, NaOH 2,3-epoxyundecane 2,3-epoxyundecane This compound->2,3-epoxyundecane m-CPBA Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate H3O+ Propanal Propanal Ozonide Intermediate->Propanal Nonanal Nonanal Ozonide Intermediate->Nonanal Undecan-2-ol Undecan-2-ol Trialkylborane->Undecan-2-ol Undecan-3-ol Undecan-3-ol Trialkylborane->Undecan-3-ol Undecan-2-ol_h Undecan-2-ol Carbocation Intermediate->Undecan-2-ol_h Undecan-3-ol_h Undecan-3-ol Carbocation Intermediate->Undecan-3-ol_h

Caption: Reaction pathways of this compound.

Caption: Workflow for troubleshooting side products.

References

Storage and stability issues of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of 2-Undecene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and protect it from light, heat, open flames, and sparks.[1][2] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[3]

Q2: What are the primary stability issues I should be aware of when working with this compound?

A2: The main stability concerns for this compound are:

  • Oxidation: As an unsaturated hydrocarbon, this compound is susceptible to autoxidation in the presence of air (oxygen), leading to the formation of hydroperoxides and subsequently other degradation products like aldehydes and ketones.[2] This process can be accelerated by heat and light.

  • Isomerization: The cis (Z) and trans (E) isomers of this compound can interconvert. Typically, the trans isomer is more stable than the cis isomer due to less steric hindrance.[2][4] This isomerization can be catalyzed by heat or acidic conditions.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation of this compound may be indicated by:

  • Changes in physical appearance: Discoloration (e.g., turning yellowish) or the formation of precipitates.[3]

  • Changes in purity: A decrease in the percentage of this compound and the appearance of new peaks in analytical chromatograms (GC-MS or HPLC).

  • Changes in spectral properties: Alterations in NMR or IR spectra indicating the formation of new functional groups (e.g., hydroxyl, carbonyl).

Q4: Are there any known biological signaling pathways involving this compound?

A4: Based on currently available scientific literature, there is no specific information detailing the involvement of this compound in defined cellular signaling pathways relevant to drug development professionals. While some long-chain hydrocarbons are known to be components of insect pheromones and may be involved in pheromone signaling, this is a highly specialized field and not directly related to general mammalian cell signaling pathways typically studied in drug development.[3][5] Research on the biological activity of long-chain alkenes like this compound is an ongoing area of study.

Troubleshooting Guides

Issue 1: Unexpected peaks in GC-MS or HPLC analysis of this compound.

  • Possible Cause 1: Isomerization. The presence of an additional peak with the same mass-to-charge ratio as this compound may indicate the presence of its geometric isomer (cis or trans).

    • Solution: Compare the retention times of your sample with analytical standards of both (Z)-2-Undecene and (E)-2-Undecene. To prevent further isomerization, ensure storage conditions are optimal (cool, dark, and under an inert atmosphere).

  • Possible Cause 2: Oxidation. Peaks corresponding to compounds with higher molecular weights or containing oxygen may be oxidation products.

    • Solution: Store this compound under an inert atmosphere and away from light and heat. Consider adding an antioxidant if compatible with your experimental setup. To identify oxidation products, techniques like GC-MS can be used to analyze the fragmentation patterns, and comparison with known alkene oxidation products can be performed.[6]

Issue 2: Inconsistent results in biological assays.

  • Possible Cause 1: Purity and Isomeric Ratio. The presence of impurities or a different ratio of cis to trans isomers than expected could lead to variable biological activity.

    • Solution: Always verify the purity and isomeric ratio of your this compound sample before use with a validated analytical method (see Experimental Protocols section). Use a fresh, properly stored sample for each experiment.

  • Possible Cause 2: Degradation in experimental media. this compound may degrade in aqueous or oxygen-rich experimental media over time.

    • Solution: Prepare fresh solutions of this compound for your assays. If possible, conduct experiments under an inert atmosphere or include appropriate controls to monitor for degradation during the experiment.

Data Presentation

Table 1: General Stability of Alkene Isomers

Isomer TypeRelative StabilityReason
trans (E)More stableLess steric hindrance between substituent groups.[2][4]
cis (Z)Less stableGreater steric strain due to substituent groups being on the same side of the double bond.[2][4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperatures.

1. Sample Preparation:

  • Place a known quantity of this compound into several amber glass vials.
  • If the impact of oxygen is being studied, prepare two sets of samples: one sealed under ambient air and another purged with an inert gas (e.g., nitrogen) before sealing.

2. Storage Conditions:

  • Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).
  • Store a control set of vials at the recommended storage temperature (e.g., 4°C).

3. Sampling and Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.
  • Analyze the purity of the this compound sample using a validated GC-MS or HPLC method (see Protocols 2 and 3).
  • Identify and quantify any degradation products.

4. Data Analysis:

  • Plot the concentration of this compound against time for each temperature.
  • Determine the degradation rate constant (k) at each temperature.
  • Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
  • Extrapolate the data to the recommended storage temperature to estimate the shelf-life.

Protocol 2: Purity and Degradation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[7]

2. GC-MS Conditions:

  • Injector Temperature: 250°C
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-350.

3. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.

4. Data Analysis:

  • Identify this compound by its retention time and mass spectrum, comparing it to a reference standard.
  • Identify potential degradation products by searching their mass spectra against a library (e.g., NIST). Common degradation products may include isomers, aldehydes, ketones, and alcohols.

Protocol 3: HPLC Analysis of this compound and Potential Non-Volatile Degradation Products

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[8]

2. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of non-polar compounds.
  • Solvent A: Water
  • Solvent B: Acetonitrile
  • Gradient Program:
  • Start at 60% B, increase to 100% B over 20 minutes.
  • Hold at 100% B for 5 minutes.
  • Return to initial conditions and re-equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: As alkenes have minimal UV absorbance at higher wavelengths, detection can be challenging. A low wavelength (e.g., 205-210 nm) may be used, but be aware of potential solvent interference. For certain degradation products with chromophores (e.g., carbonyls), a more specific wavelength can be used.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

4. Data Analysis:

  • Quantify this compound based on the peak area relative to a standard curve.
  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

G Troubleshooting Workflow for Unexpected Peaks in Analysis Start Unexpected Peak(s) in GC/HPLC CheckMS Check Mass Spectrum Start->CheckMS SameMS Same m/z as This compound? CheckMS->SameMS Isomer Likely Isomer (cis/trans) SameMS->Isomer Yes DifferentMS Different m/z SameMS->DifferentMS No CompareStandards Compare with Isomer Standards Isomer->CompareStandards LibrarySearch Search Mass Spectral Library (e.g., NIST) DifferentMS->LibrarySearch Oxidation Potential Oxidation Product (e.g., epoxide, aldehyde, ketone) ReviewStorage Review Storage Conditions Oxidation->ReviewStorage CompareStandards->ReviewStorage LibrarySearch->Oxidation G Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound AlkylRadical Allylic Radical This compound->AlkylRadical Initiator Initiator (e.g., UV light, heat) Initiator->this compound - H• PeroxyRadical Peroxy Radical AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + this compound - New Allylic Radical NewAlkylRadical New Allylic Radical Hydroperoxide->NewAlkylRadical DegradationProducts Stable Degradation Products (Aldehydes, Ketones, Alcohols, etc.) Hydroperoxide->DegradationProducts Decomposition G Accelerated Stability Study Workflow Start Prepare this compound Samples Store Store at Elevated Temperatures (T1, T2, T3) and Control Temp (Tc) Start->Store Sample Sample at Time Intervals Store->Sample Analyze Analyze Purity (GC-MS or HPLC) Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot DetermineK Determine Rate Constants (k) Plot->DetermineK Arrhenius Arrhenius Plot (ln(k) vs. 1/T) DetermineK->Arrhenius Extrapolate Extrapolate to Tc to Estimate Shelf-Life Arrhenius->Extrapolate End Stability Report Extrapolate->End

References

Technical Support Center: 2-Undecene Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering issues during the distillation of 2-Undecene. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for (E)- and (Z)-2-Undecene?

A1: The boiling point of this compound is crucial for establishing the correct distillation parameters. The normal boiling point for (Z)-2-Undecene is approximately 196.15°C (469.3 K).[1] It is important to note that the boiling points of the (E) and (Z) isomers are very close, making their separation by standard distillation challenging. For successful separation, a highly efficient fractional distillation column is required.

Q2: When should I use vacuum distillation for this compound?

A2: Vacuum distillation is recommended when dealing with temperature-sensitive compounds or to reduce the high boiling point of a substance.[2] For this compound, which has a relatively high boiling point, vacuum distillation can prevent potential thermal degradation and is more energy-efficient. For example, at a reduced pressure of 0.013 bar, the boiling point of (Z)-2-Undecene is significantly lower, at 75.85°C (349.0 K).[1]

Q3: What are common impurities found with this compound after synthesis?

A3: Common impurities can include unreacted starting materials, catalysts, solvents from the reaction, and isomers of undecene (e.g., 1-Undecene, 3-Undecene). The presence of these impurities can affect the distillation process and the purity of the final product. Fractional distillation is the primary method to separate these components based on boiling point differences.[3][4]

Physical Properties for Distillation

Proper distillation setup and troubleshooting require accurate physical data. The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Weight154.29 g/mol [5][6]
Normal Boiling Point (Tboil) of (Z)-2-Undecene196.15 °C (469.3 K)[1]
Boiling Point at Reduced Pressure75.85 °C (349.0 K) at 0.013 bar[1]
Enthalpy of Vaporization (ΔvapH)53.2 kJ/mol at 74.85 °C (348 K)[1]

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound.

ProblemPossible Cause(s)Solution(s)
Poor Separation (Broad Boiling Point Range) 1. Distillation rate is too fast.2. Inefficient column packing.3. Poor insulation of the distillation column.1. Reduce the heating rate to ensure a slow and steady collection of distillate (approximately 1-2 drops per second).[7]2. Use a more efficient packing material (e.g., Raschig rings, Vigreux indentations) and ensure the column is packed uniformly.[7]3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.[7][8]
"Bumping" or Uneven Boiling 1. Lack of boiling chips or stir bar.2. Heating is too rapid and localized.1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.[7]2. Use a heating mantle with a stirrer to ensure even heating.[7]
No Distillate Collection 1. The thermometer bulb is incorrectly placed.2. Insufficient heating.3. Leaks in the apparatus (especially critical for vacuum distillation).1. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[7]2. Gradually increase the heating mantle temperature.3. Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary.[7] For vacuum distillation, ensure the vacuum pump is functioning correctly and all seals are tight.[8]
Flooding of the Column 1. The heating rate is too high, causing excessive vaporization.[9]1. Reduce the heating rate to allow the condensed vapor to flow back down the column smoothly.[7]
Pressure Fluctuations (Vacuum Distillation) 1. Leaks in the system.2. Inconsistent performance of the vacuum pump.3. Temperature fluctuations affecting the evaporation rate.1. Check all joints and seals for leaks. Applying vacuum grease can help.[8]2. Ensure the vacuum pump is properly maintained and functioning correctly.3. Use a vacuum regulator for precise pressure control.[2]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the fractional distillation of this compound under atmospheric pressure. For vacuum distillation, the setup would need to be adapted with a vacuum-compatible apparatus and a vacuum pump.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer

  • Clamps and stands

  • Glass wool or aluminum foil for insulation

  • (For vacuum distillation) Vacuum pump, vacuum tubing, and a manometer

Procedure:

  • Assembly:

    • Place a magnetic stir bar or a few boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Securely clamp the flask to a stand and place it in a heating mantle.

    • Attach the fractionating column vertically to the flask.

    • Place the distillation head on top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.[7]

    • Attach the condenser to the side-arm of the distillation head and secure it with a clamp. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Place a receiving flask at the outlet of the condenser.

  • Distillation:

    • Turn on the magnetic stirrer (if using) and the cooling water for the condenser.

    • Begin heating the distillation flask gently.

    • Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the first fraction.

    • Collect the initial distillate (forerun), which will likely contain lower-boiling impurities, in a separate receiving flask.

    • As the temperature begins to rise towards the boiling point of this compound (approx. 196°C), change the receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate of 1-2 drops per second by carefully controlling the heating.[7]

    • Continue collecting the distillate as long as the temperature remains stable at the boiling point of this compound.

    • If the temperature drops or rises significantly, stop the distillation or change the receiving flask to collect a final fraction (tailings).

    • Stop heating and allow the apparatus to cool down completely before disassembling.

Visual Guides

The following diagrams illustrate key workflows and setups for this compound distillation.

G cluster_setup Fractional Distillation Setup A Heating Mantle with Stirrer B Distilling Flask with Crude this compound A->B heats C Fractionating Column B->C vapor rises D Distillation Head with Thermometer C->D purified vapor E Condenser D->E to condenser F Receiving Flask E->F condensate collects

Caption: A simplified workflow of the fractional distillation apparatus.

Troubleshooting_Workflow start Distillation Problem Occurs issue Identify Symptom (e.g., Poor Separation, No Distillate, Flooding) start->issue check_temp Check Temperature Reading & Stability issue->check_temp check_rate Check Distillation Rate issue->check_rate check_pressure Check System for Leaks (especially vacuum) issue->check_pressure check_column Inspect Column Packing & Insulation issue->check_column Poor Separation check_thermometer Verify Thermometer Placement check_temp->check_thermometer Incorrect/Unstable adjust_heat Adjust Heating Rate check_rate->adjust_heat Too Fast/Slow check_seals Inspect and Reseal Joints check_pressure->check_seals Unstable/No Vacuum solution Problem Resolved adjust_heat->solution check_thermometer->solution check_seals->solution check_column->solution

Caption: A troubleshooting decision workflow for this compound distillation.

References

Technical Support Center: Purification of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from 2-Undecene.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a noticeable color after synthesis. What is the likely cause?

A1: A residual color, often brown or black, in your this compound sample is typically indicative of remaining catalyst residues, particularly if a transition metal catalyst (e.g., ruthenium, palladium, nickel) was used in the synthesis.[1][2] These metals and their associated ligands can be highly colored and may require specific purification steps for their removal.

Q2: I performed a standard distillation, but my this compound is still impure. Why might this be?

A2: While fractional distillation is a suitable method for purifying this compound from non-volatile impurities or byproducts with significantly different boiling points, it may not be effective for removing certain types of catalyst residues.[3] Some organometallic catalyst complexes can have volatilities that are close to that of the product or may decompose at elevated temperatures, leading to co-distillation or contamination of the distillate.

Q3: Are there "greener" or more environmentally friendly methods for catalyst removal?

A3: Yes, several more benign methods for catalyst removal are available. Aqueous extraction is a simple and non-toxic method that can significantly reduce the content of water-soluble catalyst residues.[1] Additionally, employing scavengers that are themselves non-toxic or easily removable can be a greener alternative to traditional chromatography with large volumes of organic solvents.

Q4: How can I confirm that the catalyst has been successfully removed?

A4: The purity of your this compound sample can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is highly sensitive for detecting trace amounts of residual metals. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of organic ligands associated with the catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and provides step-by-step solutions.

Issue 1: Persistent Color in this compound After Initial Purification
  • Possible Cause: Incomplete removal of a transition metal catalyst (e.g., Ruthenium from a metathesis reaction).

  • Troubleshooting Steps:

    • Scavenger Treatment: Employ a scavenger resin or a chemical scavenger to selectively bind to the metal residue.

    • Activated Carbon Treatment: Stirring the product with activated carbon can effectively adsorb residual metal complexes.[1]

    • Column Chromatography: If other methods fail, silica (B1680970) gel or alumina (B75360) column chromatography may be necessary.

Issue 2: Product Decomposition or Isomerization During Purification
  • Possible Cause: Residual catalyst activity leading to undesired side reactions.

  • Troubleshooting Steps:

    • Catalyst Quenching: Before purification, quench the reaction mixture to deactivate the catalyst. This can often be achieved by adding a suitable reagent that reacts with the catalyst.

    • Mild Purification Conditions: Opt for purification techniques that do not require high temperatures, such as flash chromatography at room temperature.

    • Aqueous Wash: A simple wash with water or a mild aqueous solution can sometimes remove and deactivate certain catalysts.[1]

Quantitative Data Summary

The efficiency of catalyst removal can vary significantly depending on the method employed. The following table summarizes typical residual catalyst levels after various purification techniques.

Purification MethodTypical Residual Metal Content (ppm)AdvantagesDisadvantages
Distillation > 100Simple, good for bulk removalIneffective for volatile or thermally stable catalysts
Aqueous Extraction 50 - 100Simple, "green" methodOnly effective for water-soluble catalysts
Activated Carbon < 20Effective for many metal catalystsCan sometimes adsorb product, requires filtration
Scavenger Resins < 10High selectivity, easy removalCan be expensive, specific to certain metals
Column Chromatography < 5Highly effective for a broad range of impuritiesCan be time-consuming and require large solvent volumes

Experimental Protocols

Protocol 1: Removal of Ruthenium Residues using a Scavenger

This protocol is suitable for removing residual ruthenium catalysts commonly used in olefin metathesis reactions.

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add a suitable ruthenium scavenger (e.g., triphenylphosphine (B44618) oxide or a commercially available scavenger resin) to the reaction mixture. The amount will depend on the specific scavenger and the initial catalyst loading.

  • Stirring: Stir the mixture at room temperature for 4-12 hours to allow for complete binding of the ruthenium.

  • Filtration: If a solid scavenger was used, filter the mixture through a pad of celite or a syringe filter to remove the scavenger-metal complex.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further Purification (Optional): If necessary, further purify the product by flash chromatography or distillation.

Protocol 2: Purification by Activated Carbon Treatment

This protocol provides a general method for reducing metal catalyst residues.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a low-boiling organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Crude this compound (Post-Synthesis) initial_purification Initial Purification (e.g., Distillation, Aqueous Wash) start->initial_purification assess_purity Assess Purity (Visual, TLC, GC-MS) initial_purification->assess_purity is_pure Is Product Pure? assess_purity->is_pure scavenger Scavenger Treatment is_pure->scavenger No (Color Persists) final_product Pure this compound is_pure->final_product Yes scavenger->assess_purity activated_carbon Activated Carbon Treatment scavenger->activated_carbon If still impure activated_carbon->assess_purity chromatography Column Chromatography activated_carbon->chromatography If still impure chromatography->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow start Crude Product dissolve Dissolve in Solvent start->dissolve add_scavenger Add Scavenger/ Activated Carbon dissolve->add_scavenger stir Stir for Specified Time add_scavenger->stir filter Filter to Remove Scavenger/Carbon stir->filter concentrate Concentrate Filtrate filter->concentrate end Purified Product concentrate->end

Caption: General experimental workflow for scavenger/carbon purification.

References

Technical Support Center: Improving Selectivity in 2-Undecene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for overcoming common challenges in the selective functionalization of 2-undecene. Below you will find troubleshooting guides for specific experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your reaction optimization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Hydroformylation of this compound

Problem: The hydroformylation of this compound is producing a mixture of the linear (dodecanal) and branched (2-methyldecanal) aldehydes with low selectivity for the desired isomer.

Troubleshooting Workflow:

start Poor Regioselectivity in Hydroformylation ligand Ligand Choice: Bulky phosphines (e.g., PPh3) favor linear aldehydes. start->ligand Step 1: Evaluate Ligand catalyst Catalyst System: Rhodium-based catalysts are common. Consider catalyst concentration. start->catalyst Step 2: Assess Catalyst conditions Reaction Conditions: Lower temperatures and CO pressures can increase linear selectivity. start->conditions Step 3: Optimize Conditions solvent Solvent Effects: Solvent polarity can influence ligand-metal interactions. ligand->solvent additives Additives: Excess phosphine (B1218219) ligand can improve linear-to-branched ratio. catalyst->additives analysis Analyze Product Ratio (GC-MS, NMR) conditions->analysis solvent->analysis additives->analysis start Low Diastereoselectivity in Dihydroxylation reagent Reagent Choice: Sharpless AD-mix provides high diastereoselectivity. start->reagent Step 1: Verify Reagent temp Reaction Temperature: Lowering the temperature often increases selectivity. start->temp Step 2: Control Temperature concentration Substrate Concentration: High concentrations can lead to a non-selective background reaction. start->concentration Step 3: Check Concentration ligand Chiral Ligand: Use (DHQ)2PHAL for one enantiomer and (DHQD)2PHAL for the other. reagent->ligand analysis Analyze Diastereomeric Ratio (Chiral HPLC, NMR with chiral shift reagent) ligand->analysis temp->analysis concentration->analysis

Technical Support Center: Storage and Handling of 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Undecene. The information provided is intended to help prevent its polymerization during storage and ensure the integrity of your experiments.

Troubleshooting Guide

Problem: My this compound sample has become viscous, cloudy, or contains solid particles.

This is a strong indication that polymerization has occurred. The increase in viscosity is due to the formation of oligomers and polymers, which are longer-chain molecules formed from the reaction of individual this compound monomers.

Immediate Actions:

  • Do not use the material. The presence of polymers can significantly affect your experimental results.

  • Review your storage conditions. Compare your current storage practices with the recommended conditions outlined in the FAQs below.

  • Dispose of the material safely. Follow your institution's guidelines for the disposal of chemical waste.

Root Cause Analysis and Corrective Actions:

Potential CauseCorrective and Preventive Actions
Improper Storage Temperature Store this compound in a cool, dark place, ideally refrigerated at 2-8°C. Avoid exposure to heat sources.
Exposure to Light Store in an amber or opaque vial to protect from UV light, which can initiate free-radical polymerization.
Presence of Oxygen Store under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of peroxides, which are known polymerization initiators.
Contamination Ensure storage containers are clean and free of impurities such as acids, bases, or metal traces that can catalyze polymerization. Use high-purity this compound.
Absence of an Inhibitor For long-term storage, consider adding a polymerization inhibitor. See the FAQ section for recommended inhibitors and concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of this compound polymerization is the initiation of a free-radical chain reaction.[1] This process can be triggered by several factors, including:

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the spontaneous formation of free radicals.

  • Light: UV radiation possesses enough energy to break chemical bonds and generate free radicals.

  • Oxygen: Oxygen can react with alkenes to form peroxides, which can then decompose to form radicals that initiate polymerization.[2]

  • Impurities: Contaminants such as metal ions or residual catalysts from synthesis can act as initiators.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2–8°CReduces the rate of thermally initiated polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents the formation of peroxides from atmospheric oxygen.[2]
Light Amber or opaque vialExcludes UV light, a common initiator of free-radical reactions.
Container Tightly sealed, clean glass containerPrevents contamination and exposure to air and moisture.
Q3: Should I use a polymerization inhibitor for storing this compound?

A3: For long-term storage (greater than 6 months), the use of a polymerization inhibitor is highly recommended. For short-term storage under ideal conditions, it may not be necessary, but it provides an additional layer of protection.

Q4: What are the recommended polymerization inhibitors for this compound and at what concentrations?

A4: While specific quantitative data for this compound is limited, general recommendations for long-chain alkenes can be applied. Phenolic antioxidants are commonly used and are often effective at low concentrations.[3]

Inhibitor ClassSpecific ExampleRecommended Concentration RangeNotes
Phenolic Butylated Hydroxytoluene (BHT)100 - 1000 ppm (0.01 - 0.1 wt%)A common and cost-effective choice.[3][4]
Phenolic Hydroquinone (HQ)100 - 500 ppm (0.01 - 0.05 wt%)Often requires the presence of trace oxygen to be effective.[1][2]
Phenolic Monomethyl Ether of Hydroquinone (MEHQ)10 - 300 ppm (0.001 - 0.03 wt%)A very common and effective inhibitor for many monomers.[1][5]
Nitroxide Stable Radical TEMPO50 - 200 ppm (0.005 - 0.02 wt%)Highly effective at very low concentrations.[3]

Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage duration.

Experimental Protocols

Protocol 1: Accelerated Stability Study for Inhibitor Screening

This protocol outlines a method to rapidly evaluate the effectiveness of different inhibitors in preventing the thermal polymerization of this compound. The principle is based on the Arrhenius equation, where the rate of chemical reactions increases with temperature.[6]

Workflow for Accelerated Stability Study:

G prep_samples Prepare this compound Samples (Control and with Inhibitors) incubate Incubate at Elevated Temperature (e.g., 60°C) prep_samples->incubate sample_timepoints Sample at Predetermined Time Points (0, 24, 48, 72, 168 hours) incubate->sample_timepoints analysis Analyze Samples by GC-MS sample_timepoints->analysis evaluation Evaluate Inhibitor Effectiveness (Compare Oligomer Formation) analysis->evaluation

Caption: Workflow for an accelerated stability study to screen polymerization inhibitors.

Materials:

  • This compound

  • Selected inhibitors (e.g., BHT, HQ, MEHQ, TEMPO)

  • Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C ± 1°C)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor in a small amount of a volatile solvent (e.g., hexane) at a known concentration.

    • Dispense a known volume of this compound (e.g., 1 mL) into a series of labeled vials.

    • Add the appropriate volume of each inhibitor stock solution to the vials to achieve the desired final inhibitor concentrations.

    • Include a control sample with no inhibitor.

    • If using a solvent for the stock solution, add the same volume of solvent to the control. Gently bubble with nitrogen to evaporate the solvent if desired.

  • Incubation:

    • Seal the vials tightly.

    • Place the vials in the oven or heating block at a constant elevated temperature (e.g., 60°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove one vial for each condition.

    • Allow the vials to cool to room temperature before analysis.

  • Analysis:

    • Analyze the samples by GC-MS to quantify the remaining this compound and to identify and quantify the formation of dimers, trimers, and other oligomers.

Data Evaluation:

  • Plot the concentration of this compound and the total area of oligomer peaks as a function of time for each inhibitor and the control.

  • The most effective inhibitor will show the slowest decrease in this compound concentration and the lowest formation of oligomers over time.

Protocol 2: Analytical Methods for Detecting Polymerization

Several analytical techniques can be used to detect the onset and progression of this compound polymerization.

Logical Flow for Polymerization Detection:

G sample This compound Sample gcms GC-MS Analysis sample->gcms nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir oligomers Detection of Dimers, Trimers, etc. gcms->oligomers cc_disappearance Decrease in C=C Signal (e.g., ~5.4 ppm in 1H NMR) nmr->cc_disappearance ch_disappearance Disappearance of =C-H Stretch (~3015 cm-1) ftir->ch_disappearance cc_stretch_disappearance Decrease/Disappearance of C=C Stretch (~1655 cm-1) ftir->cc_stretch_disappearance

Caption: Analytical techniques for the detection of this compound polymerization.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Separates compounds based on their boiling points and provides mass-to-charge ratio information for identification. Polymerization will lead to the formation of higher molecular weight oligomers (dimers, trimers, etc.) which will have longer retention times and distinct mass spectra.

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., hexane).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for hydrocarbon analysis.[3]

    • Injection Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute both the monomer and any potential oligomers.

    • Carrier Gas: Helium

  • Data Analysis: Look for peaks with retention times greater than that of this compound. The mass spectra of these peaks can be used to identify them as dimers (m/z = 308.6), trimers (m/z = 462.9), etc.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: Monitors the disappearance of specific functional groups associated with the alkene. Polymerization consumes the C=C double bond.[7]

  • Key Spectral Features to Monitor:

    • =C-H stretch: A sharp peak typically found around 3015 cm⁻¹. Its intensity will decrease as polymerization proceeds.[7]

    • C=C stretch: A peak around 1655 cm⁻¹. This peak will also decrease in intensity and may broaden.[7][8]

  • Procedure:

    • Acquire an FTIR spectrum of a fresh, unpolymerized sample of this compound to serve as a baseline.

    • Periodically acquire spectra of the stored sample and compare them to the baseline. A decrease in the intensity of the =C-H and C=C stretching bands indicates polymerization.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Detects changes in the chemical environment of the protons in the molecule. The protons on the C=C double bond have a characteristic chemical shift.

  • Key Spectral Features to Monitor (¹H NMR):

    • Vinyl Protons: The protons on the double bond of this compound appear as a multiplet in the region of approximately 5.4 ppm.

  • Procedure:

    • Acquire a ¹H NMR spectrum of a fresh sample in a deuterated solvent (e.g., CDCl₃).

    • Integrate the vinyl proton signals and compare this integration to that of a stable signal, such as the terminal methyl group.

    • Periodically analyze the stored sample. A decrease in the relative integration of the vinyl proton signals indicates that the double bonds are being consumed during polymerization.

By implementing proper storage procedures and utilizing these analytical techniques for quality control, the risk of this compound polymerization can be significantly minimized, ensuring the reliability of your research.

References

Technical Support Center: Scaling Up 2-Undecene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-undecene from a laboratory setting to a pilot plant. The focus is on the isomerization of 1-undecene (B165158), a common and efficient synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The isomerization of 1-undecene to this compound is a highly effective and scalable method. This reaction typically employs a catalyst, with ruthenium-based catalysts showing exceptional activity and selectivity, allowing for very low catalyst loadings (ppm level) at elevated temperatures.[1][2][3] This approach is often preferred for its atom economy and the avoidance of harsh reagents.

Q2: What are the key differences in experimental setup between lab and pilot scale for this synthesis?

A2: The primary difference lies in the mode of operation and the equipment used. Laboratory-scale synthesis is typically performed in batch reactors (e.g., round-bottom flasks), which are suitable for smaller quantities. For pilot-scale production, a continuous flow reactor setup is often preferred to enhance throughput, improve heat and mass transfer, and ensure consistent product quality.

Q3: How does catalyst selection and handling differ between the two scales?

A3: In the lab, homogeneous catalysts are often used for their high activity. However, for pilot-scale operations, heterogeneous (solid-supported) catalysts are generally favored.[1] Supported catalysts, such as ruthenium on alumina (B75360) or silica, are easier to separate from the product stream, which is a critical consideration for continuous processes and simplifies purification.[1]

Q4: What are the expected yields and purities when scaling up?

A4: With proper process optimization, the yield and purity of this compound can be maintained or even improved at the pilot scale. Ruthenium-catalyzed isomerization can achieve high conversions (>95%) and selectivities for the internal alkene. However, factors like reaction time, temperature, and catalyst concentration will need to be carefully controlled to minimize side reactions.

Q5: What are the main safety concerns when moving to a pilot plant?

A5: The primary safety concerns at the pilot scale include the handling of flammable materials (1-undecene and this compound), managing exotherms in a larger reactor, and ensuring proper ventilation to avoid the accumulation of flammable vapors. A thorough Hazard and Operability (HAZOP) study is essential before commencing pilot plant operations to identify and mitigate potential risks.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis via isomerization of 1-undecene.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 1-Undecene - Insufficient reaction temperature or time.- Catalyst deactivation or insufficient loading.- Gradually increase the reaction temperature and/or residence time in the reactor.- Increase catalyst loading or regenerate/replace the catalyst. Ensure the feed is free of catalyst poisons.
Poor Selectivity (Formation of other isomers or oligomers) - Reaction temperature is too high.- Inappropriate catalyst or catalyst concentration.- Optimize the reaction temperature to favor the formation of this compound.- Screen different catalysts or adjust the catalyst concentration.
Catalyst Deactivation - Fouling: Formation of carbonaceous deposits (coke) on the catalyst surface.- Poisoning: Strong adsorption of impurities from the feed onto the active sites.- For Fouling: Regenerate the catalyst through calcination (controlled heating in the presence of air).- For Poisoning: Purify the 1-undecene feedstock to remove impurities like sulfur or nitrogen compounds.
Difficult Product Purification - Close boiling points of 1-undecene and this compound isomers.- Presence of side-products with similar physical properties.- Employ fractional distillation with a column of sufficient theoretical plates.- Consider specialized chromatographic techniques like silver-ion HPLC for challenging separations.
Pressure Drop in Continuous Flow Reactor - Catalyst bed compaction or fouling.- Blockage in the reactor or downstream tubing.- Inspect the catalyst bed and replace if necessary. Consider using a catalyst with a larger particle size.- Check for and clear any blockages in the system.

Experimental Protocols

Laboratory-Scale Batch Isomerization of 1-Undecene

Materials:

  • 1-Undecene (high purity)

  • Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃ or a similar precursor)

  • Anhydrous toluene (B28343) (optional, for dissolving the catalyst)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas inlet and outlet

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Charge the round-bottom flask with 1-undecene.

  • If using a solvent, dissolve the ruthenium catalyst (typically 10-100 ppm relative to the substrate) in a small amount of anhydrous toluene and add it to the flask. If running neat, add the catalyst directly.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.[6][7]

  • Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-undecene and the selectivity for this compound.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by fractional distillation.

Pilot-Scale Continuous Flow Isomerization of 1-Undecene

Equipment:

  • Feed tank for 1-undecene

  • High-pressure pump

  • Packed-bed reactor containing a supported ruthenium catalyst (e.g., Ru on Al₂O₃)

  • Heating system for the reactor

  • Back-pressure regulator

  • Product collection vessel

  • Online GC analyzer (optional, for real-time monitoring)

Procedure:

  • Pack the reactor with the supported ruthenium catalyst.

  • Heat the reactor to the optimized reaction temperature (e.g., 150-180 °C).

  • Pump the 1-undecene feedstock through the heated reactor at a controlled flow rate to achieve the desired residence time.

  • Use the back-pressure regulator to maintain the system at a constant pressure.

  • Continuously collect the product stream in the collection vessel.

  • Periodically analyze the product stream using GC to monitor conversion and selectivity.

  • The collected crude product is then purified, typically through continuous fractional distillation.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters

ParameterLaboratory Scale (Batch)Pilot Plant (Continuous Flow)
Reaction Volume 100 mL - 5 L10 L - 100 L (reactor volume)
Catalyst Type Homogeneous or HeterogeneousHeterogeneous (Supported)
Catalyst Loading 10 - 100 ppmDependant on catalyst activity and desired throughput
Temperature 120 - 160 °C150 - 200 °C
Pressure Atmospheric1 - 10 bar
Reaction Time 1 - 6 hoursResidence time of minutes to an hour

Table 2: Indicative Performance Comparison

MetricLaboratory Scale (Batch)Pilot Plant (Continuous Flow)
Typical Yield 90 - 98%92 - 99%
Purity (after purification) >98%>99%
Throughput g/hour kg/hour

Visualizations

logical_relationship Logical Flow of Scale-Up Process lab Lab Scale Synthesis (Batch Process) optimization Process Optimization - Catalyst Screening - Temperature & Time Studies lab->optimization kinetics Kinetic & Mechanistic Studies optimization->kinetics pilot_design Pilot Plant Design - Reactor Selection - Safety Review (HAZOP) kinetics->pilot_design pilot_construction Pilot Plant Construction & Commissioning pilot_design->pilot_construction pilot_runs Pilot Scale Synthesis (Continuous Flow) pilot_construction->pilot_runs data_analysis Data Analysis & Validation pilot_runs->data_analysis production Full-Scale Production data_analysis->production experimental_workflow Pilot Plant Continuous Isomerization Workflow feed 1-Undecene Feed Tank pump High-Pressure Pump feed->pump reactor Heated Packed-Bed Reactor (Supported Ru Catalyst) pump->reactor bpr Back-Pressure Regulator reactor->bpr collection Crude Product Collection bpr->collection purification Continuous Fractional Distillation collection->purification final_product Pure this compound purification->final_product waste Waste/Recycle Stream purification->waste

References

Technical Support Center: Resolving Emulsion Issues in 2-Undecene Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion issues during the workup of 2-Undecene and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a this compound workup, this typically involves the dispersion of fine droplets of the organic layer (containing your product) into the aqueous layer, or vice-versa. This mixture can appear cloudy, milky, or even form a thick, inseparable layer between the distinct solvent phases.[1]

Emulsion formation is often facilitated by:

  • Vigorous Shaking: Excessive agitation during liquid-liquid extraction increases the surface area between the two phases, promoting the formation of fine droplets.[1]

  • Presence of Surfactant-like Byproducts: The reaction mixture may contain amphiphilic molecules, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, which act as emulsifying agents.[1]

  • Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can accumulate at the interface of the two liquids, physically preventing the droplets from coalescing.[1][2]

  • High Concentration of Solutes: A high concentration of dissolved substances can increase the viscosity of one or both phases, hindering separation.[1]

Q2: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is often easier than breaking one.[3] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This allows for sufficient surface area contact for extraction to occur without excessive agitation.[3]

  • Solvent Evaporation: Before beginning the workup, consider evaporating the reaction solvent and then redissolving the residue in the desired extraction solvent.[2][4]

  • Pre-emptive Salting: If you know a particular extraction is prone to emulsion formation, add a small amount of salt to the aqueous solution before mixing with the organic layer.[5][6]

Q3: What is "salting out" and how does it help break an emulsion?

"Salting out" is a common technique that involves adding a salt, most commonly a saturated aqueous solution of sodium chloride (brine), to an emulsion.[7][8] The addition of salt increases the ionic strength of the aqueous layer.[3][8] This increased polarity of the aqueous phase makes the non-polar organic molecules less soluble, effectively forcing them out of the aqueous layer and promoting the coalescence of the organic droplets.[8][9]

Troubleshooting Guide: Breaking a Persistent Emulsion

If you are faced with a persistent emulsion, follow this step-by-step guide.

Initial Steps (Least Invasive)
  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own with time.[4][5]

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[10] This can help to coalesce the dispersed droplets.

Chemical Interventions

If the initial steps fail, proceed with the following chemical additions.

MethodDescriptionTypical Amount
Addition of Brine Add a saturated aqueous solution of sodium chloride (NaCl).10-20% of the total volume.[1]
Addition of Solid Salt Add solid sodium chloride directly to the emulsion.Small spatula-full at a time.[4]
pH Adjustment If the emulsion is stabilized by acidic or basic species, adjusting the pH can break it. For basic solutions, careful acidification can help.Add dilute acid or base dropwise.[2][8]
Solvent Addition Adding a small amount of a different organic solvent can alter the polarity of the organic phase.Small volume (e.g., a few mL).[1][3]
Physical Interventions

For particularly stubborn emulsions, the following physical methods can be employed.

MethodDescription
Centrifugation Centrifuging the entire mixture can force the denser phase to the bottom, breaking the emulsion.[3][5]
Filtration through Celite® Filtering the entire mixture through a pad of Celite® can remove fine suspended solids that may be stabilizing the emulsion.[1][2]
Heating or Cooling Gentle heating can decrease the viscosity of the emulsion, while freezing the aqueous layer can sometimes facilitate separation upon thawing.[8]
Ultrasonic Bath Placing the separatory funnel in an ultrasonic bath can help to coalesce the dispersed droplets.[5][11]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine
  • Transfer the entire contents of the separatory funnel, including the emulsion, into an appropriately sized Erlenmeyer flask.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the flask in small portions, equivalent to about 10-20% of the total volume of the mixture.[1]

  • Gently swirl the flask. Avoid vigorous shaking, which could reform the emulsion.[1]

  • Allow the mixture to stand and observe for layer separation.

  • Once the layers have separated, carefully transfer the mixture back into the separatory funnel and proceed with the extraction.[1]

Protocol 2: Breaking an Emulsion by Filtration through Celite®
  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with the organic solvent being used in the extraction.

  • Add a layer of Celite® (diatomaceous earth), typically 1-2 cm thick, over the filter paper to form a pad.[1]

  • Gently press the Celite® pad down with a flat object (like a stopper) to ensure it is compact.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.[1]

  • Apply gentle vacuum to draw the liquid through the filter. The Celite® should trap the fine suspended solids that are causing the emulsion.[1]

  • Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.

  • Transfer the filtrate to a clean separatory funnel to separate the layers.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting emulsion issues.

Emulsion_Troubleshooting start Emulsion Formed patience Wait 10-30 min start->patience gentle_agitation Gentle Swirling / Stirring patience->gentle_agitation No change resolved Emulsion Resolved patience->resolved Resolved gentle_agitation->resolved Resolved not_resolved Issue Persists gentle_agitation->not_resolved No change add_brine Add Brine / Solid NaCl add_brine->resolved Resolved not_resolved2 Issue Persists add_brine->not_resolved2 No change adjust_ph Adjust pH add_solvent Add Different Organic Solvent adjust_ph->add_solvent No change adjust_ph->resolved Resolved centrifuge Centrifugation add_solvent->centrifuge No change add_solvent->resolved Resolved filter_celite Filter through Celite® centrifuge->filter_celite No change centrifuge->resolved Resolved temp_change Heating / Cooling filter_celite->temp_change No change filter_celite->resolved Resolved ultrasonic Ultrasonic Bath temp_change->ultrasonic No change temp_change->resolved Resolved ultrasonic->resolved Resolved not_resolved->add_brine not_resolved2->adjust_ph

Caption: Troubleshooting workflow for resolving emulsions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Undecene and 1-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of long-chain alkenes is a critical parameter in the synthesis of pharmaceuticals and other fine chemicals. The position of the double bond in undecene, for instance, dictates its reactivity and the stereochemistry of the resulting products. This guide provides an objective comparison of the reactivity of 2-undecene (an internal alkene) and 1-undecene (B165158) (a terminal alkene) in several common organic transformations, supported by established principles of alkene reactivity and generalized experimental protocols.

General Principles of Reactivity: 1-Undecene vs. This compound

The fundamental difference in reactivity between 1-undecene and this compound stems from the location of the carbon-carbon double bond. In 1-undecene, the double bond is at a terminal position, making it sterically less hindered and electronically different from the internal double bond of this compound. These differences manifest in the rates and regioselectivity of various addition reactions.

Key Differences:

  • Steric Hindrance: The terminal double bond of 1-undecene is more accessible to incoming reagents compared to the internal double bond of this compound, which is flanked by alkyl groups. This generally leads to faster reaction rates for 1-undecene in reactions sensitive to steric bulk.

  • Electronic Effects: The double bond in 1-undecene is monosubstituted, while in this compound it is disubstituted. This difference in substitution influences the stability of carbocation intermediates formed during electrophilic additions, leading to different regiochemical outcomes as described by Markovnikov's rule.

  • Stability: Internal alkenes are generally more thermodynamically stable than terminal alkenes. This difference in ground state energy can influence the activation energy and thus the rate of a reaction.

Comparative Reactivity in Key Organic Reactions

The following sections detail the expected reactivity differences between 1-undecene and this compound in epoxidation, hydroboration-oxidation, ozonolysis, and polymerization reactions.

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).

Reactivity Comparison:

Due to lower steric hindrance, 1-undecene is expected to react faster than this compound in epoxidation reactions. The electrophilic oxygen of the peroxy acid can approach the terminal double bond of 1-undecene more readily.

Expected Products:

  • 1-Undecene: 1,2-epoxyundecane

  • This compound: 2,3-epoxyundecane

Quantitative Data Summary:

AlkeneProductExpected Relative Rate
1-Undecene1,2-epoxyundecaneFaster
This compound2,3-epoxyundecaneSlower

Experimental Protocol: Epoxidation of Undecene

  • Dissolution: Dissolve undecene (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of mCPBA (1.1 equivalents) in DCM dropwise to the stirred solution of the alkene over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting epoxide by column chromatography on silica (B1680970) gel.

Reaction Workflow:

Epoxidation Undecene 1-Undecene or this compound Reaction Stirring at 0 °C to RT Undecene->Reaction mCPBA mCPBA in DCM mCPBA->Reaction Workup Aqueous NaHCO₃ Wash Reaction->Workup Epoxide 1,2- or 2,3-Epoxyundecane Workup->Epoxide

Caption: Epoxidation of undecene using mCPBA.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is a syn-addition and proceeds with anti-Markovnikov regioselectivity.

Reactivity Comparison:

The hydroboration step is sensitive to steric hindrance. Therefore, 1-undecene will react more rapidly with borane (B79455) (BH₃) or its complexes than this compound. The boron atom preferentially adds to the less substituted carbon of the double bond.

Regioselectivity and Products:

  • 1-Undecene: The reaction is highly regioselective, yielding primarily 1-undecanol .[1][2]

  • This compound: The reaction will produce a mixture of 2-undecanol and 3-undecanol . The regioselectivity is lower than for the terminal alkene due to the similar steric environment of the two carbons in the double bond.

Quantitative Data Summary:

AlkeneMajor Product(s)Expected Regioselectivity
1-Undecene1-UndecanolHigh (Anti-Markovnikov)
This compound2-Undecanol & 3-UndecanolModerate

Experimental Protocol: Hydroboration-Oxidation of Undecene

  • Hydroboration: To a solution of the undecene isomer (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF, 0.4 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide (B78521) (3M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Reaction Monitoring and Work-up: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by column chromatography.

Reaction Mechanism Overview:

Hydroboration_Oxidation cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation Alkene Undecene Trialkylborane Trialkylborane Alkene->Trialkylborane BH3_THF BH₃·THF BH3_THF->Trialkylborane H2O2_NaOH H₂O₂, NaOH Trialkylborane->H2O2_NaOH Alcohol Undecanol H2O2_NaOH->Alcohol

Caption: Two-step hydroboration-oxidation of undecene.

Ozonolysis

Ozonolysis cleaves the double bond of an alkene, and subsequent work-up with a reducing agent (like dimethyl sulfide (B99878), DMS, or zinc) yields aldehydes or ketones.

Reactivity Comparison:

The rate of ozonolysis is influenced by the electron density of the double bond. More substituted (electron-rich) alkenes generally react faster with ozone. Therefore, This compound is expected to react slightly faster than 1-undecene.[3]

Products:

  • 1-Undecene: Reductive work-up yields decanal and formaldehyde .[4]

  • This compound: Reductive work-up yields nonanal and acetaldehyde .

Quantitative Data Summary:

AlkeneProducts (Reductive Work-up)Expected Relative Rate
1-UndeceneDecanal, FormaldehydeSlower
This compoundNonanal, AcetaldehydeFaster

Experimental Protocol: Ozonolysis of Undecene

  • Ozone Generation and Reaction: Dissolve the undecene isomer in a suitable solvent (e.g., methanol (B129727) or dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.[5]

  • Purging: Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS), to the reaction mixture and allow it to warm to room temperature.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude aldehyde products.

  • Purification: The products can be purified by distillation or chromatography if necessary.

Logical Flow of Ozonolysis:

Ozonolysis cluster_alkenes Starting Alkene cluster_products Cleavage Products Undecene_1 1-Undecene Ozonolysis_step 1. O₃, -78 °C 2. DMS (Work-up) Undecene_1->Ozonolysis_step Undecene_2 This compound Undecene_2->Ozonolysis_step Products_1 Decanal + Formaldehyde Ozonolysis_step->Products_1 Products_2 Nonanal + Acetaldehyde Ozonolysis_step->Products_2

Caption: Ozonolysis products of undecene isomers.

Polymerization

The polymerization of alkenes can be initiated by various methods, including Ziegler-Natta catalysis.

Reactivity Comparison:

Ziegler-Natta polymerization is highly sensitive to steric hindrance around the double bond. Terminal alkenes are much more readily polymerized than internal alkenes. Therefore, 1-undecene is significantly more reactive in Ziegler-Natta polymerization than this compound. Internal alkenes like this compound are generally considered to be very difficult to polymerize using these methods.[6][7]

Products:

  • 1-Undecene: Poly(1-undecene)

  • This compound: Generally unreactive or may form low molecular weight oligomers under forcing conditions.

Quantitative Data Summary:

AlkenePolymerization Reactivity (Ziegler-Natta)
1-UndeceneHigh
This compoundVery Low / Inert

Experimental Protocol: Ziegler-Natta Polymerization of 1-Undecene

  • Catalyst Preparation: In a glovebox, charge a dry, nitrogen-purged reactor with a Ziegler-Natta catalyst, such as TiCl₄, and a co-catalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (AlEt₃), in a suitable solvent like heptane.

  • Monomer Addition: Add purified 1-undecene to the reactor.

  • Polymerization: Maintain the reaction at a controlled temperature and pressure. The polymerization is typically exothermic and may require cooling.

  • Termination: Quench the reaction by adding an alcohol, such as isopropanol, to destroy the active catalyst.

  • Isolation and Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Filter the polymer, wash with methanol, and dry under vacuum.

Polymerization Reactivity Comparison:

Polymerization Undecene_1 1-Undecene ZN_Catalyst Ziegler-Natta Catalyst Undecene_1->ZN_Catalyst Undecene_2 This compound Undecene_2->ZN_Catalyst Polymer Poly(1-undecene) ZN_Catalyst->Polymer No_Reaction No significant polymerization ZN_Catalyst->No_Reaction

Caption: Comparative reactivity in Ziegler-Natta polymerization.

Conclusion

The reactivity of undecene isomers is highly dependent on the position of the double bond. 1-Undecene, as a terminal alkene, generally exhibits higher reactivity in sterically demanding reactions such as hydroboration-oxidation and Ziegler-Natta polymerization. Conversely, the more electron-rich internal double bond of this compound is expected to react faster in ozonolysis. In epoxidation, the less sterically hindered 1-undecene is anticipated to react more quickly. These fundamental differences in reactivity are crucial considerations for synthetic planning in research and drug development, enabling the selective functionalization of these long-chain alkenes to achieve desired molecular architectures.

References

Mass Spectrometry Data for 2-Undecene Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2-undecene, offering a valuable resource for its validation and differentiation from its isomers. The following sections present quantitative mass spectral data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and fragmentation pathways to support researchers in their analytical endeavors.

Quantitative Mass Spectrometry Data

The validation of this compound relies on the careful examination of its mass spectrum and comparison with the spectra of its isomers. The position of the double bond significantly influences the fragmentation pattern observed upon electron ionization. Below is a summary of the most abundant mass-to-charge (m/z) ratios for this compound and its common isomers, 1-undecene (B165158) and 3-undecene. This data is crucial for distinguishing between these structurally similar compounds.

Compoundm/z (Relative Intensity %)m/z (Relative Intensity %)m/z (Relative Intensity %)m/z (Relative Intensity %)m/z (Relative Intensity %)
(Z)-2-Undecene 55 (100)41 (85)43 (70)--
1-Undecene 71 (99.99)83 (94.14)57 (93.68)97 (91.83)85 (82.43)[1]
(Z)-3-Undecene 41 (100)55 (85)43 (65)--
(E)-3-Undecene 41 (100)55 (80)69 (75)--

Note: The data for (Z)-2-Undecene, (Z)-3-Undecene, and (E)-3-Undecene is based on the most prominent peaks observed in their respective mass spectra. A full quantitative dataset was not publicly available.

Experimental Protocols

The following protocols outline the standardized procedures for the analysis of undecene isomers using Gas Chromatography-Mass Spectrometry (GC-MS), a highly effective technique for separating and identifying volatile compounds.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of (E)-2-undecene, (Z)-2-undecene, 1-undecene, and 3-undecene at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or pentane.

  • Working Solution: From the stock solutions, prepare a working solution containing a mixture of the isomers at a final concentration of 10 µg/mL each in the same solvent.

  • Sample Injection: A 1 µL aliquot of the working solution is injected into the GC-MS system.

Gas Chromatography (GC) Method
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the undecene isomers.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualizing the Analysis

To further clarify the processes involved in the validation of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a probable fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Undecene Isomer Standards stock Prepare Stock Solutions (1 mg/mL) start->stock working Prepare Working Solution (10 µg/mL) stock->working injection Inject 1 µL into GC-MS working->injection gc GC Separation of Isomers injection->gc ms MS Detection and Fragmentation gc->ms spectra Acquire Mass Spectra ms->spectra comparison Compare Spectra to Libraries and Standards spectra->comparison identification Identify this compound comparison->identification

GC-MS workflow for this compound validation.

fragmentation_pathway cluster_frags Primary Fragmentation M [C11H22]+• (m/z 154) Molecular Ion of this compound f1 [C9H19]+ (m/z 127) Loss of C2H3• M->f1 - C2H3• f2 [C8H17]+ (m/z 113) Loss of C3H5• M->f2 - C3H5• f3 [C6H11]+ (m/z 83) Allylic Cleavage M->f3 f4 [C5H9]+ (m/z 69) Allylic Cleavage M->f4 f5 [C4H7]+ (m/z 55) Base Peak f3->f5 f6 [C3H5]+ (m/z 41) f4->f6

Proposed fragmentation of this compound.

References

A Comparative Analysis of Synthetic Routes to 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes is a cornerstone of molecular construction. This guide provides a comparative analysis of the primary synthetic routes to 2-undecene, a valuable linear internal alkene. We will delve into the Wittig reaction, elimination reactions, olefin metathesis, and the isomerization of 1-undecene (B165158), presenting quantitative data, detailed experimental protocols, and a logical framework for selecting the most appropriate method.

At a Glance: Comparison of this compound Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents & ConditionsYield (%)Stereoselectivity (E:Z Ratio)AdvantagesDisadvantages
Wittig Reaction Nonanal (B32974), Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaHMDS), Anhydrous solvent (e.g., THF)60-85Dependent on ylide and conditionsReliable C=C bond formation at a defined position. Stereochemical control is possible.[1][2][3]Stoichiometric use of phosphonium (B103445) salts generates triphenylphosphine (B44618) oxide waste. Strong bases and anhydrous conditions are often required.[4]
Elimination Reaction 2-Undecanol (B40161) or 2-BromoundecaneAcid catalyst (e.g., H₂SO₄) for dehydration; Strong, bulky base (e.g., KOtBu) for dehydrohalogenation50-90 (mixture of isomers)Typically a mixture of E and Z isomers, often favoring the more stable E-isomer (Zaitsev's rule).[5][6]Utilizes readily available starting materials. Can be a cost-effective method.Often produces a mixture of constitutional and stereoisomers, requiring purification.[5]
Olefin Metathesis 1-Decene, PropeneRuthenium catalyst (e.g., Grubbs catalyst)70-95Generally favors the thermodynamically more stable E-isomer.High efficiency and functional group tolerance. Catalytic in nature, reducing waste.[7]Ruthenium catalysts can be expensive. Removal of metal traces from the product can be challenging.
Isomerization 1-UndeceneRuthenium catalystHigh (>95)Highly selective for the internal, more stable alkene, often with a preference for the E-isomer.[8][9]Atom-economical process. High conversion and selectivity are possible.Requires a specific catalyst and may need elevated temperatures.[8]

Experimental Protocols

Wittig Reaction for (Z)-2-Undecene Synthesis

This protocol is adapted from a general procedure for the synthesis of Z-alkenes using a non-stabilized ylide.[2][3]

Materials:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF

  • Nonanal (1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the NaHMDS solution dropwise to the stirred suspension. The color of the mixture will typically turn deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of nonanal in anhydrous THF to the ylide solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (Z)-2-undecene.

Dehydration of 2-Undecanol

This protocol describes a typical acid-catalyzed dehydration of a secondary alcohol, which generally follows Zaitsev's rule to produce a mixture of alkene isomers.[5]

Materials:

  • 2-Undecanol (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine 2-undecanol and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to approximately 170-180 °C. The alkene products will distill as they are formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer with anhydrous CaCl₂.

  • A final fractional distillation can be performed to separate the this compound isomers from any 1-undecene byproduct.

Visualization of Synthesis Selection Workflow

The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most suitable method.

SynthesisSelection start Desired this compound Isomer? z_isomer Z-2-Undecene start->z_isomer  Z-isomer e_isomer E-2-Undecene start->e_isomer  E-isomer mixture Mixture or Stereochemistry Not Critical start->mixture  Mixture wittig_z Wittig Reaction (Non-stabilized Ylide) z_isomer->wittig_z wittig_e Wittig Reaction (Stabilized Ylide) e_isomer->wittig_e metathesis Olefin Metathesis e_isomer->metathesis isomerization Isomerization of 1-Undecene e_isomer->isomerization elimination Elimination Reaction mixture->elimination

Caption: Decision tree for selecting a this compound synthesis route.

Signaling Pathways and Logical Relationships

The Wittig reaction provides a clear example of a logical relationship between the nature of the phosphorus ylide and the stereochemical outcome of the reaction. This can be visualized as follows:

WittigStereoselectivity cluster_ylide Ylide Type cluster_outcome Alkene Stereochemistry stabilized Stabilized Ylide (e.g., ester, ketone substituent) e_alkene E-alkene (trans) stabilized->e_alkene  Favors non_stabilized Non-stabilized Ylide (e.g., alkyl substituent) z_alkene Z-alkene (cis) non_stabilized->z_alkene  Favors

Caption: Relationship between ylide type and alkene stereochemistry in the Wittig reaction.[2][3]

References

Validating the Purity of 2-Undecene: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. 2-Undecene, a C11 alkene, is a versatile building block in organic synthesis. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.

The Critical Role of Purity Validation

The presence of impurities in this compound can significantly impact reaction yields, lead to the formation of unintended side products, and complicate the purification of the desired compound. Common impurities may include stereoisomers (e.g., (E)-2-Undecene if the desired product is the (Z)-isomer), positional isomers (e.g., 1-Undecene, 3-Undecene), and residual starting materials or byproducts from its synthesis. Therefore, a robust analytical method to accurately determine the purity and identify potential contaminants is essential.

GC-MS for Purity Determination of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and measures the mass-to-charge ratio of the resulting ions, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the validation of this compound purity using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate) to obtain a concentration of 10 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

2. GC-MS Instrumentation and Conditions:

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio) or Splitless, depending on sample concentration
Oven ProgramInitial temperature: 60 °C, hold for 2 min; Ramp to 150 °C at 10 °C/min; Ramp to 250 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Solvent Delay3 minutes

3. Data Analysis:

  • Identification: The primary this compound peak is identified by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Impurity Identification: Other peaks in the chromatogram are identified by their mass spectra. Potential impurities include isomers of undecene and residual synthesis reagents.

  • Quantification (Purity): The purity of this compound is determined by the area percentage method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Hypothetical Purity Data for Commercial this compound Samples

The following table presents hypothetical purity data for this compound from three different suppliers, as determined by the GC-MS protocol described above.

SupplierThis compound Purity (%)(E/Z)-Isomer Impurity (%)Other Volatile Impurities (%)
Supplier A99.50.30.2
Supplier B98.81.00.2
Supplier C99.10.50.4

Comparison with Alternative Analytical Techniques

While GC-MS is a primary method for purity validation of volatile compounds like this compound, other techniques can provide complementary information.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separation by gas chromatography and identification by mass spectrometry.High sensitivity and selectivity, excellent for separating and identifying volatile isomers and impurities. Provides structural information from fragmentation patterns.Requires the analyte to be volatile and thermally stable. Quantification can be less accurate without proper calibration.
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Provides definitive structural information, allowing for the unambiguous identification and quantification of isomers. Non-destructive.Lower sensitivity compared to GC-MS. May not be suitable for detecting trace impurities. Complex mixtures can lead to overlapping signals.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds.This compound lacks a strong chromophore, making UV detection challenging without derivatization. GC is generally superior for volatile, non-polar compounds.

Visualizing the Workflow and Logic

To better illustrate the process of validating this compound purity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute injection Inject into GC-MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra quantify Quantify Purity mass_spectra->quantify end end quantify->end Purity Report logical_relationship gc_data GC Chromatogram Data (Peak Retention Times and Areas) compound_id Compound Identification gc_data->compound_id impurity_id Impurity Identification gc_data->impurity_id ms_data MS Spectral Data (Fragmentation Patterns) ms_data->compound_id ms_data->impurity_id purity_calc Purity Calculation (% Area) compound_id->purity_calc impurity_id->purity_calc final_report Final Purity Assessment purity_calc->final_report

Distinguishing (E)- and (Z)-2-Undecene: A Comparative Guide to 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive structural confirmation of organic molecules is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the geometric isomers of 2-undecene, (E)-2-undecene and (Z)-2-undecene. Understanding the key differences in their NMR spectra allows for unambiguous identification and quality control.

The differentiation between the cis ((Z)) and trans ((E)) isomers of this compound is crucial as their distinct spatial arrangements can lead to different physical, chemical, and biological properties. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, enabling the clear distinction between these two isomers.

Comparative Analysis of ¹H and ¹³C NMR Data

The primary differences in the NMR spectra of (E)- and (Z)-2-undecene arise from the distinct electronic environments of the protons and carbon atoms around the C2-C3 double bond. These differences are most pronounced in the chemical shifts (δ) of the vinylic and allylic nuclei and the coupling constants (J) between the vinylic protons.

¹H NMR Spectral Data

The most diagnostic feature in the ¹H NMR spectrum for differentiating between the two isomers is the coupling constant between the two vinylic protons (at C2 and C3). The trans configuration in (E)-2-undecene results in a significantly larger coupling constant (typically 12-18 Hz) compared to the cis configuration in (Z)-2-undecene (typically 6-12 Hz). Additionally, the vinylic protons of the (E)-isomer are generally observed slightly downfield compared to the (Z)-isomer due to steric effects.

Assignment (E)-2-Undecene (trans) (Z)-2-Undecene (cis)
H1 (CH₃) ~1.6 ppm (doublet of doublets)~1.6 ppm (doublet of doublets)
H2 (=CH) ~5.4 ppm (multiplet)~5.3 ppm (multiplet)
H3 (=CH) ~5.4 ppm (multiplet)~5.3 ppm (multiplet)
H4 (CH₂) ~2.0 ppm (multiplet)~2.0 ppm (multiplet)
H5-H10 ((CH₂)₆) ~1.2-1.4 ppm (multiplet)~1.2-1.4 ppm (multiplet)
H11 (CH₃) ~0.9 ppm (triplet)~0.9 ppm (triplet)
J(H2,H3) ~15 Hz ~11 Hz

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The key differentiator is the J-coupling constant.

¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms of the double bond (C2 and C3) are similar for both isomers. However, the key difference is observed in the chemical shift of the allylic carbon (C4). Due to steric compression (gamma-gauche effect) in the (Z)-isomer, the C4 carbon is shielded and appears at a more upfield (lower ppm) chemical shift compared to the (E)-isomer. The methyl carbon at the other end of the double bond (C1) also shows a slight difference, being more deshielded in the trans isomer.

Assignment (E)-2-Undecene (trans) (Z)-2-Undecene (cis)
C1 ~18 ppm~13 ppm
C2 ~125 ppm~124 ppm
C3 ~131 ppm~130 ppm
C4 ~33 ppm ~27 ppm
C5-C10 ~22-32 ppm~22-32 ppm
C11 ~14 ppm~14 ppm

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The key differentiator is the chemical shift of the C4 carbon.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for liquid alkene samples like this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-150 ppm.

Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Logical Workflow for Isomer Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound sample using NMR spectroscopy.

G Workflow for this compound Isomer Confirmation cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Isomer Determination A Prepare Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Spectrum: - Identify vinylic proton signals (~5.3-5.4 ppm) - Measure J(H,H) coupling constant B->D E Analyze 13C Spectrum: - Identify allylic carbon signal (C4) - Note chemical shift C->E F Decision Point: Compare experimental data to known values D->F E->F G (E)-2-Undecene Confirmed: - J(H,H) ≈ 15 Hz - C4 δ ≈ 33 ppm F->G Large J-coupling Downfield C4 H (Z)-2-Undecene Confirmed: - J(H,H) ≈ 11 Hz - C4 δ ≈ 27 ppm F->H Small J-coupling Upfield C4

A Comparative Spectroscopic Analysis of (Z)- and (E)-2-Undecene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of (Z)- and (E)-2-Undecene, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive comparison of their spectral data, supported by experimental protocols and data visualization to facilitate unambiguous isomer identification.

The geometric isomers of 2-undecene, (Z)-2-Undecene and (E)-2-Undecene, possess the same molecular formula (C₁₁H₂₂) and connectivity, but differ in the spatial arrangement of their substituents around the carbon-carbon double bond. This stereochemical difference gives rise to distinct physical and chemical properties, and more importantly for analytical purposes, unique spectroscopic signatures. Accurate characterization of these isomers is crucial in various fields, including organic synthesis, materials science, and drug development, where stereochemistry can significantly impact a molecule's function. This guide presents a comparative analysis of the spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS techniques to effectively distinguish between the (Z) and (E) isomers of this compound.

Spectroscopic Data Comparison

The key to differentiating between (Z)- and (E)-2-Undecene lies in the subtle yet significant differences in their spectroscopic data. These differences arise from the distinct magnetic and vibrational environments of the nuclei and bonds within each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between geometric isomers due to its sensitivity to the local chemical environment of atomic nuclei.

¹H NMR Spectroscopy: The most definitive feature for distinguishing between the (Z) and (E) isomers is the vicinal coupling constant (³J) between the vinylic protons (the hydrogens on the double bond). For the (E) isomer, where the vinylic protons are on opposite sides of the double bond (trans), the coupling constant is significantly larger, typically in the range of 12-18 Hz.[1][2][3] In contrast, the (Z) isomer, with the vinylic protons on the same side (cis), exhibits a smaller coupling constant, generally between 6-12 Hz.[1][2][3] The chemical shifts of the vinylic and allylic protons also differ due to the anisotropic effects of the substituents.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in and adjacent to the double bond are also influenced by the geometry of the isomer. Generally, the carbon atoms in the more sterically hindered (Z)-isomer are shielded and appear at a slightly lower chemical shift (upfield) compared to the (E)-isomer.[4]

Spectroscopic Data (Z)-2-Undecene (Predicted) (E)-2-Undecene (Predicted)
¹H NMR
Vinylic H (C2-H & C3-H)~5.4 ppm (multiplet)~5.4 ppm (multiplet)
Vicinal Coupling (³JH-H)~10-12 Hz~15-18 Hz
Allylic H (C4-H₂)~2.0 ppm (quartet)~2.0 ppm (quartet)
Methyl H (C1-H₃)~1.6 ppm (doublet of triplets)~1.6 ppm (doublet of triplets)
¹³C NMR
Vinylic C (C2 & C3)~123-130 ppm~124-131 ppm
Allylic C (C4)~27 ppm~32 ppm
Methyl C (C1)~12 ppm~17 ppm

Note: The predicted values are based on general trends for cis and trans alkenes and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, and the geometry of the double bond significantly affects the C-H out-of-plane bending vibrations.

For (E)-2-Undecene (trans), a strong and characteristic absorption band is expected in the region of 960-980 cm⁻¹.[5][6] This band is often sharp and easily identifiable. In contrast, (Z)-2-Undecene (cis) is expected to show a weaker and broader absorption band in the range of 675-725 cm⁻¹.[5][6] The C=C stretching vibration, typically found around 1640-1680 cm⁻¹, may be weaker or absent in the more symmetrical (E) isomer due to a smaller change in dipole moment during the vibration.[7]

Vibrational Mode (Z)-2-Undecene (Expected Range) (E)-2-Undecene (Expected Range)
=C-H Stretch3000-3050 cm⁻¹3000-3050 cm⁻¹
C=C Stretch1640-1660 cm⁻¹ (weak to medium)1660-1680 cm⁻¹ (weak or absent)
=C-H Out-of-plane Bend675-725 cm⁻¹ (broad, weak to medium)960-980 cm⁻¹ (strong, sharp)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While MS is a powerful tool for determining molecular weight and elemental composition, it is generally not effective for distinguishing between (Z) and (E) isomers. This is because the high energy of the ionization process often leads to similar fragmentation patterns for both isomers, making their mass spectra nearly identical. The mass spectra for both (Z)- and (E)-2-Undecene show a molecular ion peak at m/z 154, corresponding to the molecular weight of C₁₁H₂₂.[8][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the undecene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum using a spectrometer with a field strength of 400 MHz or higher for better resolution. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Thin Film Method:

  • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, allowing the liquid to spread into a thin film.

  • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal is clean.

  • Place a small drop of the neat liquid sample directly onto the crystal.

  • Acquire the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize an electron ionization (EI) source to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

Isomer_Spectra_Relationship cluster_isomers Geometric Isomers cluster_spectra Distinct Spectroscopic Data Z_Isomer (Z)-2-Undecene NMR_Data NMR Spectra (¹H & ¹³C) Z_Isomer->NMR_Data Different J-coupling & chemical shifts IR_Data IR Spectrum Z_Isomer->IR_Data Different C-H bend frequencies MS_Data Mass Spectrum Z_Isomer->MS_Data Similar fragmentation E_Isomer (E)-2-Undecene E_Isomer->NMR_Data E_Isomer->IR_Data E_Isomer->MS_Data

Caption: Relationship between geometric isomers and their distinct spectroscopic data.

Spectroscopic_Workflow cluster_techniques Analytical Techniques Sample Sample ((Z) or (E)-2-Undecene) Prep Sample Preparation (Dissolve/Deposit) Sample->Prep Analysis Spectroscopic Analysis Prep->Analysis NMR NMR Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS Data Acquire Spectral Data Interpretation Data Interpretation & Isomer Identification Data->Interpretation NMR->Data IR->Data MS->Data

Caption: General experimental workflow for spectroscopic analysis of this compound isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is critical for the accurate quantification of unsaturated hydrocarbons like 2-Undecene. The robustness and reliability of data are paramount in research and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the analysis of such organic compounds.

This guide presents an objective comparison of HPLC and GC-MS for the analysis of this compound. While specific cross-validation data for this compound is not extensively documented, this guide synthesizes experimental data from the structurally similar compound, 2-Undecanone, to provide a robust framework for methodological comparison and validation.[1] This approach allows for an informed decision on method selection based on performance characteristics.

Data Presentation: A Comparative Analysis

The performance of an analytical method is defined by several key validation parameters. The following tables summarize typical performance characteristics for HPLC and GC-MS methods, providing a benchmark for what can be expected for the analysis of this compound.

Table 1: HPLC Method Validation Parameters for Analysis in Biological Matrices [1]

Validation ParameterPerformance Characteristic
Linearity Range0.08–5.00 µg/mL (plasma), 0.04–4.00 µg/g (tissue)
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD)0.03 µg/mL (plasma), 0.02 µg/g (tissue)
Intra-day Precision (RSD)1.95–3.89%
Inter-day Precision (RSD)2.43–4.23%
Recovery>80%
Data is representative of a validated method for the similar compound 2-Undecanone and serves as an expected baseline.[1]

Table 2: General Performance Characteristics of GC-MS Methods for Volatile Compound Analysis [1][2]

Validation ParameterTypical Performance Characteristic
Linearity Range0.10–10.00 μg/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (Recovery)80.23–115.41 %
Intra-day Precision (RSD)≤ 12.03 %
Inter-day Precision (RSD)≤ 11.34 %
These are general performance characteristics for a validated GC-MS/MS method for the quantification of selected volatile compounds and are indicative of the performance that can be expected for the analysis of this compound.[1][2]

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical workflows is essential for understanding the processes of analysis and cross-validation.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Conclusion A Define Analytical Requirements (Sensitivity, Specificity, etc.) B Develop HPLC Method A->B C Develop GC-MS Method A->C D Validate HPLC Method (Linearity, Precision, Accuracy) B->D E Validate GC-MS Method (Linearity, Precision, Accuracy) C->E F Prepare Identical Sample Sets D->F E->F G Analyze Samples by HPLC F->G H Analyze Samples by GC-MS F->H I Compare Quantitative Results G->I H->I J Statistical Analysis (e.g., Bland-Altman plot) I->J K Assess Method Agreement J->K L Conclusion on Interchangeability K->L

Caption: Logical workflow for the cross-validation of two analytical methods.

GC_MS_Experimental_Workflow Sample Liquid or Solid Sample Add_IS Add Internal Standard Sample->Add_IS Equilibrate Equilibrate in Vial Add_IS->Equilibrate Expose_SPME Expose SPME Fiber to Headspace Equilibrate->Expose_SPME Desorption Thermal Desorption in GC Inlet Expose_SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis via GC-MS with HS-SPME.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of accurate analytical measurements. The following sections outline representative methodologies for the HPLC and GC-MS analysis of a compound like this compound.

This method is suitable for the quantification of this compound in biological matrices.[1]

  • Instrumentation: An LC2010AHT HPLC system equipped with a UV detector was employed.[1]

  • Column: Separations were performed on a ZORBAX Extend C18 analytical column.[1]

  • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.

  • Flow Rate: The mobile phase was delivered at a flow rate of 0.7 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength for unsaturated hydrocarbons (e.g., ~210 nm).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution and 200 µL of acetonitrile.[1]

    • Vortex the mixture for 3 minutes.[1]

    • Centrifuge at 12,000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the mobile phase.[1]

    • Inject a 20 µL aliquot into the HPLC system.[1]

  • Sample Preparation (Tissue):

    • Homogenize tissue samples with saline.[1]

    • Subject an aliquot of the homogenate to the same extraction procedure as the plasma samples.[1]

This protocol is suitable for the extraction and quantification of volatile compounds like this compound from liquid or solid matrices.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a sample (e.g., 8 mL of a liquid sample) into a headspace vial.[1]

    • Add an appropriate internal standard.[1]

    • Seal the vial and equilibrate at a specific temperature (e.g., 40°C) for a set time (e.g., 20 min).[1]

    • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample to adsorb the volatile analytes.

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.

  • Gas Chromatography Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Oven Temperature Program: An example program could be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).[4]

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.[1]

    • Scan Mode: Data can be acquired in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.[1]

Objective Comparison and Conclusion

Both HPLC-UV and GC-MS are robust techniques for the quantification of organic compounds like this compound, but they have distinct advantages and disadvantages.

  • GC-MS: This is often the preferred method for volatile and semi-volatile compounds that are thermally stable.[4] It generally offers superior sensitivity and selectivity, especially when operated in SIM mode.[5] The detailed fragmentation patterns obtained from mass spectrometry provide a high degree of confidence in compound identification.[6] However, derivatization may be necessary for compounds with polar functional groups to improve volatility.[7]

  • HPLC: This technique is ideal for non-volatile or thermally labile compounds.[5] For a compound like this compound, HPLC analysis can often be performed without derivatization. HPLC systems are versatile, and different detector types can be employed to enhance sensitivity and selectivity for specific applications.[8]

References

A Comparative Analysis of 2-Undecene Reaction Kinetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, a thorough understanding of reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity. This guide provides a comparative analysis of the reaction kinetics of 2-undecene across several common and industrially relevant reactions: ozonolysis, epoxidation, hydroformylation, and metathesis. By presenting available quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field.

Comparative Reaction Kinetics of this compound and Structurally Related Alkenes

While specific kinetic data for this compound is not always available for every reaction type, this section presents a compilation of relevant data, including that for structurally similar long-chain alkenes and isomers, to provide a comparative context. The following table summarizes key kinetic parameters for ozonolysis, and reactions with hydroxyl radicals, providing a baseline for understanding the reactivity of this compound and related compounds.

ReactionAlkeneRate Constant (k)Temperature (K)Conditions
Ozonolysis2-Methyl-1-undecene (B103759)1.46 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹296 ± 2Gas Phase, Relative Rate Method
Reaction with OH Radical2-Methyl-1-undecene7.85 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹299 ± 2Gas Phase, Relative Rate Method[1]
Ozonolysis1-Dodecene1.38 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹296 ± 2Gas Phase, Relative Rate Method
Reaction with OH Radicaltrans-2-Decene7.80 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹299 ± 2Gas Phase, Relative Rate Method[1]

Experimental Protocols

A detailed understanding of the experimental conditions under which kinetic data is obtained is crucial for reproducibility and comparison. Below are methodologies for key reactions involving alkenes, based on established research protocols.

Gas-Phase Ozonolysis Kinetics via Relative Rate Method

This method is commonly employed to determine the rate constants of reactions between a target compound and a reactive species, such as ozone, by comparing its reaction rate to that of a reference compound with a known rate constant.

  • Chamber Setup: Experiments are conducted in a large-volume environmental chamber (e.g., >5000 L) made of FEP Teflon film. The chamber is equipped with a mixing fan to ensure homogeneity of the reactants.

  • Reactant Introduction: A known concentration of the alkene of interest (e.g., this compound), a reference alkene (e.g., isoprene), and a stable compound for concentration monitoring (e.g., an alkane) are introduced into the chamber.

  • Ozone Introduction and Monitoring: Ozone is introduced into the chamber, and its concentration is monitored using a UV photometric ozone analyzer.

  • Concentration Measurement: The concentrations of the target and reference alkenes are monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The relative rate constant is determined from the decay rates of the target and reference compounds using the following equation: ln([Alkene]₀/[Alkene]ₜ) = (k_alkene/k_ref) * ln([Reference]₀/[Reference]ₜ) The absolute rate constant for the target alkene is then calculated using the known rate constant of the reference compound.

Alkene Epoxidation Kinetics

The kinetics of alkene epoxidation can be studied using various techniques, including in situ monitoring by spectroscopic methods.

  • Reactant Preparation: A solution of the alkene (e.g., this compound) and an oxidizing agent (e.g., dimethyldioxirane (B1199080) in acetone) of known concentrations are prepared.

  • Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a temperature-controlled reaction vessel.

  • Monitoring Progress: The reaction progress is monitored by periodically taking aliquots and analyzing them using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product.

  • Rate Constant Determination: The second-order rate constant can be determined by plotting the inverse of the alkene concentration versus time.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in studying this compound reaction kinetics, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generalized reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Alkene Solution (e.g., this compound) C Mix Reactants in Controlled Environment A->C B Prepare Oxidant/Reagent Solution B->C D Monitor Reaction Progress (e.g., GC-FID, NMR) C->D E Collect Concentration vs. Time Data D->E F Plot Kinetic Data E->F G Determine Rate Constant (k) F->G

Caption: A generalized workflow for determining reaction kinetics.

Ozonolysis_Pathway Alkene This compound PrimaryOzonide Primary Ozonide (Molozonide) Alkene->PrimaryOzonide + O₃ Ozone Ozone (O₃) Ozone->PrimaryOzonide Carbonyl Aldehyde/Ketone PrimaryOzonide->Carbonyl Criegee Criegee Intermediate PrimaryOzonide->Criegee Products Secondary Products (e.g., Secondary Ozonide, Hydroperoxides) Carbonyl->Products Criegee->Products

Caption: Generalized pathway for the ozonolysis of an alkene.

Discussion of Reaction Kinetics

Ozonolysis

The rate of ozonolysis is influenced by the substitution pattern of the alkene. Generally, electron-donating groups attached to the double bond increase the reaction rate. The provided data for 2-methyl-1-undecene shows a rate constant in the order of 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, which is typical for gas-phase ozonolysis of alkenes. It is expected that the rate constant for this compound would be of a similar magnitude, potentially slightly lower due to the less substituted nature of the double bond compared to its 2-methyl isomer.

Epoxidation
Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond. The kinetics are complex and depend on catalyst concentration, partial pressures of carbon monoxide and hydrogen, and temperature. For long-chain alkenes like undecene, isomerization of the double bond can occur concurrently, influencing the product distribution (linear vs. branched aldehydes). The rate of hydroformylation is often influenced by the steric accessibility of the double bond, with terminal alkenes generally reacting faster than internal ones.

Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The kinetics are dependent on the catalyst used (e.g., Grubbs' or Schrock's catalysts) and the substrate. In the context of this compound, cross-metathesis with other olefins or ring-closing metathesis of a diene containing a this compound moiety would be relevant. The reaction rates can be influenced by factors such as steric hindrance and the electronic properties of the substituents near the double bond. It has been noted that in some cross-metathesis reactions, the isomerization of the alkene can occur at a comparable rate to the metathesis reaction itself.[2]

References

Purity Assessment of Commercially Available 2-Undecene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that directly impacts experimental outcomes, reproducibility, and the integrity of synthesized compounds. 2-Undecene, a versatile olefin intermediate in organic synthesis, is commercially available from various suppliers. However, its purity can differ, potentially introducing contaminants that could lead to unwanted side reactions or complicate product isolation and characterization. This guide provides an objective comparison of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment.

Comparative Purity Analysis

The purity of this compound from representative commercial suppliers was evaluated. The primary impurities of concern include its isomers (e.g., 1-undecene, other positional isomers, and cis/trans isomers), residual starting materials, and byproducts from its synthesis. A summary of the quantitative purity analysis is presented in Table 1. It is important to note that the data presented here are for illustrative purposes to demonstrate a comparative framework. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Table 1: Illustrative Comparative Purity of Commercial this compound

SupplierStated Purity (%)Method of AnalysisPredominant Impurity ProfileOther Volatile Impurities (%)
Supplier A >97.0GC-FIDMixture of (E/Z)-2-Undecene<0.5
Supplier B >98.0GC-MSPrimarily (E)-2-Undecene<0.2
Supplier C >95.0GC1-Undecene, other positional isomers<1.0

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercial this compound sample, from initial inspection to final purity determination and impurity identification.

Purity Assessment Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial this compound Sample Visual_Inspection Visual Inspection (Color, Clarity) Sample->Visual_Inspection Sample_Prep Sample Preparation (Dilution in appropriate solvent) Visual_Inspection->Sample_Prep GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Primary Analysis qNMR Quantitative NMR (qNMR) Sample_Prep->qNMR Orthogonal Method GC_MS_Data GC-MS Data Analysis (Peak Integration, Library Search) GC_MS->GC_MS_Data qNMR_Data qNMR Data Analysis (Integral Comparison) qNMR->qNMR_Data Purity_Report Final Purity Report (Combined Results) GC_MS_Data->Purity_Report qNMR_Data->Purity_Report Purity Assessment Logic Start Receive Commercial This compound Sample GC_MS_Analysis Perform GC-MS Analysis Start->GC_MS_Analysis qNMR_Analysis Perform qNMR Analysis Start->qNMR_Analysis Identify_Impurities Identify and Quantify Volatile Impurities GC_MS_Analysis->Identify_Impurities Compare_Results Compare GC-MS and qNMR Results Identify_Impurities->Compare_Results Determine_Absolute_Purity Determine Absolute Purity (Assay) qNMR_Analysis->Determine_Absolute_Purity Determine_Absolute_Purity->Compare_Results Final_Report Issue Comprehensive Purity Report Compare_Results->Final_Report

Benchmarking New Catalysts for 2-Undecene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-undecene, a valuable internal alkene, is a critical process in the production of various fine chemicals and materials. The most common and atom-economical route to this compound is the isomerization of the readily available terminal alkene, 1-undecene (B165158). This guide provides a comparative overview of recently developed catalysts for this transformation, focusing on their performance, experimental protocols, and catalytic mechanisms.

Performance Comparison of Isomerization Catalysts

The efficiency of a catalyst is determined by its ability to promote high conversion of the starting material, selectivity towards the desired product (in this case, this compound over other isomers), and a favorable E/Z stereoisomeric ratio. The following table summarizes the performance of several recently developed catalysts for the isomerization of long-chain terminal alkenes, which serve as a proxy for 1-undecene.

Catalyst SystemSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion/Yield (%)E/Z RatioPositional Selectivity (2-isomer vs others)Reference
Heterogeneous [Ni–H]⁺ (Ni/SZO₃₀₀)1-Decene--30-88% Yield8.9:16.7:1[1]
Homogeneous [Ni–H]⁺ (Ni[P(OEt)₃]₄/H₂SO₄)4-Allylanisole--30-86% Yield17:1-[1]
cis-[Mn(dippe)(CO)₂(κ²-BH₄)]1-Octene2.5THF-d₈251899% Yield81:19-[2]
CpRu complex (Ru(acn))1-Alkenes0.2--40 to 10-HighHigh (E)High[3]
Ru(methylallyl)₂(COD)Methyl Eugenol0.001Dichloromethane150< 1>95% Conversion--[4]

Experimental Protocols

The following are generalized experimental protocols for the isomerization of a terminal alkene like 1-undecene using homogeneous and heterogeneous catalysts, based on the literature.

General Procedure for Homogeneous Catalytic Isomerization

This protocol is exemplified by the use of a Ruthenium complex.[5]

  • Reaction Setup: A reaction vial is charged with the terminal alkene (e.g., 1-undecene, 1.0 mmol).

  • Catalyst Addition: The catalyst, for instance, a Ruthenium complex (0.001-0.5 mol%), is added directly as a solid or as a stock solution in a suitable solvent like dichloromethane.

  • Reaction Conditions: The vial is sealed and placed in a preheated block or oil bath at the desired temperature (e.g., 150 °C) with magnetic stirring for the specified reaction time.

  • Monitoring and Analysis: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and selectivity.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent (if any) is removed under reduced pressure. The crude product can be purified by column chromatography.

General Procedure for Heterogeneous Catalytic Isomerization

This protocol is based on the use of a supported Nickel catalyst.[1]

  • Catalyst Preparation: The heterogeneous catalyst (e.g., Ni/SZO₃₀₀) is prepared and activated according to the specific literature procedure.

  • Reaction Setup: A Schlenk flask is charged with the heterogeneous catalyst and the terminal alkene (e.g., 1-undecene).

  • Solvent Addition: An appropriate solvent is added, and the flask is placed under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the required duration.

  • Catalyst Removal: After the reaction, the solid catalyst is separated from the reaction mixture by simple filtration.

  • Product Isolation: The solvent is removed from the filtrate by rotary evaporation to yield the isomerized alkene product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking a new catalyst for this compound synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_data Data Evaluation Catalyst Catalyst Synthesis & Activation ReactionSetup Reaction Setup (Solvent, Temp, Time) Catalyst->ReactionSetup Substrate 1-Undecene (Substrate) Substrate->ReactionSetup Monitoring Reaction Monitoring (GC, NMR) ReactionSetup->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization Workup->Characterization Data Performance Metrics (Yield, Selectivity) Characterization->Data

Caption: A generalized workflow for catalyst benchmarking in this compound synthesis.

Catalytic Mechanisms

Transition metal-catalyzed alkene isomerization primarily proceeds through two main pathways: the hydride addition-elimination mechanism and the π-allyl mechanism.

1. Hydride Addition-Elimination Mechanism

This mechanism involves the insertion of the alkene into a metal-hydride bond, followed by β-hydride elimination to form the isomerized alkene.

G M_H [M]-H Alkene_complex Alkene Complex M_H->Alkene_complex + 1-Undecene Metal_alkyl Metal-Alkyl Intermediate Alkene_complex->Metal_alkyl Insertion Isomer_complex Isomerized Alkene Complex Metal_alkyl->Isomer_complex β-Hydride Elimination Isomer_complex->M_H - this compound

Caption: The hydride addition-elimination pathway for alkene isomerization.

2. π-Allyl Mechanism

This pathway involves the formation of a π-allyl intermediate through C-H activation at the allylic position of the alkene.

G M [M] Alkene_complex Alkene Complex M->Alkene_complex + 1-Undecene Pi_allyl π-Allyl Intermediate Alkene_complex->Pi_allyl C-H Activation Isomer_complex Isomerized Alkene Complex Pi_allyl->Isomer_complex Hydride Transfer Isomer_complex->M - this compound

Caption: The π-allyl mechanism for alkene isomerization.

References

Safety Operating Guide

Proper Disposal of 2-Undecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Undecene should be treated as a hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area. If inhalation risk is high, use a suitable respirator.

Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Keep the container tightly closed when not in use.

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related C11 compounds. This data is essential for safe handling and for completing hazardous waste manifests.

PropertyValue/ClassificationSource Analogue
Physical State LiquidGeneral knowledge
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.1-Undecene, n-Undecane
Aspiration Hazard May be fatal if swallowed and enters airways.1-Undecene, n-Undecane
Skin Corrosion/Irritation Causes skin irritation.1-Undecene
Eye Damage/Irritation Causes serious eye irritation.1-Undecene
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]2-Undecanone

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor, typically via chemical incineration.[2]

Step 1: Waste Identification and Segregation

  • Treat all this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) as hazardous waste.

  • Segregate this compound waste from other waste streams. It should be collected as a non-halogenated organic waste .

  • If this compound has been used in reactions with halogenated compounds (e.g., bromine water for unsaturation tests), the resulting waste must be collected as halogenated organic waste .[3]

  • Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.

Step 2: Waste Collection and Container Management

  • Use a designated, leak-proof container for collecting this compound waste. The original container or a clean, empty solvent bottle made of a compatible material (e.g., glass or polyethylene) is suitable.

  • The container must have a secure, tight-fitting cap. Do not use parafilm or stoppers that can degrade.

  • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 3: Waste Labeling

  • Clearly label the waste container with the words "Hazardous Waste ".

  • Identify the contents as "This compound Waste " or list all chemical constituents with their approximate percentages.

  • Indicate the associated hazards by checking the appropriate boxes on the hazardous waste tag (e.g., Flammable, Toxic).

Step 4: Arranging for Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or contacting your Environmental Health and Safety (EHS) department.

  • Provide accurate information about the waste to the disposal personnel.

Step 5: Spill and Emergency Procedures

  • In the event of a spill, evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain and absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.

  • For large spills, or if you are unsure how to proceed, contact your institution's emergency response team or EHS department.

Step 6: Empty Container Disposal

  • A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_0 Workflow for this compound Disposal start This compound Waste Generated is_halogenated Is the waste mixed with halogenated compounds? start->is_halogenated collect_non_halogenated Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->collect_non_halogenated No collect_halogenated Collect in 'Halogenated Organic Waste' Container is_halogenated->collect_halogenated Yes label_waste Label container with 'Hazardous Waste', contents, and hazards collect_non_halogenated->label_waste collect_halogenated->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa container_full Container >90% full? store_saa->container_full container_full->store_saa No request_pickup Request pickup from EHS or licensed waste contractor container_full->request_pickup Yes end Waste Disposed via Chemical Incineration request_pickup->end

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistics for Handling 2-Undecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 2-Undecene, including operational and disposal plans.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and serious eye irritation. It may also be fatal if swallowed and enters the airways.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are critical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Prevents skin contact and irritation.[1]
Body Protection Flame-retardant lab coat or chemical-resistant overalls.Protects against skin contact and potential ignition from splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator.Protects against inhalation, which may be harmful.[2]
Footwear Closed-toe shoes made of a chemical-resistant material.Protects feet from spills.

2. Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
Physical State Liquid[1]
Color Colorless to slightly pale yellow[1]
Boiling Point Approximately 190°C[1]
Flash Point Approximately 63°C[1]
Relative Density 0.75[1]
Molecular Weight 154.29 g/mol [3]

3. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Area prep_ppe->prep_setup handle_dispense Dispense Carefully prep_setup->handle_dispense handle_use Perform Experiment handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Response handle_use->emergency_spill emergency_fire Fire Response handle_use->emergency_fire emergency_firstaid First Aid handle_use->emergency_firstaid cleanup_decon Decontaminate Work Area handle_close->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.

    • Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Use spark-proof tools and explosion-proof equipment.[1]

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge.[4]

    • When dispensing, pour slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and face thoroughly after handling.[1]

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Remove and properly store or dispose of contaminated PPE.

4. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with this compound.

    • Label the waste container clearly as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.

    • The storage area should have secondary containment to manage any potential leaks.

  • Disposal:

    • Dispose of this compound waste through a licensed hazardous waste disposal company.

    • Do not pour this compound down the drain or dispose of it with regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the area if the spill is large or in a confined space.

    • Remove all sources of ignition.[1]

    • Absorb the spill with an inert, non-combustible material such as dry sand or earth.[1]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Fire:

    • Use dry chemical, foam, or carbon dioxide to extinguish the fire.[1]

    • Do not use water, as it may scatter and spread the fire.[1]

    • If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.